molecular formula Cl4H2IrO B1602427 Iridium(IV) chloride hydrate CAS No. 207399-11-9

Iridium(IV) chloride hydrate

Cat. No.: B1602427
CAS No.: 207399-11-9
M. Wt: 352 g/mol
InChI Key: KVDBPOWBLLYZRG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a highly valued inorganic precursor in advanced materials research and catalysis. Its primary research application is in the synthesis of iridium oxide (IrO₂) thin films and nanoparticles, which are among the most active and stable catalysts for the oxygen evolution reaction (OER) in proton exchange membrane water electrolyzers [https://pubs.acs.org/doi/10.1021/acs.chemmater.9b04282]. This reaction is a critical bottleneck in efficient hydrogen production from water splitting. The compound serves as a versatile starting material in the fabrication of other iridium-containing complexes and materials used in electrochromic devices and sensors. In organic synthesis, it functions as a catalyst or catalyst precursor for various transformations, including hydrogenation and oxidation reactions. Researchers utilize this hydrate form for its enhanced solubility in various solvents compared to the anhydrous form, facilitating solution-based processing techniques. The specific properties and reactivity can be influenced by the exact degree of hydration. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tetrachloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBPOWBLLYZRG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583556
Record name Tetrachloroiridium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-11-9, 119401-96-6
Record name Tetrachloroiridium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iridium tetrachloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iridium(IV) chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Iridium(IV) chloride hydrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Iridium(IV) Chloride Hydrate (B1144303): Properties, Structure, and Applications

Introduction

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a key inorganic compound of iridium in its +4 oxidation state.[1] It presents as a black crystalline solid and is a crucial precursor for the synthesis of various iridium-based catalysts and nanoparticles.[1] Its versatility and significance are notable in fields such as materials science, electrochemistry, and organic synthesis, where it is instrumental in developing advanced materials and facilitating complex chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties, structural features, and significant applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

PropertyValue
Molecular Formula IrCl₄·xH₂O
Molecular Weight 334.03 g/mol (anhydrous basis)
Appearance Black crystalline solid
Melting Point >350 °C
Solubility Soluble in water, alcohol, and dilute hydrochloric acid[2]
IUPAC Name tetrachloroiridium;hydrate[3][4]
CAS Numbers 10025-97-5, 207399-11-9
InChI Key KVDBPOWBLLYZRG-UHFFFAOYSA-J[3][4]
SMILES String O.Cl--INVALID-LINK--(Cl)Cl[3][4]

Molecular and Crystal Structure

Experimental Protocols

Synthesis of Iridium Oxide (IrO₂) Nanoparticles from an Iridium(IV) Precursor

This protocol details a common application of iridium(IV) precursors, such as hexachloroiridic acid hydrate (functionally similar to this compound in solution), for the synthesis of iridium oxide nanoparticles via a colloidal hydrolysis method.[5]

1. Hydrolysis:

  • An iridium precursor, such as H₂IrCl₆, is hydrolyzed in a basic solution to form iridium hydroxide (B78521) (Ir(OH)ₓ) complexes.[5]

2. Purification:

  • The resulting colloidal suspension is washed to remove ionic impurities and by-products.[5] This is typically achieved by centrifugation, decanting the supernatant, and resuspending the pellet in deionized water.[5]

3. Calcination:

  • The purified iridium hydroxide is heated at high temperatures (400-500 °C) in an air atmosphere for 2-4 hours.[5] This step induces dehydration and crystallization, forming crystalline IrO₂ nanoparticles.[5]

Applications and Reaction Pathways

This compound is a versatile precursor for a wide range of applications, primarily in catalysis.

Catalyst and Nanoparticle Synthesis

A primary application of this compound is as a starting material for the synthesis of iridium-based catalysts and nanoparticles.[1] These materials exhibit high catalytic activity and stability in various chemical transformations.[1]

G IrCl4 Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O) Hydrolysis Hydrolysis IrCl4->Hydrolysis  Base (e.g., NaOH) IrOHx Iridium Hydroxide (Ir(OH)ₓ) Hydrolysis->IrOHx Calcination Calcination IrOHx->Calcination  Heat (400-500 °C) IrO2_np Iridium Oxide Nanoparticles (IrO₂) Calcination->IrO2_np Catalysis Catalytic Applications IrO2_np->Catalysis

Synthesis of Iridium Oxide Nanoparticles.
Electrocatalysis: Oxygen Evolution Reaction (OER)

Iridium-based materials, particularly iridium oxide, are state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic environments, a critical process in water electrolysis for hydrogen production.[1][6] this compound serves as a precursor to fabricate these highly active electrocatalysts.[1]

G cluster_catalyst Catalyst Surface Ir_active Ir Active Site O2_final O₂ Ir_active->O2_final Catalytic Conversion H_ions 4 H⁺ + 4 e⁻ Ir_active->H_ions Release H2O_initial 2 H₂O H2O_initial->Ir_active Adsorption

Role of Iridium in the Oxygen Evolution Reaction.
Fabrication of Electrodes for Redox Flow Batteries

This compound is utilized in the fabrication of iridium-decorated graphene electrodes for applications such as vanadium redox flow batteries (VRFBs).[1] The iridium-based catalysts on the electrode surface enhance the electrochemical reactions, improving the efficiency and stability of the energy storage system.[1]

G IrCl4 Iridium(IV) Chloride Hydrate Deposition Electrode Fabrication IrCl4->Deposition Ir_Graphene Ir-Decorated Graphene Electrode Deposition->Ir_Graphene Graphene Graphene Support Graphene->Deposition VRFB Vanadium Redox Flow Battery Ir_Graphene->VRFB  Improves Performance

Workflow for Fabricating Ir-Decorated Electrodes.

Conclusion

This compound is a fundamentally important compound in iridium chemistry, primarily serving as a versatile precursor for the synthesis of highly active catalysts and advanced nanomaterials. Its utility in promoting critical reactions such as the oxygen evolution reaction underscores its significance in the development of sustainable energy technologies. While detailed structural elucidation remains an area for further investigation, its chemical properties and reactivity are well-established, enabling its widespread use in research and industrial applications. The continued exploration of this compound and its derivatives is expected to lead to further advancements in catalysis, energy storage, and materials science.

References

Iridium(IV) Chloride Hydrate: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O), a key inorganic iridium compound. The central focus of this document is to elucidate the oxidation state of iridium and to provide detailed information on the compound's properties, synthesis, and applications, particularly in catalysis and materials science.

The Oxidation State of Iridium

The oxidation state of iridium in Iridium(IV) chloride hydrate is +4 . This is explicitly indicated by the Roman numeral (IV) in the compound's name, which denotes the charge of the iridium cation. The structure consists of an iridium atom in the +4 oxidation state bound to chloride ions and an indeterminate number of water molecules.[1]

Data Presentation: Physicochemical Properties

This compound is a black crystalline solid that serves as a crucial precursor for the development of various iridium-based catalysts and nanoparticles.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula IrCl₄·xH₂O
Molecular Weight (Anhydrous Basis) 334.03 g/mol
Appearance Black crystalline solid[1]
Melting Point >350 °C (decomposes)
Iridium Content 48-55% (gravimetric)
Solubility Soluble in water
CAS Number 207399-11-9 (hydrate)

Experimental Protocols

The synthesis of this compound is typically achieved through high-temperature or electrochemical methods due to the high corrosion resistance of iridium metal.[2] Below are detailed methodologies for two established synthesis routes.

Synthesis via High-Temperature Chlorination

This traditional method involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.

Materials and Equipment:

  • Iridium metal powder

  • Chlorine gas (Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Quartz tube furnace with a quartz boat

  • Aqua regia (3:1 mixture of concentrated HCl and nitric acid)

  • Desiccant (e.g., calcium oxide, CaO)

  • Vacuum drying apparatus

Procedure:

  • Reaction Setup: Place the iridium metal powder in a quartz boat and position it inside the quartz tube furnace.

  • Reagent Introduction: Introduce a stream of chlorine gas over the iridium powder. Concurrently, introduce vapor from concentrated hydrochloric acid.

  • Reaction: Heat the furnace to approximately 600°C to facilitate the conversion of iridium metal to iridium chlorides.

  • Dissolution: After the reaction is complete and the furnace has cooled, dissolve the resulting iridium chloride product in aqua regia.

  • Purification: To remove nitrogen-containing byproducts, repeatedly evaporate the solution with the addition of concentrated hydrochloric acid.

  • Crystallization: Carefully concentrate the purified solution and allow it to cool to induce the crystallization of this compound.

  • Drying: Collect the resulting crystals and dry them in a vacuum over a suitable desiccant.[3]

Synthesis via Electrochemical Dissolution

This method offers a more controlled synthesis at lower temperatures and avoids the direct use of chlorine gas.

Materials and Equipment:

  • Iridium powder

  • Concentrated hydrochloric acid (HCl) solution

  • U-shaped electrolytic cell made of acid-resistant material (e.g., quartz)

  • Non-metallic conductive electrodes

  • AC power supply

  • Filtration apparatus

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Electrolysis Setup: Add the iridium powder and concentrated hydrochloric acid solution to the U-shaped electrolytic cell containing the electrodes.

  • Electrodissolution: Apply an alternating current to the electrodes. The voltage and current will depend on the specific setup. This process dissolves the iridium powder into the hydrochloric acid, forming a chloroiridic acid solution.

  • Filtration and Concentration: Once the dissolution is complete, filter the solution to remove any unreacted iridium powder. Concentrate the filtrate by distillation.

  • Crystallization: Transfer the concentrated solution to a crystallization vessel and cool to induce the formation of this compound crystals.

  • Harvesting: Collect the crystals by filtration and dry them appropriately.

Mandatory Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent application in the preparation of advanced catalytic materials.

G cluster_synthesis Synthesis of this compound Ir_metal Iridium Metal Powder Chlorination High-Temperature Chlorination (600°C) with Cl₂/HCl Ir_metal->Chlorination Dissolution Dissolution in Aqua Regia Chlorination->Dissolution Purification Purification with HCl Dissolution->Purification Crystallization Crystallization Purification->Crystallization IrCl4_hydrate Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O) Crystallization->IrCl4_hydrate

Diagram 1: High-Temperature Synthesis Workflow.

G cluster_applications Applications in Catalysis IrCl4_hydrate This compound (Precursor) VRFB Fabrication of Ir-Decorated Graphene Electrodes for Vanadium Redox Flow Batteries IrCl4_hydrate->VRFB Used in IrO2_NP Synthesis of Iridium Oxide Nanoparticle Catalysts for Hydrogenation Reactions IrCl4_hydrate->IrO2_NP Precursor for OER Preparation of Ir Single-Atom Catalysts for Oxygen Evolution Reaction (OER) IrCl4_hydrate->OER Precursor for

Diagram 2: Applications of this compound.

This compound is a versatile precursor for a variety of advanced applications.[1] It is utilized in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries, serves as a starting material for the synthesis of iridium oxide nanoparticles used as catalysts in hydrogenation, and is employed in the preparation of single-atom iridium catalysts for the oxygen evolution reaction in water electrolysis.[1]

References

Solubility Profile of Iridium(IV) Chloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iridium(IV) chloride hydrate (B1144303) (IrCl₄·nH₂O) in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Summary

The following is a summary of the qualitative solubility characteristics of Iridium(IV) chloride hydrate:

  • Water: Soluble[1][2][3]

  • Alcohols (e.g., Ethanol, Methanol): Soluble[2][3]

  • Dilute Hydrochloric Acid: Soluble[2][3]

  • Acetone (B3395972): A related iridium(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)], is reported to be highly soluble in acetone. While not directly pertaining to this compound, this suggests that acetone could be a viable solvent.

  • Dimethyl Sulfoxide (DMSO): A related iridium(IV) complex, [H(dmso)₂]₂[IrCl₆], exhibits moderate solubility in DMSO.

It is important to note that the exact solubility can be influenced by factors such as the degree of hydration (the 'n' in IrCl₄·nH₂O), temperature, and the presence of impurities. For research and development purposes, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is adapted from established methodologies for determining the solubility of metal complexes in organic solvents. This method relies on the preparation of a saturated solution followed by the quantification of the dissolved solute.

Objective: To determine the maximum solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Vials with caps

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument for quantifying iridium concentration.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The exact amount of excess solid is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure the solution becomes fully saturated.

  • Sample Collection and Dilution:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any suspended solid particles.

    • Record the exact volume of the filtered saturated solution collected.

    • Dilute the collected sample with the same solvent to a known final volume in the volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

  • Quantification of Iridium Concentration:

    • Determine the concentration of iridium in the diluted solution using a suitable analytical technique.

      • UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance peak in the chosen solvent, a calibration curve can be prepared using standards of known concentrations to determine the concentration of the unknown sample.

      • Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive methods for determining the concentration of metals. A calibration curve should be prepared using standard iridium solutions.

    • Ensure that the measured concentration falls within the linear dynamic range of the instrument.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess IrCl4·nH2O to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Collect supernatant with syringe prep2->samp1 samp2 Filter through 0.2 µm syringe filter samp1->samp2 ana1 Dilute filtered sample to known volume samp2->ana1 ana2 Measure Iridium concentration (e.g., UV-Vis, AA) ana1->ana2 calc1 Calculate original concentration ana2->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

Iridium(IV) Chloride Hydrate: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling procedures for Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel. This document outlines the toxicological properties, necessary personal protective equipment (PPE), emergency procedures, and experimental considerations for this compound.

Hazard Identification and Classification

Iridium(IV) chloride hydrate is a hazardous substance that presents several risks upon exposure. It is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it as corrosive to metals.[3]

A summary of its hazard classifications is presented below:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3][4][5][6][7]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3][5]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2][3][5][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation[2][5]
Corrosive to MetalsCategory 1WarningH290: May be corrosive to metals[3]

Toxicological Data

The primary quantitative toxicological data available for this compound is its acute oral toxicity.

ParameterSpeciesRouteValueReference
LD50 (Lethal Dose, 50%)RatOral1560 mg/kg[1][7]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated beyond this.[1][8]

Experimental Protocols: Toxicity Assessment

Representative Protocol: Acute Oral Toxicity (LD50)

The reported LD50 value was likely determined using a method similar to the now obsolete OECD Test Guideline 401 (Acute Oral Toxicity) . This test was designed to determine the median lethal dose (LD50), the dose expected to cause death in 50% of the test animals.[2][5]

Methodology Outline:

  • Test Animals: Healthy, young adult rats of a single strain were used.[5] Both sexes would typically be tested, although sometimes only females are used as they are often slightly more sensitive.[9]

  • Housing and Fasting: Animals were caged in a controlled environment and fasted prior to administration of the test substance.[5]

  • Dose Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., water), was administered by oral gavage in graduated doses to several groups of animals.[5] One dose level was used per group.

  • Observation: Animals were observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days.[5]

  • Data Analysis: The LD50 value was statistically derived from the dose-response data.[5]

Modern alternatives to this protocol, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), are now used to reduce the number of animals required and minimize suffering.[2][9][10]

Representative Protocol: Skin and Eye Irritation

The classification as a skin and eye irritant is based on qualitative observations from animal studies, likely following principles of the Draize test .

Methodology Outline:

  • Skin Irritation: A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) over a period of hours to days.[3][4]

  • Eye Irritation: A small amount of the substance is instilled into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eye is observed for redness, swelling, and discharge.[3][4]

Safe Handling and Storage

Engineering Controls
  • Ventilation: Handle this compound exclusively in a well-functioning chemical fume hood to avoid inhalation of dust.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing.[1]Protects against dust particles and potential splashes causing serious eye irritation.
Skin Protection Chemical-resistant, impermeable gloves (e.g., nitrile). A lab coat or other protective work clothing is necessary.[1][4]Prevents skin contact which can cause irritation.[4]
Respiratory Protection If dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particle filter is required.[1][4][6]Prevents inhalation of dust which can lead to respiratory tract irritation.[1]
Handling Procedures
  • Avoid creating dust.[4]

  • Do not eat, drink, or smoke in the work area.[4][6]

  • Wash hands thoroughly after handling.[4][6]

  • Protect the substance from moisture as it is hygroscopic.[4][7]

Storage
  • Store in a tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store under an inert atmosphere (e.g., Argon) if possible.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, alkalis, cyanides, and metal powders.[4][6]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give the victim water to drink if they are conscious. Seek immediate medical attention.[1][4]
Spill Response

In the event of a spill, isolate the area and ensure adequate ventilation. Avoid breathing dust.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate Assess Hazard ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Prevent Spread) ppe->contain absorb Cover with Inert Material (Sand, Vermiculite) contain->absorb collect Carefully Sweep or Scoop Up (Avoid Dust Generation) absorb->collect dispose Place in Labeled, Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for handling a chemical spill of this compound.

Fire and Explosion Hazard

  • Flammability: this compound is not combustible.[8]

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[8]

  • Hazardous Decomposition Products: When heated to decomposition or in a fire, it may emit toxic hydrogen chloride gas and iridium oxide fumes.[4][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4][6] Do not allow the material to enter drains or sewers.[4][8] Waste material should be treated as hazardous waste.[8]

References

Thermal Stability and Decomposition of Iridium(IV) Chloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials. Understanding its thermal stability and decomposition pathway is paramount for controlled synthesis and application of these materials. This technical guide provides a comprehensive overview of the thermal behavior of Iridium(IV) chloride hydrate, including a proposed decomposition pathway based on established chemical principles. While specific, detailed quantitative experimental data in the public domain is limited, this guide outlines the standard methodologies for thermal analysis and provides a framework for researchers investigating this compound.

Introduction to the Thermal Decomposition of Hydrated Metal Chlorides

The thermal decomposition of hydrated metal chlorides is a multi-step process. Typically, the initial stages involve the loss of water molecules of hydration, which can occur in discrete steps corresponding to weakly and strongly bound water. Subsequent heating leads to the decomposition of the anhydrous or partially hydrated salt. This can involve the release of hydrogen chloride (HCl) gas, particularly in the presence of moisture, leading to the formation of metal oxides or oxychlorides. At higher temperatures, further decomposition to the elemental metal may occur, often accompanied by the release of chlorine gas.

The precise decomposition pathway and the temperatures at which these events occur are highly dependent on factors such as the heating rate, the atmosphere (inert or reactive), and the specific properties of the metal cation.

Proposed Thermal Decomposition Pathway of this compound

Based on the general principles of thermal decomposition of hydrated metal chlorides and the known chemistry of iridium, a probable decomposition pathway for this compound (IrCl₄·xH₂O) is proposed. It is important to note that the exact temperatures and intermediate species may vary.

The decomposition is expected to proceed through the following key stages:

  • Dehydration: The initial mass loss upon heating will correspond to the removal of water molecules. This may occur in one or more steps, reflecting the different binding energies of the water molecules to the iridium center. The product of this stage would be anhydrous Iridium(IV) chloride (IrCl₄).

  • Decomposition to Iridium(III) Chloride: Anhydrous Iridium(IV) chloride is thermally unstable and is expected to decompose to Iridium(III) chloride (IrCl₃) with the evolution of chlorine gas (Cl₂).

  • Further Decomposition/Oxidation: The subsequent decomposition of Iridium(III) chloride is influenced by the atmosphere. In an inert atmosphere, it would likely decompose to metallic iridium (Ir) and chlorine gas at higher temperatures. In an oxidizing atmosphere (e.g., air), the formation of iridium oxides, such as Iridium(IV) oxide (IrO₂), would be expected.

It is important to note that direct decomposition of a hydrated or partially hydrated species to an oxide or oxychloride is also a possible pathway, especially if water is still present at higher temperatures, facilitating hydrolysis.

Data Presentation

A thorough search of scientific literature did not yield specific, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the complete thermal decomposition of this compound. The information available often points to a decomposition temperature of greater than 350°C, but lacks the detailed, stepwise mass loss and thermal event data required for a comprehensive quantitative summary.

Therefore, the following table is a template illustrating how such data would be presented if available.

Table 1: Hypothetical Thermal Decomposition Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%) (TGA)Evolved Species (MS)DSC Event
Dehydration (Step 1)50 - 150Data not availableH₂OEndothermic
Dehydration (Step 2)150 - 250Data not availableH₂OEndothermic
Decomposition to IrCl₃250 - 400Data not availableCl₂Endothermic
Decomposition to Ir> 600 (Inert)Data not availableCl₂Endothermic
Oxidation to IrO₂> 500 (Air)Data not availableCl₂Exothermic

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample, indicating dehydration and decomposition events.

Methodology:

  • Instrument: A high-precision thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of mass loss steps and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic transitions such as dehydration, melting, and decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

  • Atmosphere: A controlled atmosphere is maintained as in the TGA experiment.

  • Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA experiment.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve shows peaks corresponding to thermal events. Endothermic peaks (e.g., dehydration, melting) point downwards, while exothermic peaks (e.g., oxidation) point upwards.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the chemical nature of the gaseous species evolved during the thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer (TGA-MS).

  • Procedure: The TGA experiment is performed as described in section 4.1. The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

  • Data Analysis: The mass spectrometer continuously analyzes the evolved gases, and the ion currents for specific mass-to-charge ratios (m/z) are plotted against temperature. This allows for the identification of the evolved species (e.g., H₂O, HCl, Cl₂) at each mass loss step observed in the TGA.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and a typical experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway A IrCl₄·xH₂O(s) B IrCl₄(s) A->B -xH₂O (Heat) F xH₂O(g) C IrCl₃(s) B->C -Cl₂ (Heat) G Cl₂(g) D Ir(s) C->D -1/2 Cl₂ (Heat, Inert atm.) E IrO₂(s) C->E +O₂ -1/2 Cl₂ (Heat, Air)

Caption: Proposed thermal decomposition pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis A Weigh IrCl₄·xH₂O B Place in TGA/DSC crucible A->B C TGA-DSC-MS Instrument B->C F Mass Loss vs. Temp (TGA) C->F G Heat Flow vs. Temp (DSC) C->G H Ion Current vs. Temp (MS) C->H D Heating Program (e.g., 10°C/min) D->C E Controlled Atmosphere (N₂ or Air) E->C I Data Interpretation F->I G->I H->I

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While a detailed, quantitative understanding of the thermal decomposition of this compound from published literature remains elusive, this guide provides a scientifically grounded, proposed pathway and the necessary experimental framework for its investigation. For researchers and professionals in catalyst development and materials science, employing the outlined TGA, DSC, and EGA-MS protocols will enable a thorough characterization of this important iridium precursor, leading to more controlled and optimized synthetic processes. Further research is encouraged to populate the proposed data tables with experimental values, which would be of significant benefit to the scientific community.

An In-depth Technical Guide to the Material Safety Data Sheet for Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Iridium(IV) chloride hydrate (B1144303), a compound utilized in various research and development applications, including catalysis and materials science.[1] The information is compiled from various Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) to ensure a thorough understanding for professionals working with this chemical.

Chemical Identification and Physical Properties

Iridium(IV) chloride hydrate is an iridium coordination entity. It is essential to understand its basic chemical and physical properties for safe handling and use in experimental settings.

PropertyDataReference
Chemical Name This compound[2]
Synonyms Iridium tetrachloride hydrate[1][2]
CAS Number 10025-97-5[1][2][3][4][5]
Molecular Formula IrCl₄·xH₂O[1][2][5]
Molecular Weight 334.03 g/mol (anhydrous basis)[1][2]
Appearance Black crystals or powder[1][6]
Solubility Very soluble in water[2]
Stability Hygroscopic; sensitive to moisture[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature, and it is harmful if swallowed.[2][6][7]

GHS Hazard Classification: [7]

Hazard ClassCategory
Corrosive to Metals1
Acute Toxicity, Oral4
Skin Irritation2
Serious Eye Irritation2A

Hazard Statements: [7]

  • H290: May be corrosive to metals.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Signal Word: Warning[3][8]

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[2] However, the available data indicates acute toxicity upon ingestion.

Route of ExposureEffect
Oral Harmful if swallowed.[2][3][6][8]
Skin Contact Causes mild to slight skin irritation.[2][6]
Eye Contact Causes mild to serious eye irritation.[2][6][7]
Inhalation Inhalation of dust can lead to irritation of the respiratory tract.[2][6]

Quantitative Toxicity Data:

TestSpeciesValue
Oral LD50 Rat1560 mg/kg[2][6]

No information is available on the chronic health effects, mutagenic, teratogenic, or carcinogenic effects of this compound.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented in the source MSDS are not provided. The LD50 value is cited from the Registry of Toxic Effects of Chemical Substances (RTECS), but the specific methodology of the study is not detailed in the reviewed safety sheets.[2][6] Standardized OECD or EPA guidelines for acute oral toxicity testing would likely have been followed.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory setting.

Handling and Storage Workflow:

cluster_storage Storage cluster_handling Handling storage_conditions Store in a tightly sealed container in a cool, dry, well-ventilated area. protect_from Protect from moisture and air. storage_conditions->protect_from Hygroscopic & Air Sensitive incompatibles Keep away from incompatible materials: - Strong bases - Cyanides - Oxidizing agents protect_from->incompatibles ppe Wear appropriate Personal Protective Equipment (PPE): - Safety glasses with side-shields or goggles - Chemical-resistant gloves - Lab coat ventilation Handle in an efficient fume hood to avoid dust inhalation. ppe->ventilation hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. ventilation->hygiene

Caption: Recommended storage and handling procedures for this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response Protocol:

spill Spill Occurs avoid_dust Avoid raising dust spill->avoid_dust mix_inert Mix with inert material (sand, vermiculite) avoid_dust->mix_inert sweep_up Sweep up mixture mix_inert->sweep_up place_container Place in a sealed container for disposal sweep_up->place_container dispose Dispose of according to local, state, and federal regulations place_container->dispose

Caption: Flowchart for responding to a small spill of this compound.

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][4][8]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][4][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[2][3][4][8]

Fire Fighting Measures

This compound is not combustible.

PropertyData
Flash Point Not applicable[2]
Autoignition Temperature None[2]
Extinguishing Media Not required; use media suitable for the surrounding fire.[2]
Special Firefighting Procedures Firefighters should wear a NIOSH-approved positive-pressure self-contained breathing apparatus and full protective clothing.[2]
Hazardous Combustion Products None[2]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Reactivity: No unusual reactivity.[3]

  • Chemical Stability: The material is hygroscopic and sensitive to moist air or water.[3][4]

  • Conditions to Avoid: Exposure to moist air or water.[3][4]

  • Incompatible Materials: Strong bases, cyanides, and oxidizing agents.[3][4][8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include hydrogen chloride and metal oxides.[3]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[3][4]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet from the supplier before handling this chemical.

References

A Technical Guide to High-Purity Iridium(IV) Chloride Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

High-purity Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a critical precursor material for a wide range of applications in research and drug development. Its utility spans from the synthesis of novel catalysts for organic reactions to the development of advanced materials for biomedical applications, including potential anti-cancer agents and drug delivery systems.[1] The precise control over purity and impurity profiles of this compound is paramount to ensure the reproducibility and success of sensitive experiments. This guide provides an in-depth overview of commercially available high-purity Iridium(IV) chloride hydrate, including a comparison of supplier specifications, detailed experimental protocols for handling and quality control, and an illustrative experimental workflow for its application in nanotechnology.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for high-purity this compound is a critical first step for any research endeavor. The following table summarizes the specifications of this compound from several prominent suppliers to facilitate a comparative analysis. Researchers are advised to consult the most recent Certificate of Analysis (COA) from their chosen supplier for lot-specific data.

SupplierProduct NamePurity/AssayIridium (Ir) ContentFormCAS Number
Sigma-Aldrich This compound≥99.9% trace metals basis-Crystalline207399-11-9
Sigma-Aldrich This compound, technical grade-48-55% (gravimetric)Crystalline207399-11-9
Chem-Impex This compound≥99.9% Trace metal basis-Black crystal207399-11-9, 10025-97-5
FUJIFILM Wako Iridium(IV) Chloride, 99.5%99.5+% (Subtracting Method)-Black crystals10025-97-5
American Elements This compound(2N) 99%, (3N) 99.9%, (4N) 99.99%, (5N) 99.999%--207399-11-9
Yurui Chemical This compoundAnalytical pure>99.95% (from original Ir powder)Black powder10025-97-5/207399-11-9

Experimental Protocols

Handling and Storage of High-Purity this compound

Due to its hygroscopic and potentially hazardous nature, proper handling and storage procedures are essential to maintain the integrity of high-purity this compound and ensure laboratory safety.

Materials:

  • Nitrile gloves

  • Safety goggles

  • Lab coat

  • Spatula

  • Weighing paper

  • Tightly sealed, opaque container (e.g., amber glass vial)

  • Desiccator or glove box with an inert atmosphere (e.g., argon)

Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling this compound.

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box under an inert atmosphere (e.g., argon) to minimize exposure to moisture and air. If a glove box is not available, work in a fume hood with low humidity.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the compound onto weighing paper. Avoid using metal spatulas if trace metal contamination is a concern.

  • Storage: Store the this compound in its original or a suitable tightly sealed, opaque container. Place the container inside a desiccator to protect it from moisture. For long-term storage, sealing the container under an inert atmosphere is recommended.

  • Waste Disposal: Dispose of any waste material containing this compound according to institutional and local safety regulations for hazardous chemical waste.

Quality Control: Determination of Trace Metal Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol outlines a general procedure for the analysis of trace metal impurities in this compound using ICP-OES. It is essential to develop and validate a method specific to the instrument and expected impurities.

Materials:

  • This compound sample

  • High-purity deionized water (18 MΩ·cm)

  • Trace metal grade nitric acid (HNO₃)

  • Multi-element standard solutions for calibration

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • ICP-OES instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached digestion vessel.

    • Carefully add 5 mL of high-purity deionized water to dissolve the sample.

    • Add 1 mL of trace metal grade nitric acid to the solution.

    • Gently heat the solution on a hot plate in a fume hood until the sample is completely dissolved. Avoid boiling.

    • Allow the solution to cool to room temperature.

    • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting the multi-element standard solutions with a matrix-matching diluent (e.g., 2% nitric acid in deionized water). The concentration range of the standards should bracket the expected impurity levels.

    • Aspirate the standards into the ICP-OES instrument and generate a calibration curve for each element of interest.

  • Sample Analysis:

    • Aspirate the prepared sample solution into the ICP-OES instrument.

    • Measure the emission intensity for each target element.

    • Use the calibration curves to determine the concentration of each trace metal impurity in the sample solution.

  • Data Calculation:

    • Calculate the concentration of each impurity in the original solid sample (in ppm or µg/g) using the following formula:

      Impurity Concentration (ppm) = (Concentration in solution (µg/mL) × Dilution volume (mL)) / Sample weight (g)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of iridium oxide (IrO₂) nanoparticles from a high-purity this compound precursor. This process is a common application in materials science and catalysis research.

experimental_workflow cluster_preparation Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Isolation cluster_characterization Characterization start High-Purity IrCl4·xH2O dissolution Dissolution in Deionized Water start->dissolution hydrolysis Hydrolysis with Base (e.g., NaOH) dissolution->hydrolysis aging Aging of Colloidal Suspension hydrolysis->aging centrifugation Centrifugation & Washing aging->centrifugation drying Drying of Precipitate centrifugation->drying characterization Material Characterization (TEM, XRD, XPS) drying->characterization end Iridium Oxide (IrO2) Nanoparticles characterization->end

Caption: Workflow for IrO₂ nanoparticle synthesis.

Signaling Pathway and Logical Relationship Visualization

The selection of a high-purity this compound supplier involves a logical decision-making process to ensure the quality and suitability of the material for the intended research. The following diagram illustrates this logical relationship.

supplier_selection cluster_requirements Define Research Requirements cluster_evaluation Supplier Evaluation cluster_decision Final Decision req_purity Required Purity Level eval_specs Compare Supplier Specifications req_purity->eval_specs req_impurities Critical Impurity Tolerances req_impurities->eval_specs req_quantity Required Quantity eval_cost Cost-Benefit Analysis req_quantity->eval_cost eval_coa Request and Review COAs eval_specs->eval_coa decision Select Optimal Supplier eval_coa->decision eval_cost->decision eval_support Technical Support and Lead Time eval_support->decision

Caption: Supplier selection decision pathway.

References

Spectroscopic Characterization of Iridium(IV) Chloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) and its corresponding hexachloroiridate(IV) anion, [IrCl₆]²⁻. The information presented herein is intended to assist researchers in the identification, purity assessment, and structural elucidation of this important iridium compound.

Introduction

Iridium(IV) chloride hydrate is a key precursor in the synthesis of various iridium-based catalysts and advanced materials. Its unique electronic and structural properties, stemming from the Ir(IV) center, necessitate a thorough characterization using a suite of spectroscopic methods. This guide details the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, X-ray Photoelectron (XPS), and Electron Paramagnetic Resonance (EPR) spectroscopy for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the [IrCl₆]²⁻ anion.

Table 1: UV-Visible Spectroscopic Data for [IrCl₆]²⁻ in Solution

Wavelength (λmax) (nm)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Assignment
~487~20,530~4,000Ligand-to-Metal Charge Transfer (LMCT)
~430~23,250~3,500Ligand-to-Metal Charge Transfer (LMCT)
~360~27,780~1,500Ligand-to-Metal Charge Transfer (LMCT)
~285~35,090-Ligand-to-Metal Charge Transfer (LMCT)

Table 2: Vibrational Spectroscopic Data for the [IrCl₆]²⁻ Anion

Vibrational ModeSymmetryIR ActiveRaman ActiveFrequency (cm⁻¹)
ν₁ (stretching)A₁gNoYes~345
ν₂ (stretching)E_gNoYes~290
ν₃ (stretching)T₁uYesNo~330
ν₄ (bending)T₁uYesNo~185
ν₅ (bending)T₂gNoYes~160
ν₆ (bending)T₂uNoNo~100

Note: The hexachloroiridate(IV) ion ([IrCl₆]²⁻) has an octahedral geometry (Oₕ symmetry). Due to selection rules, some vibrational modes are only active in either IR or Raman spectroscopy, and one mode (ν₆) is inactive in both.[1][2]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Iridium Chlorides

Core LevelCompoundBinding Energy (eV)
Ir 4f₇/₂Iridium(IV) Chloride (IrCl₄)63.1
Ir 4f₅/₂Iridium(IV) Chloride (IrCl₄)66.1
Ir 4f₇/₂Hydrated Iridium(III) Chloride62.4
Ir 4f₅/₂Hydrated Iridium(III) Chloride65.4
Cl 2pIridium Chlorides~199.4

The spin-orbit splitting for the Ir 4f core level is approximately 3.0 eV.[3]

Table 4: Electron Paramagnetic Resonance (EPR) Data for [IrCl₆]²⁻

ParameterValue
g-valueIsotropic, ~1.78-1.8

As a d⁵ low-spin complex, Ir(IV) is paramagnetic with one unpaired electron, giving rise to an EPR signal.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To observe the electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands, characteristic of the [IrCl₆]²⁻ ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable non-coordinating solvent (e.g., dilute HCl to suppress hydrolysis). Concentrations are typically in the micromolar to millimolar range.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a quartz cuvette (typically 1 cm path length).

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the [IrCl₆]²⁻ anion and the presence of water of hydration.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet by thoroughly grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for Ir-Cl stretching and bending modes, as well as the broad O-H stretching band from water of hydration (typically around 3400 cm⁻¹).

Raman Spectroscopy

Objective: To observe the Raman-active vibrational modes of the [IrCl₆]²⁻ anion, which are complementary to the IR-active modes.

Methodology:

  • Sample Preparation: The solid this compound can be analyzed directly. A small amount of the powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ ion laser).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum, collecting the scattered light.

    • Identify the Raman shifts corresponding to the vibrational modes of the [IrCl₆]²⁻ ion. Resonance Raman spectroscopy, using a laser wavelength that overlaps with an electronic transition, can enhance the intensity of the [IrCl₆]²⁻ vibrational modes.[4]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation state of iridium.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is mounted on a sample holder.

  • Instrumentation: Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present.

    • Acquire high-resolution spectra for the Ir 4f, Cl 2p, O 1s, and C 1s regions.

    • Calibrate the binding energy scale using the C 1s peak (adventitious carbon) at 284.8 eV.

    • Determine the binding energies of the Ir 4f₇/₂ and Ir 4f₅/₂ peaks to confirm the +4 oxidation state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To confirm the paramagnetic nature of the Ir(IV) center.

Methodology:

  • Sample Preparation: The analysis can be performed on the solid sample or a frozen solution at low temperatures (e.g., 77 K).

  • Instrumentation: Use an X-band EPR spectrometer.

  • Data Acquisition:

    • Place the sample in a quartz EPR tube and insert it into the spectrometer's resonant cavity.

    • Record the EPR spectrum while sweeping the magnetic field.

    • Determine the g-value from the resonance field and the microwave frequency.

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the different techniques.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample This compound UV_Vis UV-Vis Sample->UV_Vis IR IR Sample->IR Raman Raman Sample->Raman XPS XPS Sample->XPS EPR EPR Sample->EPR Electronic_Transitions Electronic Transitions (LMCT) UV_Vis->Electronic_Transitions Vibrational_Modes Vibrational Modes IR->Vibrational_Modes Raman->Vibrational_Modes Elemental_Oxidation Elemental Composition & Oxidation State XPS->Elemental_Oxidation Paramagnetism Paramagnetism EPR->Paramagnetism

Caption: Experimental workflow for the spectroscopic characterization of this compound.

logical_relationships cluster_compound This compound cluster_properties Chemical Properties cluster_techniques Spectroscopic Techniques Compound [IrCl₆]²⁻ · xH₂O Electronic_Structure Electronic Structure Compound->Electronic_Structure Molecular_Vibrations Molecular Vibrations Compound->Molecular_Vibrations Oxidation_State Oxidation State (+4) Compound->Oxidation_State Unpaired_Electron Unpaired Electron Compound->Unpaired_Electron UV_Vis UV-Vis Electronic_Structure->UV_Vis probes IR_Raman IR & Raman Molecular_Vibrations->IR_Raman probes XPS XPS Oxidation_State->XPS confirms EPR EPR Unpaired_Electron->EPR detects

References

In-Depth Technical Guide to Typical Impurities in Technical Grade Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common impurities found in technical grade Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O). Understanding the impurity profile of this critical raw material is paramount for its effective use in sensitive applications such as catalysis, electrochemistry, and the synthesis of active pharmaceutical ingredients. This document outlines the typical metallic and non-metallic impurities, presents quantitative data in a structured format, details the experimental protocols for impurity analysis, and provides visualizations of the analytical workflow.

Core Impurities in Technical Grade Iridium(IV) Chloride Hydrate

Technical grade this compound, a key precursor for many iridium-based catalysts and materials, can contain a variety of impurities stemming from the iridium raw material and the manufacturing process. These impurities can be broadly categorized into other Platinum Group Metals (PGMs), base metals, and other non-metallic elements. The presence and concentration of these impurities can significantly impact the performance, reproducibility, and safety of downstream applications.

Data Presentation: Typical Impurity Profile

The following table summarizes the common elemental impurities found in technical grade this compound. The concentration ranges provided are indicative and can vary between different suppliers and manufacturing batches. This data is compiled from publicly available product specifications and scientific literature.

Impurity CategoryElementTypical Concentration Range (ppm)
Platinum Group Metals (PGMs) Platinum (Pt)< 100 - 500
Palladium (Pd)< 100 - 500
Rhodium (Rh)< 50 - 200
Ruthenium (Ru)< 50 - 200
Osmium (Os)< 10 - 50
Base Metals Iron (Fe)< 20 - 100
Copper (Cu)< 10 - 50
Nickel (Ni)< 10 - 50
Aluminum (Al)< 10 - 50
Silicon (Si)< 10 - 50
Calcium (Ca)< 10 - 50
Magnesium (Mg)< 10 - 50
Sodium (Na)< 10 - 50
Potassium (K)< 10 - 50
Lead (Pb)< 5 - 20
Tin (Sn)< 5 - 20
Zinc (Zn)< 5 - 20
Manganese (Mn)< 5 - 20
Other Elements Silver (Ag)< 5 - 20
Gold (Au)< 5 - 20

Note: The total metallic impurities in technical grade this compound are often specified to be below a certain threshold, for instance, ≤1000 ppm or ≤0.05%.

Experimental Protocols for Impurity Analysis

The accurate determination of trace and ultra-trace level impurities in a complex matrix like this compound requires sophisticated analytical techniques. The most commonly employed methods are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Method 1: Determination of Metallic Impurities by ICP-OES/ICP-MS

This protocol provides a general procedure for the quantitative analysis of metallic impurities. ICP-MS is preferred for lower detection limits.

1. Sample Preparation (Acid Digestion):

  • Objective: To dissolve the this compound sample and bring the impurities into a solution suitable for introduction into the ICP instrument.

  • Reagents:

    • High-purity (trace metal grade) hydrochloric acid (HCl)

    • High-purity (trace metal grade) nitric acid (HNO₃)

    • Deionized water (18.2 MΩ·cm)

  • Procedure:

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean, inert digestion vessel (e.g., PFA or TFM).

    • Add a mixture of concentrated HCl and HNO₃ (typically in a 3:1 ratio, known as aqua regia) to the vessel. A common volume is 5-10 mL.

    • Allow the sample to pre-digest at room temperature in a fume hood for a short period.

    • If a microwave digestion system is available, heat the vessel following a program that ramps up the temperature and pressure to ensure complete dissolution. A typical program might hold the sample at 180-200 °C for 20-30 minutes.

    • Alternatively, use a hot plate in a clean environment to gently heat the sample until it is fully dissolved. Avoid boiling to prevent loss of volatile chlorides.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water. The final acid concentration should be adjusted to be compatible with the ICP-MS/OES system (typically 1-5%).

    • Prepare a method blank using the same digestion procedure without the sample.

2. Instrumental Analysis:

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the final acid concentration of the samples.

    • The concentration range of the standards should bracket the expected concentrations of the impurities in the sample.

  • Analysis Parameters (Typical for ICP-MS):

    • RF Power: 1500-1600 W

    • Plasma Gas Flow: 15-18 L/min

    • Auxiliary Gas Flow: 0.8-1.2 L/min

    • Nebulizer Gas Flow: 0.9-1.1 L/min

    • Detector Mode: Pulse counting and/or analog, depending on the concentration.

    • Collision/Reaction Cell: Use of a collision cell (e.g., with helium) or a reaction cell (e.g., with ammonia (B1221849) or oxygen) may be necessary to resolve polyatomic interferences, especially for elements like Fe, Ca, and K.

  • Data Acquisition:

    • Aspirate the blank, calibration standards, and sample solutions into the ICP-MS/OES.

    • Measure the intensity of the characteristic emission lines (ICP-OES) or the ion counts at specific mass-to-charge ratios (ICP-MS) for each element.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of each impurity in the sample solution from the calibration curve.

    • Calculate the final concentration of each impurity in the original solid sample, taking into account the initial sample weight and the final solution volume.

Method 2: Non-Destructive Analysis by X-Ray Fluorescence (XRF) Spectrometry

XRF can be a valuable screening tool for the rapid, non-destructive analysis of elemental composition, particularly for higher concentration impurities.

1. Sample Preparation:

  • Objective: To prepare a homogeneous sample for presentation to the XRF spectrometer.

  • Procedure:

    • For powdered samples, press the this compound into a pellet using a hydraulic press. A binding agent may be used if necessary, but this can introduce contamination.

    • Alternatively, the loose powder can be placed in a sample cup with a thin, X-ray transparent film (e.g., Mylar®).

2. Instrumental Analysis:

  • Instrument: Wavelength Dispersive X-Ray Fluorescence (WDXRF) or Energy Dispersive X-Ray Fluorescence (EDXRF) spectrometer.

  • Calibration:

    • Use certified reference materials (CRMs) of similar matrix composition to calibrate the instrument.

    • If matrix-matched CRMs are unavailable, standardless (fundamental parameters) analysis can be performed, though this may be less accurate.

  • Analysis Parameters:

    • The instrument settings (e.g., X-ray tube voltage and current, collimator, and crystal selection for WDXRF) are optimized for the elements of interest.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Irradiate the sample with X-rays.

    • Measure the energy and intensity of the fluorescent X-rays emitted from the sample.

    • The software uses the calibration data to convert the X-ray intensities into elemental concentrations.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of impurities in technical grade this compound.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Iridium(IV) Chloride Hydrate Sample weighing Accurate Weighing sample->weighing digestion Acid Digestion (Aqua Regia) weighing->digestion dilution Dilution to Final Volume digestion->dilution icp ICP-MS / ICP-OES Analysis dilution->icp Prepared Sample measurement Signal Measurement icp->measurement calibration Calibration with Certified Standards calibration->icp quantification Quantification using Calibration Curve measurement->quantification calculation Calculation of Impurity Concentration (ppm) quantification->calculation report Final Report calculation->report

Caption: Workflow for the determination of metallic impurities.

PGM_Impurities_Relationship cluster_impurities Common PGM Impurities Iridium Ore Iridium Ore Refining Process Refining Process Iridium Ore->Refining Process Iridium Sponge Iridium Sponge Refining Process->Iridium Sponge Pt Pt Refining Process->Pt Co-extraction Pd Pd Refining Process->Pd Co-extraction Rh Rh Refining Process->Rh Co-extraction Ru Ru Refining Process->Ru Co-extraction Os Os Refining Process->Os Co-extraction Chlorination Chlorination Iridium Sponge->Chlorination This compound This compound Chlorination->this compound Pt->Iridium Sponge Pd->Iridium Sponge Rh->Iridium Sponge Ru->Iridium Sponge Os->Iridium Sponge

Caption: Origin of PGM impurities in Iridium(IV) chloride.

This guide provides a foundational understanding of the impurities present in technical grade this compound and the methodologies for their characterization. For specific applications, it is always recommended to request a lot-specific Certificate of Analysis from the supplier and to perform appropriate incoming quality control testing.

Methodological & Application

Synthesis of Iridium Nanoparticles Using Iridium(IV) Chloride Hydrate as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium nanoparticles (IrNPs) have garnered significant attention across various scientific disciplines due to their remarkable physicochemical properties. These include exceptional catalytic activity, high stability, and unique optical and electronic characteristics.[1] As a member of the platinum group metals, iridium's utility at the nanoscale extends to catalysis, electrochemistry, and burgeoning biomedical applications, including advanced drug delivery systems and cancer therapy.[2][3] Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a commonly employed and versatile precursor for the synthesis of both metallic iridium and iridium oxide (IrO₂) nanoparticles.[4] This document provides detailed application notes and experimental protocols for the synthesis of iridium nanoparticles, focusing on methodologies that utilize Iridium(IV) chloride hydrate. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Synthesis Methodologies: An Overview

Several methods have been developed for the synthesis of iridium nanoparticles from this compound. The choice of method influences the size, morphology, and surface chemistry of the resulting nanoparticles, which in turn dictates their suitability for specific applications. The most prevalent methods include chemical reduction, hydrolysis followed by calcination, and galvanic displacement.

Chemical Reduction: This is a widely used bottom-up approach where a reducing agent is introduced to a solution of the iridium salt, leading to the reduction of iridium ions and subsequent nucleation and growth of nanoparticles.[5] Common reducing agents include sodium borohydride, alcohols (such as methanol (B129727) and ethanol), and ethylene (B1197577) glycol.[6] Stabilizing agents, like polyvinylpyrrolidone (B124986) (PVP), are often employed to prevent nanoparticle aggregation.[6]

Hydrolysis and Calcination: This method is typically used for the synthesis of iridium oxide (IrO₂) nanoparticles. It involves the hydrolysis of the iridium precursor in a basic solution to form iridium hydroxide (B78521), which is then subjected to high-temperature calcination to yield crystalline IrO₂ nanoparticles.[2]

Galvanic Displacement: This technique involves the spontaneous reduction of iridium ions on the surface of a more electropositive metal, which acts as both a reducing agent and a substrate.[3] This method can produce surfactant-free nanoparticles with clean surfaces.[3]

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis protocol is critical in achieving the desired nanoparticle characteristics. The following table summarizes quantitative data from various synthesis methods for iridium and iridium oxide nanoparticles using an iridium chloride precursor.

Synthesis MethodPrecursorReducing Agent / ConditionsStabilizing AgentAverage Particle SizeReference
Chemical Reduction (Alcohol) Iridium(III) chlorideMethanolPolyvinylpyrrolidone (PVP)4.2 - 7.01 nm[6]
Chemical Reduction (Alcohol) Iridium(III) chlorideEthanol (B145695)Polyvinylpyrrolidone (PVP)27.8 - 33.5 nm[6]
Green Synthesis Iridium(III) chlorideGrape marc extract-3.0 - 4.5 nm[5]
Hydrolysis & Calcination Tetrachloroiridic acid hydrateHydrolysis with NaOH, Calcination at 400-500°C-Not specified[2]
Galvanic Displacement Iridium precursor solutionCopper foilSurfactant-free120 - 200 nm (cubic)[3]
Solvent-free Synthesis Iridium(III) chlorideSodium borohydride-< 10 nm[7]

Experimental Protocols

Protocol 1: Chemical Reduction for Iridium Nanoparticle Synthesis

This protocol describes the synthesis of iridium nanoparticles via the chemical reduction of an iridium salt using a polyol method.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Ethylene glycol (reducing agent and solvent)

  • Polyvinylpyrrolidone (PVP, stabilizing agent)

  • Deionized water

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hot plate

  • Condenser

  • Thermometer

  • Centrifuge

Procedure:

  • In a 100 mL three-neck flask, dissolve a specific amount of this compound and PVP in ethylene glycol.

  • Place the flask in an oil bath on a magnetic stirrer and attach a condenser.

  • Heat the solution to a specific temperature (e.g., 160 °C) under constant stirring.

  • Maintain the reaction temperature for a set duration (e.g., 2-3 hours) until the solution color changes, indicating the formation of iridium nanoparticles.

  • Allow the solution to cool to room temperature.

  • Precipitate the iridium nanoparticles by adding an excess of acetone.

  • Separate the nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles repeatedly with a mixture of ethanol and deionized water to remove any unreacted precursors and excess PVP.

  • Dry the purified iridium nanoparticles under vacuum.

Protocol 2: Hydrolysis and Calcination for Iridium Oxide Nanoparticle Synthesis

This protocol details the synthesis of iridium oxide (IrO₂) nanoparticles through a hydrolysis and subsequent calcination process.[2]

Materials:

  • Tetrachloroiridic acid hydrate (H₂IrCl₆·xH₂O)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube furnace or muffle furnace

  • Ceramic crucible

Procedure:

  • Hydrolysis:

    • Dissolve a calculated amount of tetrachloroiridic acid hydrate in deionized water in a beaker.

    • While stirring, slowly add the NaOH solution dropwise until the pH of the solution reaches a desired basic value (e.g., pH 12).

    • Continue stirring the solution for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis, forming iridium hydroxide.

  • Purification:

    • Transfer the colloidal suspension to centrifuge tubes.

    • Centrifuge the suspension to pellet the iridium hydroxide nanoparticles.

    • Decant the supernatant and resuspend the pellet in fresh deionized water.

    • Repeat the washing and centrifugation steps several times to remove ionic impurities.

  • Drying:

    • After the final wash, resuspend the pellet in a minimal amount of deionized water and transfer it to a petri dish.

    • Dry the sample in an oven at 60-80 °C overnight.

  • Calcination:

    • Transfer the dried iridium hydroxide powder to a ceramic crucible.

    • Place the crucible in a tube or muffle furnace.

    • Heat the sample in an air atmosphere to a temperature between 400°C and 500°C for 2-4 hours.[2]

    • Allow the furnace to cool down to room temperature to obtain crystalline iridium oxide nanoparticles.[2]

Applications in Drug Development

Iridium nanoparticles and their complexes are emerging as promising candidates in drug development, particularly in cancer therapy. Their mechanisms of action often involve the induction of cell death through apoptosis and ferroptosis.[8][9]

Mechanism of Action in Cancer Cells

Iridium complexes can induce cancer cell death through multiple pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[10][11] This disruption of the mitochondria can trigger the intrinsic apoptotic pathway. Furthermore, some iridium complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and survival, thereby promoting apoptosis.[8][11] The induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is another mechanism by which iridium compounds can exert their anticancer effects.[10]

Mandatory Visualizations

Experimental Workflow for Iridium Nanoparticle Synthesis (Chemical Reduction)

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve IrCl4·xH2O and PVP in Ethylene Glycol B Heat to 160°C with Stirring A->B C Maintain Temperature for 2-3 hours B->C D Cool to Room Temperature C->D E Precipitate with Acetone D->E F Centrifuge and Wash E->F G Dry under Vacuum F->G H Iridium Nanoparticles G->H

Workflow for the chemical reduction synthesis of iridium nanoparticles.
Signaling Pathway of Iridium Complex-Induced Cancer Cell Death

G cluster_0 Iridium Nanoparticle / Complex cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cell Fate IrNP Iridium Nanoparticle ROS ↑ Reactive Oxygen Species (ROS) IrNP->ROS PI3K Inhibition of PI3K/AKT/mTOR Pathway IrNP->PI3K Mito Mitochondrial Dysfunction ROS->Mito Lipid Lipid Peroxidation ROS->Lipid Apoptosis Apoptosis PI3K->Apoptosis Mito->Apoptosis Ferroptosis Ferroptosis Lipid->Ferroptosis

Signaling pathway of iridium-induced cancer cell apoptosis and ferroptosis.

References

Application Notes and Protocols for the Synthesis of Iridium Oxide Catalysts from Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium oxide (IrO₂) nanoparticles are of significant interest across various scientific disciplines due to their remarkable properties, including high electrical conductivity, exceptional catalytic activity, and stability in corrosive environments.[1] These characteristics make them highly valuable in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water splitting, as well as in biosensing and as potential therapeutic agents in nanomedicine.[1] In the realm of drug discovery and development, iridium catalysts are utilized in a range of crucial chemical reactions, such as hydrogenation, transfer hydrogenation, and asymmetric synthesis of chiral molecules.[2][3]

This document provides detailed protocols for the synthesis of iridium oxide catalysts from iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O), a common and versatile precursor.[4][5] Two primary methods are detailed: a colloidal hydrolysis method and the Adams fusion method. These protocols are designed to be adaptable for the synthesis of both amorphous and crystalline iridium oxide nanoparticles, allowing researchers to tailor the catalyst's properties to specific applications.

Data Presentation

The following tables summarize key quantitative data from various synthesis protocols for iridium oxide nanoparticles, providing a comparative overview of how different parameters can influence the final product.

Table 1: Influence of Calcination Temperature on Iridium Oxide Nanoparticle Properties

Calcination Temperature (°C)Resulting Particle Size (nm)CrystallinitySpecific Surface Area (m²/g)Reference
4001.24Amorphous to partially crystalline185[6][7]
500~5.5Crystalline (Rutile)127[4][6]
550-High (90%)126.4[8]
6007.77Highly Crystalline66[6]
800-Crystalline (Rutile)-[9]

Table 2: Summary of Parameters for the Adams Fusion Method

PrecursorFusion SaltMass Ratio (Precursor:Salt)Temperature (°C)Duration (hours)SolventReference
H₂IrCl₆·6H₂ONaNO₃1:20550-Water[8]
H₂IrCl₆NaNO₃-250-5000.5-4-[4]
H₂IrCl₆·xH₂ONaNO₃---Isopropanol[8]
H₂IrCl₆ and Co(NO₃)₂KNO₃-80 (solution), then calcination12 (solution)Aqueous with surfactant[3]

Experimental Protocols

Protocol 1: Colloidal Hydrolysis Method for Amorphous Iridium Oxide Nanoparticles

This method involves the hydrolysis of an iridium salt in a basic aqueous solution to form an iridium hydroxide (B78521) colloid, followed by a gentle thermal treatment to yield amorphous iridium oxide nanoparticles. Amorphous iridium oxide often exhibits higher catalytic activity compared to its crystalline counterpart.[10]

Materials:

  • Iridium(IV) chloride hydrate (IrCl₄·xH₂O)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitric acid (HNO₃), for pH adjustment (optional)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube or muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to achieve the desired concentration (e.g., 2 mM).

  • Hydrolysis:

    • Place the beaker with the iridium precursor solution on a magnetic stirrer.

    • Slowly add 1 M NaOH solution dropwise while stirring vigorously to raise the pH to a basic level (e.g., pH 10-12). The solution will change color, indicating the formation of iridium hydroxide complexes.

    • Heat the solution to approximately 90°C and maintain this temperature for at least 1 hour to ensure complete hydrolysis.[11]

  • Purification:

    • Allow the solution to cool to room temperature.

    • Transfer the solution to centrifuge tubes and centrifuge (e.g., at 660 x g for 15 minutes) to pellet the nanoparticles.[1]

    • Carefully decant the supernatant.

    • Resuspend the pellet in fresh deionized water and repeat the centrifugation and decanting process at least three times to remove ionic impurities.

  • Drying:

    • After the final wash, resuspend the pellet in a minimal amount of DI water and transfer it to a petri dish.

    • Dry the sample in an oven at 60-80°C overnight, or until the water has completely evaporated, to obtain a fine powder of iridium hydroxide.[1]

  • Calcination (Low Temperature):

    • Transfer the dried iridium hydroxide powder to a ceramic crucible.

    • Place the crucible in a tube or muffle furnace.

    • Heat the sample in an air atmosphere to a temperature between 350°C and 400°C. This temperature is generally sufficient to convert the hydroxide to amorphous iridium oxide without inducing significant crystallization.

    • Hold the temperature for 2-4 hours.

    • Allow the furnace to cool down naturally to room temperature. The resulting black powder consists of amorphous iridium oxide nanoparticles.

Protocol 2: Adams Fusion Method for Crystalline Iridium Oxide Nanoparticles

The Adams method is a straightforward procedure that involves the fusion of the metal chloride precursor with an oxidizing salt, such as sodium nitrate (B79036), at elevated temperatures to directly produce crystalline metal oxides.[4]

Materials:

  • This compound (H₂IrCl₆·xH₂O)

  • Sodium nitrate (NaNO₃), fine powder

  • Deionized (DI) water or Isopropanol

Equipment:

  • High-temperature muffle furnace

  • Ceramic crucible

  • Mortar and pestle

  • Beakers

  • Centrifuge and centrifuge tubes (for washing)

Procedure:

  • Precursor Mixture Preparation:

    • In a mortar, thoroughly mix this compound with an excess of sodium nitrate. A mass ratio of 1:20 (precursor to NaNO₃) has been shown to be effective.[8]

    • Alternatively, dissolve the precursor and sodium nitrate in a suitable solvent (water or isopropanol) to form a homogeneous mixture, and then evaporate the solvent to obtain a dry powder.[8]

  • Fusion (Calcination):

    • Transfer the homogeneous powder mixture to a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the sample in an air atmosphere to a temperature between 400°C and 600°C. The final temperature will influence the particle size and crystallinity of the resulting iridium oxide.[6] A temperature of 550°C has been reported to yield highly crystalline IrO₂.[8]

    • Hold the temperature for a duration of 2-4 hours.[4]

    • Allow the furnace to cool down naturally to room temperature.

  • Purification:

    • The resulting solid is a mixture of iridium oxide and sodium nitrate/chloride salts.

    • Wash the product thoroughly with copious amounts of hot deionized water to dissolve and remove the salt matrix.

    • Use centrifugation to separate the iridium oxide nanoparticles from the washing solution. Repeat the washing and centrifugation steps several times until the supernatant is free of chloride ions (as tested with a silver nitrate solution).

  • Drying:

    • Dry the purified iridium oxide powder in an oven at 80-100°C overnight.

Mandatory Visualization

experimental_workflow cluster_hydrolysis Protocol 1: Colloidal Hydrolysis Method cluster_adams Protocol 2: Adams Fusion Method H_Start Start with this compound Solution H_Hydrolysis Alkaline Hydrolysis (NaOH, 90°C) H_Start->H_Hydrolysis H_Purification Purification (Centrifugation & Washing) H_Hydrolysis->H_Purification H_Drying Drying (60-80°C) H_Purification->H_Drying H_Calcination Low-Temp Calcination (350-400°C) H_Drying->H_Calcination H_End Amorphous IrO₂ Nanoparticles H_Calcination->H_End A_Start Start with this compound & NaNO₃ A_Mixing Homogeneous Mixing A_Start->A_Mixing A_Fusion High-Temp Fusion (400-600°C) A_Mixing->A_Fusion A_Purification Purification (Washing with Hot DI Water) A_Fusion->A_Purification A_Drying Drying (80-100°C) A_Purification->A_Drying A_End Crystalline IrO₂ Nanoparticles A_Drying->A_End

References

Application Notes: Iridium(IV) Chloride Hydrate in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a versatile and crucial precursor for the synthesis of a wide array of iridium-based homogeneous catalysts. While not typically used as a catalyst in its raw form, it serves as a readily available and convenient starting material for the in situ generation of active catalytic species for various organic transformations. These transformations are pivotal in the fields of pharmaceutical development, fine chemical synthesis, and materials science.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Iridium(IV) chloride hydrate as a precursor for a classic example of homogeneous catalysis: the stereoselective transfer hydrogenation of substituted cyclohexanones.

Application: Stereoselective Transfer Hydrogenation of Ketones

One of the most well-documented applications of Iridium(IV) chloride as a precursor in homogeneous catalysis is the preparation of the "Henbest Catalyst" for the transfer hydrogenation of ketones. This catalytic system, typically generated in situ from Iridium(IV) chloride, a phosphorus-based ligand, and a hydrogen donor like 2-propanol, is highly effective for the reduction of cyclic ketones. A key feature of this system is its ability to control the stereochemical outcome of the reaction, preferentially forming the sterically less favored axial alcohol.

The procedure detailed in Organic Syntheses provides a robust and reproducible method for the preparation of cis-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone (B146137), showcasing the catalyst's high efficiency and stereoselectivity.[1] The active catalyst is formed by reacting Iridium(IV) chloride with trimethyl phosphite (B83602) in an acidic aqueous solution, which is then introduced to the ketone substrate in 2-propanol. The reaction proceeds under reflux, with 2-propanol serving as both the solvent and the hydrogen source. This method is particularly valuable for synthesizing axial alcohols, which can be challenging to obtain via other reduction methods.[1]

Quantitative Data Presentation

The following table summarizes the quantitative data for the iridium-catalyzed transfer hydrogenation of 4-tert-butylcyclohexanone as described in the provided protocol.

ParameterValueReference
Substrate 4-tert-butylcyclohexanone[1]
Product cis-4-tert-butylcyclohexanol[1]
Yield 93–99% (crude)[1]
Stereoselectivity 95.8–96.2% cis-isomer[1]
3.8–4.2% trans-isomer[1]
Catalyst Precursor Iridium(IV) chloride (IrCl₄)[1]
Ligand Trimethyl phosphite (P(OMe)₃)[1]
Hydrogen Donor 2-Propanol[1]
Reaction Time 48 hours[1]
Reaction Temperature Reflux[1]

Experimental Protocols

Protocol 1: In Situ Catalyst Preparation and Transfer Hydrogenation of 4-tert-butylcyclohexanone

This protocol details the preparation of an iridium-phosphine catalyst from Iridium(IV) chloride and its direct use in the stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol.[1]

Materials:

  • Iridium(IV) chloride (IrCl₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Trimethyl phosphite (P(OMe)₃)

  • 4-tert-butylcyclohexanone

  • 2-Propanol (Propan-2-ol)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Potassium carbonate (K₂CO₃)

  • 2 L reaction flask with reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Catalyst Solution Preparation:

    • In a suitable container, dissolve 4.0 g (0.012 mol) of Iridium(IV) chloride in 4.5 mL of concentrated hydrochloric acid.

    • To this solution, add 180 mL of water, followed by the addition of 52 g (50 mL, 0.42 mol) of trimethyl phosphite. Stir to ensure mixing. The order of addition is important for proper catalyst formation.[1]

  • Reaction Setup:

    • In a 2 L flask equipped with a reflux condenser, dissolve 30.8 g (0.200 mol) of 4-tert-butylcyclohexanone in 635 mL of 2-propanol.

    • Add the prepared iridium-catalyst solution to the solution of 4-tert-butylcyclohexanone in 2-propanol.

  • Transfer Hydrogenation Reaction:

    • Heat the resulting solution to reflux and maintain reflux for 48 hours.[1]

  • Work-up and Product Isolation:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Remove the 2-propanol using a rotary evaporator.

    • Dilute the remaining solution with 250 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with four 150 mL portions of diethyl ether.

    • Combine the ether extracts and wash them with two 100 mL portions of water.

    • Dry the combined ether layer over anhydrous magnesium sulfate or potassium carbonate.

    • Concentrate the dried ether solution on a rotary evaporator to yield 29–31 g (93–99%) of crude cis-4-tert-butylcyclohexanol as a white solid.[1]

  • Purification (Optional):

    • The crude product can be recrystallized from 40% aqueous ethanol (B145695) to afford the cis-alcohol with >99% purity.[1]

Catalyst Regeneration Note: The iridium catalyst can be partially recovered from the aqueous residues of the extraction for reuse.[1]

Visualizations

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation p1 Dissolve IrCl₄ in conc. HCl p2 Add H₂O p1->p2 p3 Add P(OMe)₃ p2->p3 r2 Combine Catalyst Solution with Ketone Solution p3->r2 Add to Reaction r1 Dissolve Ketone in 2-Propanol r1->r2 r3 Reflux for 48h r2->r3 w1 Evaporate 2-Propanol r3->w1 After Cooling w2 Dilute with H₂O w1->w2 w3 Extract with Et₂O w2->w3 w4 Dry & Concentrate w3->w4 w5 Crude Product: cis-4-tert-butylcyclohexanol w4->w5

Caption: Workflow for the iridium-catalyzed transfer hydrogenation.

Catalytic Cycle Logic

G Ir_active Active Ir-H Species Ir_alkoxide Ir-Alkoxide Intermediate Ir_active->Ir_alkoxide Hydride Transfer to Ketone Alcohol Alcohol (Product) Ir_active->Alcohol Ir_alkoxide->Ir_active β-Hydride Elimination Acetone Acetone (Byproduct) Ir_alkoxide->Acetone Ketone Ketone (Substrate) Ketone->Ir_active iPrOH 2-Propanol (H-Donor) iPrOH->Ir_alkoxide Ir_pre Ir(IV)Cl₄ + P(OMe)₃ (Precursors) Ir_pre->Ir_alkoxide Reaction with 2-propanol

Caption: Simplified catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols: Iridium(IV) Chloride Hydrate for Electrocatalytic Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a critical precursor material in the development of advanced electrocatalysts for the oxygen evolution reaction (OER). The OER is a key process in water electrolysis for hydrogen production, a cornerstone of a sustainable energy economy. Iridium-based materials, particularly iridium oxides, are the state-of-the-art catalysts for OER in acidic environments due to their unique combination of high activity and stability.[1] This document provides detailed protocols for the synthesis of various iridium-based electrocatalysts from iridium(IV) chloride hydrate, standardized procedures for electrochemical performance evaluation, and a summary of their catalytic activities.

Catalyst Synthesis Protocols from this compound

This compound serves as a versatile starting material for a range of iridium-based OER catalysts, including nanoparticles, single-atom catalysts, and electrodeposited films.[2]

Protocol 1: Synthesis of Iridium Oxide (IrO₂) Nanoparticles via Colloidal Hydrolysis

This method involves the hydrolysis of the iridium precursor in a basic solution to form iridium hydroxide (B78521), followed by calcination to yield crystalline IrO₂ nanoparticles.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube or muffle furnace

Procedure:

  • Hydrolysis:

    • Dissolve a specific amount of this compound in DI water in a beaker to create a precursor solution.

    • Place the beaker on a magnetic stirrer and slowly add 1 M NaOH solution dropwise while stirring vigorously.

    • Monitor the pH of the solution and continue adding NaOH until the pH reaches a desired level (typically between 7 and 9) to induce the formation of iridium hydroxide precipitate.

    • Continue stirring the suspension for a set period (e.g., 1-2 hours) to ensure complete hydrolysis.

  • Purification:

    • Transfer the colloidal suspension to centrifuge tubes.

    • Centrifuge the suspension to separate the iridium hydroxide nanoparticles from the supernatant.

    • Decant the supernatant and re-disperse the nanoparticle pellet in fresh DI water.

    • Repeat the centrifugation and re-dispersion steps several times to remove residual ions.

  • Drying:

    • After the final wash, resuspend the purified pellet in a minimal amount of DI water and transfer it to a petri dish.

    • Dry the sample in an oven at 60-80°C overnight to obtain a fine powder of iridium hydroxide.

  • Calcination:

    • Transfer the dried iridium hydroxide powder to a ceramic crucible.

    • Place the crucible in a furnace and heat it in an air atmosphere to a temperature between 400°C and 500°C for 2-4 hours to convert the hydroxide into crystalline rutile IrO₂.

    • Allow the furnace to cool down to room temperature to obtain the final IrO₂ nanoparticle catalyst.

Protocol 2: Preparation of Iridium Single-Atom Catalyst (Ir-SAC) on a Support

This protocol describes a general approach for synthesizing iridium single-atom catalysts, where individual iridium atoms are dispersed on a support material.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Support material (e.g., nickel-iron sulfide (B99878) nanosheets, carbon-based materials)[3]

  • Appropriate solvents (e.g., DI water, ethanol)

Equipment:

  • Ultrasonicator

  • Magnetic stirrer

  • Furnace for calcination/annealing

Procedure:

  • Support Preparation:

    • Synthesize or procure the desired support material. The support should have a high surface area and suitable anchoring sites for iridium atoms.

  • Impregnation:

    • Disperse the support material in a solvent (e.g., DI water or ethanol) through ultrasonication.

    • Prepare a solution of this compound in the same solvent.

    • Add the iridium precursor solution dropwise to the support suspension while stirring continuously.

    • Continue stirring for several hours to ensure uniform impregnation of the iridium precursor onto the support.

  • Drying:

    • Remove the solvent by evaporation under reduced pressure or by gentle heating.

  • Thermal Treatment:

    • Transfer the dried powder to a furnace.

    • Heat the material under a controlled atmosphere (e.g., argon or a reducing atmosphere) at a specific temperature and for a defined duration to facilitate the formation of single iridium atoms anchored to the support. The exact conditions will depend on the support material and desired properties.

Protocol 3: Anodic Electrodeposition of Iridium Oxide (IrOₓ) Films

This method involves the electrochemical deposition of a thin film of iridium oxide onto a conductive substrate from a solution containing an iridium precursor.[4][5]

Materials:

  • This compound (IrCl₄·xH₂O) or a derived iridium complex (e.g., H₂IrCl₆)

  • Supporting electrolyte (e.g., oxalic acid and potassium carbonate solution)[5]

  • Conductive substrate (e.g., glassy carbon, gold, or platinum electrode)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire or mesh)

Procedure:

  • Electrolyte Preparation:

    • Prepare the deposition solution by dissolving the iridium precursor and supporting electrolyte in DI water. The composition of the solution can be tailored to control the deposition process and film properties.[5]

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the conductive substrate as the working electrode, a platinum counter electrode, and a reference electrode.

    • Immerse the electrodes in the deposition solution.

    • Apply a constant anodic potential or potential cycling to the working electrode using a potentiostat. The applied potential and deposition time will determine the thickness and morphology of the IrOₓ film.[4][5]

  • Post-treatment:

    • After deposition, rinse the electrode with DI water to remove any residual electrolyte.

    • The electrode with the deposited IrOₓ film is now ready for electrochemical testing.

Experimental Protocols for OER Performance Evaluation

A standardized three-electrode electrochemical setup is crucial for the accurate evaluation and comparison of OER catalyst performance.[6]

Catalyst Ink and Working Electrode Preparation

Materials:

  • Synthesized iridium-based catalyst powder

  • Nafion® dispersion (e.g., 5 wt%)

  • Solvent mixture (e.g., isopropanol (B130326) and DI water)[7][8]

  • Rotating disk electrode (RDE) with a glassy carbon tip

Equipment:

  • Ultrasonicator

  • Micropipette

Procedure:

  • Catalyst Ink Preparation:

    • Weigh a specific amount of the catalyst powder and disperse it in a mixture of isopropanol and DI water.[7][8]

    • Add a small amount of Nafion® dispersion, which acts as a binder.[6]

    • Sonicate the mixture for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.[9]

  • Working Electrode Preparation:

    • Polish the glassy carbon tip of the RDE to a mirror finish.

    • Using a micropipette, drop-cast a small, precise volume of the catalyst ink onto the glassy carbon surface.

    • Dry the electrode at room temperature or under mild heating to form a uniform catalyst film.[9]

Electrochemical Measurements

Setup:

  • A standard three-electrode electrochemical cell.

  • The prepared catalyst-coated RDE as the working electrode.

  • A platinum wire or mesh as the counter electrode.

  • A reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • An acidic electrolyte (e.g., 0.5 M H₂SO₄).

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans in a potential range where no OER occurs (e.g., 0.05 to 1.2 V vs. RHE) at a scan rate of 50 mV/s to clean the electrode surface and determine the electrochemical surface area (ECSA).

  • Linear Sweep Voltammetry (LSV) for OER Activity:

    • Record LSV curves in the OER potential region (e.g., 1.2 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s) with electrode rotation (e.g., 1600 rpm) to minimize mass transport limitations.

    • The overpotential required to reach a current density of 10 mA/cm² is a key metric for OER activity.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.

    • The Tafel slope is determined from the linear region of this plot and provides insights into the OER mechanism.

  • Stability Testing (Chronopotentiometry):

    • Apply a constant current density (e.g., 10 mA/cm²) and monitor the change in potential over an extended period (e.g., 10-24 hours).[10][11] A smaller increase in potential over time indicates better stability.

Data Presentation

The performance of different iridium-based catalysts for the OER can be summarized and compared using the following metrics:

CatalystPrecursorSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability TestReference
IrO₂ NanoparticlesThis compoundColloidal Hydrolysis~300 - 350~40 - 60Stable for several hours at 10 mA/cm²
Ir Single-Atom Catalyst on NiFe SulfideThis compoundImpregnation & Annealing~170-Stable for over 350 hours at 100 mA/cm²[3]
Electrodeposited IrOₓ FilmHydrogen hexachloroiridate hydrateAnodic Electrodeposition~260 - 300~40 - 50Varies with deposition conditions[5]
Commercial Ir/C--~359--[12]
Commercial IrO₂--~32056-[13]

Note: The values presented are approximate and can vary significantly based on the specific synthesis and testing conditions.

Signaling Pathways and Experimental Workflows

Oxygen Evolution Reaction Mechanism (Adsorbate Evolution Mechanism)

The Adsorbate Evolution Mechanism (AEM) is a widely accepted model for the OER on iridium oxide surfaces in acidic media.[14][15][16] It involves a series of proton-coupled electron transfer steps with adsorbed intermediates.

OER_Mechanism cluster_steps Adsorbate Evolution Mechanism (AEM) Ir_site Active Ir Site (*) Ir_OH *OH Ir_site->Ir_OH + H₂O - H⁺ - e⁻ Ir_O *O Ir_OH->Ir_O - H⁺ - e⁻ Ir_OOH *OOH Ir_O->Ir_OOH + H₂O - H⁺ - e⁻ Ir_OOH->Ir_site - H⁺ - e⁻ O2_release O₂ Released Ir_OOH->O2_release

Caption: Adsorbate Evolution Mechanism for OER on an Iridium Catalyst.

Experimental Workflow for OER Catalyst Evaluation

The following diagram illustrates the typical workflow for synthesizing and evaluating an iridium-based OER electrocatalyst.

OER_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode_prep Electrode Preparation cluster_electrochemistry Electrochemical Testing Precursor This compound Synthesis Synthesis Protocol (e.g., Hydrolysis, Electrodeposition) Precursor->Synthesis Catalyst Iridium-based Catalyst Synthesis->Catalyst Ink_Prep Catalyst Ink Preparation Catalyst->Ink_Prep Electrode_Coating RDE Coating Ink_Prep->Electrode_Coating Working_Electrode Working Electrode Electrode_Coating->Working_Electrode CV Cyclic Voltammetry (ECSA) Working_Electrode->CV LSV Linear Sweep Voltammetry (Activity) Working_Electrode->LSV CP Chronopotentiometry (Stability) Working_Electrode->CP Data_Analysis Data Analysis CV->Data_Analysis LSV->Data_Analysis CP->Data_Analysis

Caption: Experimental workflow for OER catalyst synthesis and evaluation.

References

Application Notes and Protocols for the Fabrication of Iridium-Decorated Electrodes using Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication of iridium-decorated electrodes, specifically through the electrodeposition of iridium oxide from an Iridium(IV) chloride hydrate (B1144303) precursor. These electrodes have broad applications in biosensing, neurostimulation, and catalysis due to their excellent electrochemical properties, stability, and biocompatibility.

Introduction

Iridium oxide (IrOx) films are widely used to modify electrode surfaces, enhancing their performance for various electrochemical applications.[1] Electrodeposition is a versatile and cost-effective method for creating uniform and adherent IrOx films.[2][3] This document outlines the procedures for preparing the electrodeposition solution, fabricating the iridium-decorated electrodes using cyclic voltammetry, and their subsequent characterization. The protocols provided are foundational and can be adapted for specific applications, such as the development of glucose biosensors or pH sensors.[4][5]

Quantitative Data Presentation

The performance of iridium-decorated electrodes can be evaluated based on several key parameters. The following table summarizes typical performance characteristics of electrodeposited iridium oxide films fabricated using Iridium(IV) chloride hydrate and cyclic voltammetry, as reported in various studies.

ParameterTypical Value/RangeSubstrate Material(s)Application(s)Reference(s)
Charge Storage Capacity (CSC) > 25 mC/cm²Au, Pt, PtIr, 316LVM Stainless SteelNeurostimulation, Recording[6]
pH Sensitivity -67 to -74.5 mV/pH unitStainless Steel, GoldpH Sensing[5]
Potential Stability < 20 mV drift over 9 daysPlatinumBiosensors (Reference Electrode)[4]
Response Time (pH Sensor) < 3 secondsStainless SteelpH Sensing[5]
Operating Potential (Glucose Biosensor) -0.2 V to 0.0 V vs. Ag/AgClCarbon NanotubesGlucose Sensing[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of iridium-decorated electrodes.

Preparation of the Iridium Electrodeposition Solution

This protocol describes the preparation of an aqueous solution containing an iridium complex suitable for electrodeposition. The addition of oxalic acid and potassium carbonate facilitates the formation of a stable iridium precursor solution.[6]

Materials:

  • This compound (IrCl₄·xH₂O)

  • Oxalic acid (H₂C₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Deionized (DI) water

  • Hydrogen peroxide (30%)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Dissolve this compound in DI water to a concentration of approximately 15 mM.

  • Add oxalic acid to the solution with a molar ratio of approximately 1:10 (IrCl₄:H₂C₂O₄).

  • Slowly add a solution of potassium carbonate to adjust the pH to approximately 10.5. The solution should turn from a dark brown to a light green color.

  • Add a few drops of 30% hydrogen peroxide to the solution.

  • Allow the solution to age for at least 48 hours at room temperature. A stable, dark blue solution should be formed.[3]

  • Before use, degas the solution by bubbling with nitrogen or argon for at least 15 minutes.

Fabrication of Iridium-Decorated Electrodes by Cyclic Voltammetry

This protocol details the electrochemical deposition of an iridium oxide film onto a conductive substrate using cyclic voltammetry (CV).

Materials and Equipment:

  • Working electrode (e.g., gold, platinum, glassy carbon, or stainless steel)

  • Ag/AgCl reference electrode

  • Platinum wire or mesh counter electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Prepared iridium electrodeposition solution

  • Phosphate-buffered saline (PBS) or other suitable electrolyte for characterization

Procedure:

  • Electrode Pre-treatment: Clean the working electrode surface thoroughly. This may involve mechanical polishing with alumina (B75360) slurry, followed by sonication in DI water and ethanol, and finally electrochemical cleaning by cycling in a suitable electrolyte (e.g., 0.5 M H₂SO₄).

  • Electrochemical Deposition:

    • Assemble a three-electrode cell with the cleaned working electrode, Ag/AgCl reference electrode, and platinum counter electrode in the iridium electrodeposition solution.

    • Perform cyclic voltammetry within a potential window of approximately 0.0 V to +0.55 V vs. Ag/AgCl.[6]

    • Set the scan rate to 50 mV/s.

    • Run for 50-100 cycles, or until a stable and uniform dark blue or black film is observed on the electrode surface.[6]

  • Post-Deposition Treatment:

    • Gently rinse the iridium-decorated electrode with DI water to remove any residual deposition solution.

    • Allow the electrode to air dry or dry under a gentle stream of nitrogen.

    • For some applications, a post-deposition potential pulsing or heat treatment may be performed to enhance film stability and performance.[8]

Characterization of Iridium-Decorated Electrodes

This protocol outlines the basic electrochemical characterization of the fabricated iridium oxide film.

Procedure:

  • Cyclic Voltammetry (CV):

    • Place the iridium-decorated electrode in a fresh electrochemical cell with a suitable electrolyte (e.g., PBS, pH 7.4).

    • Run CV scans at various scan rates (e.g., 20, 50, 100 mV/s) within a potential window appropriate for observing the iridium oxide redox peaks (typically between -0.6 V and +0.8 V vs. Ag/AgCl).

    • The characteristic butterfly-shaped voltammogram confirms the presence of the iridium oxide film. The integrated area of the CV curve can be used to calculate the charge storage capacity.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the same electrolyte to evaluate the electrode-electrolyte interface properties. A lower impedance is generally indicative of a more conductive and electrochemically active surface.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Solution Preparation cluster_fab Electrode Fabrication cluster_char Characterization p1 Dissolve IrCl4·xH2O p2 Add Oxalic Acid p1->p2 p3 Adjust pH with K2CO3 p2->p3 p4 Add H2O2 p3->p4 p5 Age Solution (48h) p4->p5 f1 Clean Substrate Electrode p5->f1 f2 Cyclic Voltammetry (0.0 to +0.55 V vs Ag/AgCl) f1->f2 f3 Rinse and Dry f2->f3 c1 Cyclic Voltammetry in PBS f3->c1 c2 Electrochemical Impedance Spectroscopy c1->c2

Caption: Experimental workflow for the fabrication and characterization of iridium-decorated electrodes.

glucose_biosensor_fabrication start Start: Bare Electrode step1 Electrodeposit Iridium Oxide Film start->step1 step2 Electropolymerize Poly(m-phenylenediamine) with Glucose Oxidase (GOx) step1->step2 step3 Apply Protective Outer Layer (e.g., Teflon/Polyurethane) step2->step3 end Finished Glucose Biosensor step3->end

Caption: Logical workflow for the fabrication of an iridium oxide-based glucose biosensor.[4]

References

Iridium(IV) chloride hydrate as a precursor for atomic layer deposition of iridium films

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry specified the use of Iridium(IV) chloride hydrate (B1144303) as a precursor for the atomic layer deposition (ALD) of iridium films, a comprehensive review of the available scientific literature and technical documentation did not yield any specific protocols or data for its use in this application. The prevalent precursors for iridium ALD are organometallic compounds, which offer the necessary volatility and reactivity for the process. This document provides detailed application notes and protocols for the ALD of iridium films using these established organometallic precursors.

Introduction to Iridium Thin Films via ALD

Iridium (Ir) thin films are of significant interest in various advanced technological applications, including as electrodes in dynamic random access memories (DRAMs), protective coatings, and catalysts. Atomic Layer Deposition (ALD) is a superior technique for depositing these films due to its ability to produce highly conformal, uniform, and pinhole-free layers with precise thickness control at the atomic level.[1] The ALD process relies on sequential, self-limiting surface reactions between a precursor and a co-reactant.

This document outlines the ALD of iridium films using two common organometallic precursors: Iridium(III) acetylacetonate (B107027) (Ir(acac)₃) and (MeCp)Ir(CHD) (where MeCp = methylcyclopentadienyl and CHD = cyclohexadiene).

Experimental Protocols

ALD of Iridium using Iridium(III) acetylacetonate (Ir(acac)₃) and Oxygen (O₂)

This protocol is based on the established process for depositing metallic iridium films.

Materials and Equipment:

  • ALD Reactor

  • Iridium(III) acetylacetonate (Ir(acac)₃) precursor

  • Oxygen (O₂) gas (co-reactant)

  • Nitrogen (N₂) or Argon (Ar) gas (purge and carrier gas)

  • Substrates (e.g., Si wafers)

Experimental Workflow:

ALD_Workflow_Ir_acac3 cluster_0 ALD Cycle for Iridium using Ir(acac)₃ step1 Pulse Ir(acac)₃ step2 Purge with N₂/Ar step1->step2 step3 Pulse O₂ step2->step3 step4 Purge with N₂/Ar step3->step4 repeat Repeat N Cycles step4->repeat ALD_Workflow_MeCpIrCHD cluster_0 ALD Cycle for Iridium using (MeCp)Ir(CHD) step1 Pulse (MeCp)Ir(CHD) step2 Purge with N₂/Ar step1->step2 step3 Pulse O₂ step2->step3 step4 Purge with N₂/Ar step3->step4 repeat Repeat N Cycles step4->repeat ALD_Logic start Start precursor_pulse Precursor Pulse Gaseous precursor molecules adsorb on the substrate surface. start->precursor_pulse purge1 First Purge Removal of excess precursor and byproducts. precursor_pulse->purge1 coreactant_pulse Co-reactant Pulse Co-reactant reacts with the adsorbed precursor layer. purge1->coreactant_pulse purge2 Second Purge Removal of reaction byproducts. coreactant_pulse->purge2 cycle_complete One ALD Cycle Complete purge2->cycle_complete check_thickness {Desired Thickness Reached?} cycle_complete->check_thickness check_thickness->precursor_pulse No end End check_thickness->end Yes

References

Catalytic Applications of Iridium(IV) Chloride Hydrate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a versatile and valuable precursor for the generation of highly active iridium-based catalysts.[1][2] Its applications in organic synthesis are extensive, primarily revolving around its use in the preparation of catalysts for a variety of transformations, including hydrogenations, oxidations, and C-H activation reactions.[3][4] This document provides detailed application notes and experimental protocols for key catalytic uses of Iridium(IV) chloride hydrate in organic synthesis, with a focus on reproducibility and practical implementation in a research and development setting.

Hydrogenation Reactions: Reduction of Nitroarenes

This compound is an excellent precursor for the synthesis of iridium oxide nanoparticles (IrOₓ NPs), which are robust and highly active catalysts for hydrogenation reactions.[2][5] A notable application is the reduction of nitroarenes to anilines, a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Application Notes

The catalytic system derived from this compound offers several advantages for nitroarene reduction:

  • High Catalytic Activity: Iridium oxide nanoparticles exhibit high efficiency in the reduction of the nitro group.[5]

  • Good Functional Group Tolerance: The catalyst is often compatible with a range of other functional groups present on the aromatic ring.

  • Heterogeneous Nature: The resulting iridium oxide catalyst is typically heterogeneous, allowing for easy separation and potential recycling.

Quantitative Data Summary
EntrySubstrateCatalyst Loading (mol%)ReductantSolventTime (h)Temperature (°C)Yield (%)Reference
14-Nitrophenol (B140041)VariesNaBH₄Water< 1Room Temp.>95[5]
2NitrobenzeneVariesH₂VariousVariesVariesHighGeneral Literature
32-NitroanilineVariesH₂VariousVariesVariesHighGeneral Literature
Experimental Protocol: Synthesis of Iridium Oxide Nanoparticles and Catalytic Reduction of 4-Nitrophenol

This protocol is adapted from a photochemical hydrolysis method.[5][6]

Materials:

Equipment:

  • UV-Vis spectrophotometer

  • Photoreactor or UV lamp (wavelength < 500 nm)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (IrOₓ Nanoparticles): a. Prepare an aqueous solution of the iridium chloride precursor. b. Adjust the pH of the solution to alkaline by adding a solution of NaOH while stirring. c. Irradiate the solution with UV light (wavelength < 500 nm) at room temperature to induce hydrolysis and form a colloidal suspension of hydrous iridium oxide nanoparticles.[5] d. Monitor the formation of the nanoparticles using a UV-Vis spectrophotometer.[5] e. The resulting stable nanoparticle suspension can be used directly for the catalytic reaction.

  • Catalytic Reduction of 4-Nitrophenol: a. In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with the freshly prepared iridium oxide nanoparticle suspension. b. Add a freshly prepared aqueous solution of NaBH₄ to the mixture. c. Monitor the progress of the reaction by observing the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion and by UV-Vis spectroscopy. The reaction is typically complete within minutes at room temperature.[5]

Experimental Workflow

Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reduction IrCl4 This compound Solution Alkaline Adjust to Alkaline pH (NaOH) IrCl4->Alkaline UV UV Irradiation (<500 nm) Alkaline->UV IrOx Iridium Oxide Nanoparticle Suspension UV->IrOx Mix Mix Substrate and Catalyst IrOx->Mix Substrate 4-Nitrophenol Solution Substrate->Mix Add_Reductant Add NaBH4 Solution Mix->Add_Reductant Reaction Reduction Reaction Add_Reductant->Reaction Product 4-Aminophenol Reaction->Product

Caption: Workflow for the synthesis of IrOₓ nanoparticles and their use in the catalytic reduction of 4-nitrophenol.

Oxidation Reactions: Conversion of Alcohols to Amides

Iridium catalysts, often derived from iridium precursors like [Ir(Cp*)Cl₂]₂, are effective for the oxidation of alcohols. A particularly useful application is the one-pot conversion of primary alcohols into amides via an intermediate oxime.[7]

Application Notes

This iridium-catalyzed tandem reaction provides a convenient method for the synthesis of amides from readily available alcohols.

  • One-Pot Procedure: The process combines the oxidation of the alcohol to an aldehyde, in-situ formation of an oxime, and subsequent rearrangement to the amide in a single reaction vessel.[7]

  • Mild Conditions: The reaction proceeds under relatively mild conditions, avoiding the need for harsh oxidizing agents.

  • Good Yields for Benzylic Alcohols: The method is particularly effective for a range of substituted benzylic alcohols.[7]

Quantitative Data Summary
EntrySubstrate (Alcohol)CatalystBaseSolventTime (h)Temperature (°C)Yield (%)Reference
1Benzyl (B1604629) alcohol[Ir(Cp)Cl₂]₂ (2.5 mol %)K₂CO₃Toluene (B28343)2411187[7]
24-Methylbenzyl alcohol[Ir(Cp)Cl₂]₂ (2.5 mol %)K₂CO₃Toluene2411190[7]
34-Methoxybenzyl alcohol[Ir(Cp)Cl₂]₂ (2.5 mol %)K₂CO₃Toluene2411191[7]
44-Bromobenzyl alcohol[Ir(Cp)Cl₂]₂ (2.5 mol %)K₂CO₃Toluene3011179[7]
Experimental Protocol: One-Pot Synthesis of Amides from Alcohols

This protocol is based on the work of Blacker et al.[7]

Materials:

  • [Ir(Cp*)Cl₂]₂ (can be synthesized from this compound)

  • Primary alcohol (e.g., benzyl alcohol)

  • Potassium carbonate (K₂CO₃)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Toluene

Equipment:

  • Schlenck flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the primary alcohol (1.0 mmol), [Ir(Cp*)Cl₂]₂ (2.5 mol %), potassium carbonate (as base), and toluene (2 mL).

  • Heat the reaction mixture at 111 °C for the time indicated in the table (typically 24-36 hours) to facilitate the oxidation of the alcohol to the corresponding aldehyde.

  • Cool the reaction mixture to room temperature.

  • Add hydroxylamine hydrochloride to the reaction mixture.

  • Heat the mixture at reflux to form the oxime and induce its rearrangement to the amide.

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Isolate the product by standard workup procedures, followed by recrystallization or column chromatography.[7]

Reaction Pathway

Alcohol_to_Amide Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde [Ir] Catalyst Oxidation Oxime Oxime Aldehyde->Oxime NH2OH·HCl Amide Amide Oxime->Amide [Ir] Catalyst Rearrangement

Caption: Signaling pathway for the iridium-catalyzed conversion of primary alcohols to amides.

C-C and C-N Bond Formation: Synthesis of Quinolines

Iridium catalysts derived from precursors such as IrCl₃ (closely related to IrCl₄·xH₂O) are effective in the synthesis of quinolines via the Friedländer annulation.[3] This reaction involves the condensation of a 2-aminobenzyl alcohol with a ketone.

Application Notes

This method provides a straightforward and atom-economical route to substituted quinolines, which are important heterocyclic motifs in medicinal chemistry and materials science.

  • Solvent-Free Conditions: The reaction can often be performed under solvent-free conditions, enhancing its environmental credentials.[3]

  • High Activity: Iridium catalysts exhibit high activity for this transformation, allowing for efficient synthesis.[3]

  • Versatility: The protocol is applicable to a variety of ketones, leading to a diverse range of quinoline (B57606) derivatives.[3]

Quantitative Data Summary
EntryKetoneCatalystBaseConditionsYield (%)Reference
1Acetophenone[IrCl(cod)]₂ or IrCl₃KOHSolvent-free, 100°C85-90[3]
2Propiophenone[IrCl(cod)]₂ or IrCl₃KOHSolvent-free, 100°C88[3]
3Diethyl ketone[IrCl(cod)]₂ or IrCl₃KOHSolvent-free, 100°C82[3]
4Cycloheptanone[IrCl(cod)]₂ or IrCl₃KOHSolvent-free, 100°C78[3]
Experimental Protocol: Synthesis of Quinolines

This protocol is adapted from the work of Ishii et al.[3]

Materials:

  • Iridium(III) chloride or [IrCl(cod)]₂ (as a representative iridium catalyst)

  • 2-Aminobenzyl alcohol

  • Ketone (e.g., acetophenone)

  • Potassium hydroxide (KOH)

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a reaction vial, combine 2-aminobenzyl alcohol, the ketone, the iridium catalyst, and potassium hydroxide.

  • Heat the mixture under solvent-free conditions with stirring at the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate and purify the quinoline product by appropriate methods, such as column chromatography.

Logical Relationship Diagram

Quinoline_Synthesis cluster_reactants Reactants Aminoalcohol 2-Aminobenzyl Alcohol Product Substituted Quinoline Aminoalcohol->Product Ketone Ketone Ketone->Product Catalyst Iridium Catalyst (from IrCl4·xH2O precursor) Catalyst->Product Base Base (KOH) Base->Product Conditions Solvent-Free Heat Conditions->Product

Caption: Logical relationship of reactants and conditions for iridium-catalyzed quinoline synthesis.

Conclusion

This compound serves as a valuable and versatile starting material for the development of highly effective iridium-based catalysts for a range of important transformations in organic synthesis. The protocols outlined in this document for hydrogenation, oxidation, and C-C/C-N bond formation demonstrate the practical utility of this precursor in both academic research and industrial drug development. The ability to generate robust, active, and in some cases, recyclable catalysts underscores the significance of iridium catalysis in modern synthetic chemistry.

References

Preparation of Iridium Single-Atom Catalysts from Iridium(IV) Chloride Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of iridium single-atom catalysts (SACs) using iridium(IV) chloride hydrate (B1144303) as a precursor. The methodologies outlined are designed to be reproducible and are supported by characterization data and catalytic performance metrics for key applications.

Introduction

Iridium single-atom catalysts have garnered significant attention due to their maximum atom-utilization efficiency, unique electronic properties, and exceptional catalytic performance in a variety of chemical transformations. Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a common and versatile precursor for the synthesis of these advanced catalytic materials. This document details several common synthesis strategies, including wet impregnation, solvothermal synthesis, and co-precipitation, for the preparation of iridium SACs on various supports. Key applications in electrocatalysis, such as the oxygen evolution reaction (OER) and formic acid oxidation reaction (FAOR), are also discussed.

Physicochemical Properties of this compound

This compound is a black crystalline solid and serves as a primary source of iridium for catalyst synthesis. Its properties are summarized in the table below.

PropertyValue
Molecular Formula IrCl₄·xH₂O
Appearance Black crystalline solid
Iridium Content Varies (typically 48-55% by weight)
Solubility Soluble in water and alcohols
Oxidation State of Ir +4

Experimental Protocols

Detailed methodologies for the synthesis of iridium single-atom catalysts on different support materials are provided below.

Protocol 1: Wet Impregnation Synthesis of Ir SACs on Nitrogen-Doped Carbon (Ir₁/NC)

This method involves the impregnation of a carbon support with a solution of the iridium precursor, followed by a high-temperature annealing step to create single-atom sites.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Nitrogen-doped carbon support

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare a solution of this compound by dissolving the required amount in a mixture of deionized water and ethanol to achieve the desired metal loading (e.g., 1 wt%).

  • Add the nitrogen-doped carbon support to the precursor solution.

  • Stir the mixture vigorously for several hours at room temperature to ensure uniform impregnation.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Dry the resulting powder in a vacuum oven at 80°C overnight.

  • Anneal the dried powder under an inert atmosphere (e.g., Ar) at a high temperature (e.g., 800-1000°C) for a specified duration (e.g., 2 hours) to facilitate the formation of isolated iridium atoms coordinated to nitrogen atoms within the carbon matrix.

  • After cooling to room temperature, the Ir₁/NC catalyst is obtained.

Protocol 2: Solvothermal Synthesis of Ir SACs on Nickel-Iron Layered Double Hydroxide (Ir-NiFe LDH)

This protocol describes the synthesis of iridium single-atom catalysts supported on NiFe LDH nanosheets grown directly on a conductive substrate like nickel foam.

Materials:

  • This compound (IrCl₄·xH₂O) or a related precursor like H₂IrCl₆

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Nickel foam (NF)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Clean a piece of nickel foam (e.g., 1 cm x 3.6 cm) by sonicating in 3 M HCl, deionized water, and ethanol for 30 minutes each to remove the surface oxide layer and any organic contaminants.

  • In a typical synthesis, dissolve 88 mg of Ni(NO₃)₂·6H₂O and 130 mg of urea in 15 mL of deionized water.

  • Add 97 mg of Fe(NO₃)₃·9H₂O to the above solution.

  • Prepare a 20 mM solution of H₂IrCl₆ (derived from this compound). Add 3 mL of this solution to the nickel and iron precursor solution.

  • Stir the final solution for 30 minutes until it becomes clear.

  • Transfer the solution into a 25 mL Teflon-lined stainless-steel autoclave containing the cleaned nickel foam.

  • Seal the autoclave and heat it in an oven at 120°C for 12 hours.

  • After cooling to room temperature, wash the nickel foam with deionized water and ethanol and dry it. The Ir-NiFe LDH catalyst is now ready for use.[1]

Protocol 3: Co-precipitation Synthesis of Ir SACs on Layered Double Hydroxides (Ir/LDH)

This method involves the simultaneous precipitation of the support and the anchoring of the iridium single atoms.[2]

Materials:

  • This compound (IrCl₄·xH₂O)

  • Metal salts for LDH synthesis (e.g., Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O)

  • A precipitating agent (e.g., NaOH, Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a solution containing the metal salts for the LDH support (e.g., nickel and iron nitrates) in deionized water.

  • Prepare a separate aqueous solution of this compound.

  • Combine the iridium precursor solution with the LDH precursor solution.

  • Slowly add the mixed metal salt solution to a vigorously stirred solution of the precipitating agent (e.g., a solution of NaOH and Na₂CO₃).

  • Maintain a constant pH during the precipitation process by the controlled addition of a base.[3][4]

  • Age the resulting slurry at a specific temperature (e.g., 60-80°C) for several hours to promote crystallization of the LDH and incorporation of iridium atoms.

  • Collect the precipitate by filtration or centrifugation, wash it thoroughly with deionized water to remove any unreacted salts, and dry it in an oven.

Experimental Workflows and Characterization

The synthesis and characterization of iridium single-atom catalysts follow a logical workflow to ensure the desired material properties and catalytic performance.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_application Catalytic Performance Evaluation Precursor This compound Synthesis_Method Synthesis Method (Wet Impregnation, Solvothermal, Co-precipitation) Precursor->Synthesis_Method Support Support Material (e.g., NC, LDH, Ni(OH)₂) Support->Synthesis_Method Catalyst Iridium Single-Atom Catalyst Synthesis_Method->Catalyst Morphology Microscopy (HAADF-STEM) Catalyst->Morphology Structure Spectroscopy (XPS, EXAFS, XANES) Catalyst->Structure Composition Elemental Analysis (ICP-MS) Catalyst->Composition Activity Activity Measurement (e.g., Overpotential, Mass Activity) Catalyst->Activity Selectivity Product Analysis Activity->Selectivity Stability Long-term Testing Activity->Stability

Caption: General workflow for the synthesis, characterization, and evaluation of iridium single-atom catalysts.

A crucial aspect of characterizing these materials is confirming the presence of isolated single iridium atoms. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) provides direct visualization of individual heavy atoms, appearing as bright dots on the support. X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is essential for determining the electronic state and local coordination environment of the iridium atoms.

characterization_logic Catalyst Synthesized Material HAADF_STEM HAADF-STEM Catalyst->HAADF_STEM XAS XAS (XANES/EXAFS) Catalyst->XAS Single_Atoms Isolated Bright Dots HAADF_STEM->Single_Atoms Coordination Coordination Environment (e.g., Ir-N, Ir-O) XAS->Coordination Confirmation Confirmation of Single-Atom Catalyst Single_Atoms->Confirmation Coordination->Confirmation

Caption: Logic diagram for the confirmation of single-atom dispersion using key characterization techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for iridium single-atom catalysts prepared from this compound.

Table 1: Physicochemical Characterization of Iridium Single-Atom Catalysts
CatalystSupportIr Loading (wt%)Coordination Environment (from EXAFS)Reference
Ir-NiFe LDHNiFe LDHNot specifiedIr-O[2]
Ir₁/NCN-doped Carbon1.2Ir-N[5]
Ir₁/NFSNi-Fe SulfideNot specifiedIr-S-M (M=Ni, Fe)[6][7]
IrO₂/GaN NWsGaN NanowiresNot specifiedIr-O[8]
Table 2: Catalytic Performance in Oxygen Evolution Reaction (OER)
CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Turnover Frequency (TOF) (s⁻¹) @ Overpotential (mV)StabilityReference
Ir-NiFe LDH1 M KOH~234 (at 100 mA/cm²)38.9Not specified1000 h @ 100 mA/cm²[9]
Ir₁/NFS1 M KOH~170Not specified9.85 @ 300350 h @ 100 mA/cm²[6][7][10][11]
IrSA-VO-CoNiO₂Not specified183Not specifiedNot specifiedNot specified[10]
Ir₁/(Co,Fe)-OH/MINot specifiedLowNot specifiedNot specified120 h @ 300 mA/cm²[12]
Ir-Ni Bimetallic0.5 M H₂SO₄27449Not specified6 h chronoamperometry[13]
Ir/NiOAlkaline215Not specifiedNot specifiedNot specified[14]
Table 3: Catalytic Performance in Formic Acid Oxidation Reaction (FAOR)
CatalystElectrolyteMass Activity (A/mgIr)ComparisonReference
Ir₁/CN0.5 M H₂SO₄ + 0.5 M HCOOH12.916 times > Pd/C, 19 times > Pt/C[5]
IrN₃O0.5 M H₂SO₄ + 0.5 M HCOOHHigh25 times > Pd/C, 87 times > Pt/C[15][16]

Conclusion

This compound is a readily available and effective precursor for the synthesis of high-performance iridium single-atom catalysts. The choice of synthesis method and support material allows for the tuning of the catalyst's properties and its performance in various applications. The protocols and data presented herein provide a valuable resource for researchers and scientists in the fields of catalysis, materials science, and drug development, enabling the rational design and preparation of advanced iridium-based catalytic systems. Further exploration into the precise control of the coordination environment of the iridium single atoms will continue to drive the development of next-generation catalysts with enhanced activity, selectivity, and stability.

References

Application Notes and Protocols: The Role of Iridium(IV) Chloride Hydrate in Enhancing Vanadium Redox Flow Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iridium(IV) chloride hydrate (B1144303) as a catalyst precursor for the positive electrode in Vanadium Redox Flow Batteries (VRFBs). The inclusion of iridium-based catalysts has been shown to significantly improve the electrochemical performance of VRFBs by addressing the sluggish kinetics of the vanadium redox reactions.

Application Notes

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) serves as a convenient and effective precursor for the deposition of iridium nanoparticles onto carbon-based electrode materials, such as carbon felt. These iridium nanoparticles act as highly effective electrocatalysts for the V(IV)/V(V) redox couple at the positive electrode of the VRFB. The primary benefits of incorporating an iridium catalyst include:

  • Enhanced Reaction Kinetics: Iridium significantly lowers the activation energy for the VO²⁺/VO₂⁺ redox reaction, leading to faster charge and discharge rates.

  • Reduced Overpotential: The catalytic effect of iridium minimizes the overpotential required to drive the electrochemical reactions, thereby improving the voltage efficiency of the battery.

  • Increased Energy Efficiency: By improving voltage efficiency and reducing internal resistance, the overall energy efficiency of the VRFB is enhanced.

  • Improved Stability: Iridium catalysts have demonstrated good stability in the highly acidic and oxidative environment of the VRFB positive half-cell, contributing to a longer cycle life.

A notable study on iridium-modified carbon felt electrodes demonstrated a significant improvement in battery performance. A test cell utilizing an Ir-modified positive electrode achieved a voltage efficiency of 87.5% at an operating current density of 20 mA cm⁻². Furthermore, the internal resistance of the cell was reduced by 25% compared to a cell with an unmodified carbon felt electrode[1].

Quantitative Performance Data

The following table summarizes the reported performance improvements of a VRFB with an iridium-catalyzed positive electrode compared to a standard VRFB with an unmodified carbon felt electrode.

Performance MetricUnmodified Carbon Felt ElectrodeIridium-Modified Carbon Felt ElectrodeReference
Voltage Efficiency (%) Not specified87.5[1]
Operating Current Density (mA cm⁻²) Not specified20[1]
Cell Internal Resistance Reduction (%) 025[1]

Experimental Protocols

Protocol 1: Preparation of Iridium-Modified Carbon Felt Electrode

This protocol describes the preparation of an iridium-catalyzed carbon felt electrode for the positive half-cell of a VRFB using this compound as the precursor. The method is based on the impregnation and subsequent thermal decomposition (pyrolysis) of the iridium salt.

Materials:

  • Carbon felt (graphitized, suitable for VRFBs)

  • This compound (IrCl₄·xH₂O)

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Tube furnace with inert gas (e.g., Argon or Nitrogen) supply

  • Beaker, ultrasonic bath, drying oven

Procedure:

  • Carbon Felt Pre-treatment:

    • Cut the carbon felt to the desired electrode dimensions.

    • Clean the carbon felt by sonicating in ethanol for 30 minutes, followed by sonication in deionized water for 30 minutes to remove any organic residues and improve wettability.

    • Dry the cleaned carbon felt in an oven at 80°C for at least 2 hours.

  • Preparation of Iridium Precursor Solution:

    • Calculate the required amount of this compound to achieve the desired iridium loading on the carbon felt (e.g., 0.1 - 1.0 mg/cm²).

    • Dissolve the calculated amount of this compound in a minimal amount of a 1:1 (v/v) ethanol/deionized water mixture to form a clear solution.

  • Impregnation:

    • Immerse the pre-treated and dried carbon felt into the iridium precursor solution.

    • Ensure the carbon felt is fully submerged and allow it to soak for at least 1 hour to ensure uniform impregnation. Gentle agitation or sonication for a short period can aid in uniform distribution.

  • Drying:

    • Carefully remove the impregnated carbon felt from the solution and allow it to air-dry for 30 minutes.

    • Further dry the felt in an oven at 60-80°C for 1-2 hours to evaporate the solvent completely.

  • Thermal Decomposition (Pyrolysis):

    • Place the dried, impregnated carbon felt in a quartz tube inside a tube furnace.

    • Purge the tube with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.

    • Heat the furnace to a temperature of 300-400°C at a ramp rate of 5-10°C/min under a continuous inert gas flow.

    • Hold the temperature for 1-2 hours to ensure complete decomposition of the this compound to metallic iridium.

    • Allow the furnace to cool down to room temperature naturally under the inert gas flow.

  • Post-treatment:

    • The resulting iridium-modified carbon felt electrode is now ready for assembly into a VRFB cell.

Protocol 2: Electrochemical Characterization of Iridium-Modified Electrode

This protocol outlines the key electrochemical tests to evaluate the performance of the prepared iridium-modified electrode in a VRFB.

Equipment:

  • Vanadium redox flow battery single-cell test fixture

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Peristaltic pumps for electrolyte circulation

  • Vanadium electrolyte (e.g., 1.6 M VOSO₄ in 2 M H₂SO₄)

  • Reference electrode (optional, for half-cell studies)

Procedure:

  • Cell Assembly:

    • Assemble a single-cell VRFB using the prepared iridium-modified carbon felt as the positive electrode and a standard carbon felt as the negative electrode.

    • Use a suitable ion-exchange membrane (e.g., Nafion®) to separate the two half-cells.

    • Ensure proper sealing and compression of the cell components according to the manufacturer's specifications.

  • Electrolyte Circulation:

    • Connect the electrolyte tanks to the cell using peristaltic pumps.

    • Circulate the vanadium electrolyte through both half-cells at a constant flow rate (e.g., 20-60 mL/min).

  • Cyclic Voltammetry (CV):

    • Perform CV on the positive half-cell to assess the catalytic activity of the iridium-modified electrode towards the V(IV)/V(V) redox reaction.

    • Scan the potential within a suitable window (e.g., 0.6 V to 1.6 V vs. a reference electrode or the negative electrode).

    • Observe the peak separation (ΔEp) between the anodic and cathodic peaks; a smaller ΔEp indicates better reversibility and faster kinetics.

    • Compare the peak currents with those obtained using an unmodified electrode to evaluate the enhancement in reaction rate.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS at different states of charge (SOC), particularly at 50% SOC, to determine the charge transfer resistance (Rct) of the positive electrode.

    • Apply a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract the Rct value. A lower Rct for the iridium-modified electrode compared to the unmodified electrode indicates enhanced kinetics.

  • Galvanostatic Charge-Discharge Cycling:

    • Cycle the VRFB cell at various current densities (e.g., 20, 40, 60, 80, 100 mA/cm²).

    • Set appropriate voltage cut-offs for charging and discharging (e.g., 1.65 V for charge and 0.8 V for discharge).

    • Record the charge and discharge capacities and voltages for each cycle.

    • Calculate the following efficiencies for each current density:

      • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%

      • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%

      • Energy Efficiency (EE): CE x VE / 100%

    • Plot the efficiencies as a function of current density to evaluate the performance of the iridium-modified electrode.

  • Long-Term Stability Test:

    • Perform continuous charge-discharge cycling at a constant current density (e.g., 80 mA/cm²) for an extended number of cycles (e.g., 100 or more).

    • Monitor the decay in efficiencies and discharge capacity over time to assess the long-term stability of the iridium catalyst.

Visualizations

VRFB_Catalysis_Workflow cluster_preparation Electrode Preparation cluster_testing Electrochemical Testing start Start: this compound pretreatment Carbon Felt Pre-treatment start->pretreatment impregnation Impregnation in Iridium Solution pretreatment->impregnation pyrolysis Thermal Decomposition (Pyrolysis) impregnation->pyrolysis modified_electrode Iridium-Modified Electrode pyrolysis->modified_electrode cell_assembly VRFB Cell Assembly modified_electrode->cell_assembly Use in VRFB cv Cyclic Voltammetry (CV) cell_assembly->cv eis Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis cycling Charge-Discharge Cycling cell_assembly->cycling performance_data Performance Data Analysis cv->performance_data eis->performance_data stability Long-Term Stability Test cycling->stability cycling->performance_data stability->performance_data

Caption: Experimental workflow for preparing and testing iridium-modified electrodes.

VRFB_Reaction_Pathway cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed Iridium-Catalyzed Reaction uncat VO²⁺ + H₂O - e⁻ → VO₂⁺ + 2H⁺ High Activation Energy Sluggish Kinetics performance Improved VRFB Performance: - Higher Voltage Efficiency - Higher Energy Efficiency - Longer Cycle Life uncat->performance Leads to Lower cat VO²⁺ + H₂O - e⁻ → VO₂⁺ + 2H⁺ Iridium Catalyst Lower Activation Energy Faster Kinetics cat->performance Leads to Higher electrode_surface Carbon Felt Electrode Surface

Caption: Catalytic effect of iridium on the positive electrode reaction in a VRFB.

References

Green Synthesis of Iridium Nanoparticles Using Plant Extracts: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nanotechnology has garnered significant interest in the development of novel therapeutic and diagnostic agents. Among the various nanomaterials, iridium nanoparticles (Ir-NPs) have emerged as promising candidates due to their high stability, catalytic activity, and potential applications in biomedicine and catalysis.[1][2] Green synthesis approaches, utilizing plant-based extracts, offer an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods for producing nanoparticles.[3] This document provides detailed application notes and protocols for the green synthesis of iridium nanoparticles, with a focus on utilizing plant-derived reducing and capping agents. While many green synthesis protocols for noble metal nanoparticles are available, this document will specifically address the synthesis of iridium nanoparticles and provide data from a notable study using winery waste.

Principle of Green Synthesis

The green synthesis of iridium nanoparticles relies on the bioreduction of an iridium salt precursor by phytochemicals present in plant extracts.[3] These phytochemicals, which include polyphenols, flavonoids, terpenoids, and reducing sugars, act as natural reducing and capping agents.[3] The process involves the reduction of iridium ions (Ir³⁺ or Ir⁴⁺) to zerovalent iridium (Ir⁰), followed by the nucleation and growth of the nanoparticles. The plant-derived molecules also adsorb onto the surface of the newly formed nanoparticles, providing a natural capping layer that prevents aggregation and ensures their stability.

Applications of Green-Synthesized Iridium Nanoparticles

Green-synthesized iridium nanoparticles have shown significant potential in various applications:

  • Catalysis: Ir-NPs are effective catalysts for a range of chemical reactions, including the reduction of organic dyes, which is a crucial process in wastewater treatment.[4][5] Their high surface-area-to-volume ratio enhances their catalytic efficiency.

  • Biomedical Applications: While research is ongoing, iridium nanoparticles are being explored for their potential in cancer therapy and bioimaging. Their biocompatibility is a key area of investigation.[2]

Experimental Protocols

This section provides a detailed protocol for the green synthesis of iridium nanoparticles based on a study utilizing grape marc extract.[4] While the original study used Iridium(III) chloride, the general principles can be adapted for use with Iridium(IV) chloride hydrate (B1144303), although optimization of reaction conditions may be necessary.

Materials and Equipment
  • Iridium(IV) chloride hydrate (IrCl₄·xH₂O) or Iridium(III) chloride (IrCl₃)

  • Plant extract (e.g., grape marc extract)

  • Deionized water

  • Thermostatic oil bath with magnetic stirring

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Preparation of Grape Marc Extract
  • Collect grape marc, a byproduct of winemaking.

  • Perform an aqueous thermal extraction by heating the grape marc in deionized water at a specific temperature (e.g., 45, 65, 80, or 100 °C) to extract the necessary phytochemicals.[4]

  • Filter the resulting solution to remove solid residues. The filtrate is the grape marc extract.

Synthesis of Iridium Nanoparticles
  • Prepare an aqueous solution of the iridium salt precursor (e.g., 0.005 M).

  • In a flask, mix the iridium salt solution with the grape marc extract (a 1:1 volume ratio, for example, 4 mL of each, can be used as a starting point).[4]

  • Place the flask in a thermostatic oil bath and heat to 80 °C with continuous magnetic stirring (e.g., 700 rpm) for 5 hours.[4]

  • After the reaction is complete, purify the synthesized iridium nanoparticles by repeated centrifugation (e.g., 9500 rpm for 30 minutes) and redispersion in deionized water to remove unreacted precursors and byproducts.[4]

  • Store the final suspension of iridium nanoparticles at 4 °C.[4]

Characterization of Iridium Nanoparticles
  • UV-Vis Spectroscopy: Monitor the formation of Ir-NPs by recording the UV-Vis spectra of the reaction mixture at different time intervals. The appearance of a characteristic surface plasmon resonance peak will indicate nanoparticle formation.

  • Transmission Electron Microscopy (TEM): Analyze the size, shape, and morphology of the synthesized Ir-NPs.

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic size and size distribution of the nanoparticles in suspension.

Data Presentation

The following tables summarize quantitative data from the green synthesis of iridium nanoparticles using grape marc extract obtained at different extraction temperatures.[4]

Sample IDGrape Marc Extraction Temp. (°C)Nanoparticle Size (TEM, nm)Larger Nanoparticle Fraction (TEM, nm)
Ir-NP1453.0 - 4.5-
Ir-NP2653.0 - 4.5-
Ir-NP3803.0 - 4.57.5 - 17.0
Ir-NP41003.0 - 4.57.5 - 17.0

Table 1: Nanoparticle size as a function of grape marc extraction temperature.[4]

Sample IDCatalytic Rate Constant (k, min⁻¹) for Methylene Blue ReductionMethylene Blue Reduction (%) in 6 min
Ir-NP20.527 ± 0.01296.1

Table 2: Catalytic performance of green-synthesized iridium nanoparticles.[4][5]

Visualizations

Experimental Workflow for Green Synthesis of Iridium Nanoparticles

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Characterization Plant_Material Plant Material (e.g., Grape Marc) Extraction Aqueous Thermal Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Plant_Extract Phytochemical-rich Plant Extract Filtration->Plant_Extract Mixing Mixing and Heating (e.g., 80°C, 5h) Plant_Extract->Mixing Iridium_Salt Iridium(IV) Chloride Hydrate Solution Iridium_Salt->Mixing Reduction_Capping Bioreduction and Capping Mixing->Reduction_Capping Ir_NPs_Suspension Iridium Nanoparticle Suspension Reduction_Capping->Ir_NPs_Suspension Centrifugation Centrifugation Ir_NPs_Suspension->Centrifugation Purified_NPs Purified Ir-NPs Centrifugation->Purified_NPs Characterization Characterization (TEM, DLS, UV-Vis) Purified_NPs->Characterization

Caption: Experimental workflow for the green synthesis of iridium nanoparticles.

Proposed Mechanism for Phytochemical-Mediated Synthesis of Iridium Nanoparticles

G Ir_ion Ir⁴⁺ ions (from this compound) Reduction Reduction Ir_ion->Reduction Phytochemicals Phytochemicals (Polyphenols, Flavonoids, etc.) from Plant Extract Phytochemicals->Reduction Capping Capping Phytochemicals->Capping Ir_atom Ir⁰ (Zerovalent Iridium Atom) Reduction->Ir_atom Nucleation Nucleation Ir_atom->Nucleation Growth Growth Nucleation->Growth Growth->Capping Stable_IrNP Stable Iridium Nanoparticle (Capped with Phytochemicals) Capping->Stable_IrNP

Caption: Proposed mechanism for the green synthesis of iridium nanoparticles.

Conclusion

The green synthesis of iridium nanoparticles using plant extracts presents a viable and environmentally friendly alternative to traditional synthesis methods. The resulting nanoparticles exhibit desirable characteristics for applications in catalysis and have potential for future use in the biomedical field. The protocol outlined in this document, based on the use of grape marc extract, provides a solid foundation for researchers to develop and optimize their own green synthesis procedures for iridium nanoparticles. Further research is warranted to explore a wider variety of plant extracts and to fully elucidate the therapeutic potential of these novel nanomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Catalytic Activity of Iridium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with iridium catalysts, helping you diagnose and resolve problems to ensure optimal catalytic performance.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low catalytic activity in your iridium-catalyzed reactions.

Issue 1: Low or No Conversion in Your Reaction

Question: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) is showing low or no conversion. What are the primary areas to investigate?

Answer: Low catalytic activity can typically be traced back to one of four main areas: catalyst integrity, purity of reagents and solvents, reaction conditions, or issues with the substrate itself. A systematic approach is recommended for troubleshooting.[1]

Troubleshooting Workflow:

G Start Low Catalytic Activity Observed Catalyst 1. Verify Catalyst Integrity Start->Catalyst Purity 2. Assess Reagent & Solvent Purity Start->Purity Conditions 3. Review Reaction Conditions Start->Conditions Substrate 4. Examine Substrate Start->Substrate Decomposition Decomposition or Inactive Form? Catalyst->Decomposition Poisons Catalyst Poisons Present? Purity->Poisons Suboptimal Conditions Sub-optimal? Conditions->Suboptimal Inhibitory Substrate Impure or Inhibitory? Substrate->Inhibitory Solution1 Solution: - Synthesize/purchase fresh catalyst. - Characterize (NMR, MS). - Handle under inert atmosphere. Decomposition->Solution1 Solution2 Solution: - Purify solvents and reagents. - Use gas purifiers. Poisons->Solution2 Solution3 Solution: - Optimize temperature, pressure, concentration. - Check additives. Suboptimal->Solution3 Solution4 Solution: - Purify substrate. - Confirm substrate structure. Inhibitory->Solution4

Caption: A flowchart for troubleshooting low catalytic activity.

Issue 2: Catalyst Deactivation

Question: How can I determine if my iridium catalyst has decomposed or is in an inactive state?

Answer: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[1]

Common Deactivation Pathways:

  • Ligand Degradation: The ligands attached to the iridium center can undergo side reactions. For example, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to catalyst deactivation.[1]

  • Dimerization: Active catalyst complexes can sometimes form inactive dimers. This has been observed in iridium-catalyzed hydrogenations as an irreversible process.[1][2]

  • Coordination of Inhibitors: Small molecules generated during the reaction, such as ammonia (B1221849) or methylamine (B109427) from imine hydrolysis, can tightly coordinate to the iridium center and block catalytic turnover.[1][3][4][5]

  • Oxidation: Many iridium complexes, especially those in low oxidation states, are sensitive to air and moisture, which can lead to oxidation and inactivation.[1]

Troubleshooting Steps:

  • Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Compare the spectrum of the used catalyst with that of a fresh sample.[1]

  • Re-synthesis/Purchase: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.[1]

  • Inert Atmosphere Techniques: Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques, as many iridium complexes are sensitive to air and moisture.[1][3]

DeactivationPathways cluster_deactivation Deactivation Pathways ActiveCatalyst Active Ir(I) Catalyst LigandDegradation Ligand Degradation (e.g., hydrogenation) ActiveCatalyst->LigandDegradation Dimerization Dimerization (Ir-Ir bond formation) ActiveCatalyst->Dimerization InhibitorCoordination Inhibitor Coordination (e.g., NH3, R-NH2) ActiveCatalyst->InhibitorCoordination Oxidation Oxidation (Exposure to O2/H2O) ActiveCatalyst->Oxidation InactiveSpecies Inactive Species LigandDegradation->InactiveSpecies Dimerization->InactiveSpecies InhibitorCoordination->InactiveSpecies Oxidation->InactiveSpecies

Caption: Common deactivation pathways for iridium catalysts.

Issue 3: Catalyst Poisoning

Question: My high-grade solvents and reagents are pure. Could they still be inhibiting the reaction?

Answer: Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[1] Poisons reduce catalyst effectiveness by irreversibly binding to active sites.

Common Catalyst Poisons for Iridium Catalysts:

Poison ClassExamplesEffect on Catalyst
Sulfur Compounds Sulfides, sulfites, thiols, H₂SStrong binding to the metal surface, blocking active sites.[1]
Nitrogen Compounds Ammonia, amines, pyridinesTightly coordinate to the iridium center, inhibiting catalysis.[1][3][4][5]
Carbon Monoxide (CO) From solvent decomposition or as an impurityStrong adsorption on the metal surface, blocking active sites.
Heavy Metals Lead, mercury, arsenicCan form stable alloys or complexes with iridium, leading to deactivation.
Halides Excess halide ionsCan interfere with the catalytic cycle.

Mitigation Strategies:

  • Purification: Rigorously purify solvents and reagents before use. Distillation, passing through activated alumina (B75360) or carbon, and freeze-pump-thaw degassing are effective methods.[3]

  • Gas Purifiers: Use appropriate traps to remove trace impurities from gas streams.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for my iridium-catalyzed reaction?

A1: Optimal conditions are highly dependent on the specific reaction, substrate, and catalyst system. However, key parameters to consider and optimize include:

  • Temperature: Temperature can significantly affect reaction rate and selectivity. Lower temperatures may improve selectivity, while higher temperatures can increase the rate but may also lead to catalyst decomposition.[6]

  • Pressure: For hydrogenations, hydrogen pressure is a critical parameter. Higher pressures generally increase the reaction rate, but in some cases, lower pressures can enhance enantioselectivity.[6]

  • Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics. Some reactions may exhibit zero-order kinetics with respect to the substrate.[1]

  • Additives: Some reactions require additives such as bases (e.g., t-BuOK), acids, or salts (e.g., silver salts) to activate the catalyst or facilitate a specific step in the catalytic cycle.[1][6][7]

Q2: How does the choice of ligand affect my iridium-catalyzed reaction?

A2: The ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. Key factors to consider are:

  • Steric and Electronic Properties: The size and electron-donating or -withdrawing nature of the ligand directly influence the coordination environment of the iridium center, affecting substrate binding and the energetics of the catalytic cycle.[6]

  • Enantiocontrol: In asymmetric catalysis, the choice of a chiral ligand is critical for achieving high enantioselectivity.[6]

  • Stability: The ligand can stabilize the active iridium species and prevent deactivation pathways such as dimerization.[2][6]

Q3: Can a deactivated iridium catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the deactivation.

  • For supported iridium catalysts deactivated by carbonaceous deposits (coking): A common regeneration procedure involves a controlled oxidation step to burn off the carbon, followed by a reduction step to restore the metallic state of iridium.[8]

  • For homogeneous catalysts deactivated by strongly bound inhibitors: It may be possible to remove the inhibitor by treatment with an acid or a competing ligand, although this is often challenging.[3] For instance, partial reactivation of an iodo-iridium catalyst deactivated by methylamine was achieved using hydroiodic acid.[3]

Q4: What is the best way to store air-sensitive iridium catalysts?

A4: The ideal method is to store them in a nitrogen or argon-filled glovebox to protect against atmospheric oxygen and moisture.[3] If a glovebox is unavailable, store the catalyst in a sealed vial or ampule under an inert atmosphere, placed inside a desiccator.[3]

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction in Asymmetric Hydrogenation

This protocol provides a general guideline for testing the activity and enantioselectivity of an iridium catalyst in the asymmetric hydrogenation of a model substrate like acetophenone.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂) (0.5 mol%)

  • Chiral ligand (e.g., a PNNP ligand) (0.55 mol%)[7]

  • Substrate (e.g., acetophenone) (1.0 mmol)

  • Anhydrous and degassed solvent (e.g., 2-propanol) (5 mL)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under a stream of argon, add the iridium precursor and the chiral ligand to a dry Schlenk flask or autoclave liner.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add the substrate to the reaction mixture.

  • Reaction: Seal the reaction vessel, remove it from the glovebox (if used), and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas 3-4 times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).

  • Stir the reaction at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature and carefully vent the hydrogen pressure.

    • Take an aliquot of the reaction mixture for analysis.

    • Determine the conversion using Gas Chromatography (GC) or ¹H NMR.

    • Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[7]

Protocol 2: Regeneration of a Supported Iridium Catalyst

This protocol describes a general procedure for regenerating a supported iridium catalyst that has been deactivated by coking.

Materials:

  • Deactivated supported iridium catalyst

  • Tube furnace

  • Gas flow controllers (for oxygen, nitrogen, and hydrogen)

Procedure:

  • Oxidation (Coke Removal):

    • Place the deactivated catalyst in the tube furnace.

    • Heat the catalyst to 300-400 °C under a flow of inert gas (e.g., nitrogen).

    • Introduce a dilute stream of oxygen (e.g., 1-5% in nitrogen) and hold at this temperature until the coke is burned off. This can be monitored by analyzing the off-gas for CO₂.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Reduction:

    • Heat the oxidized catalyst under a flow of hydrogen (or a dilute hydrogen/nitrogen mixture) to 200-400 °C to reduce the iridium oxide back to its metallic state.

    • Hold at this temperature for a specified time (e.g., 2-4 hours).

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Note: The optimal temperatures and gas compositions for regeneration will depend on the specific catalyst and support material and should be determined experimentally.[8]

Protocol 3: NMR Analysis for Catalyst Integrity

This protocol outlines a general approach for using ³¹P NMR to assess the integrity of a phosphine-ligated iridium catalyst.

Objective: To compare the ³¹P NMR spectrum of a used catalyst sample with that of a fresh sample to identify any changes in the ligand environment, which could indicate decomposition or the formation of inactive species.

Sample Preparation:

  • Under an inert atmosphere (in a glovebox), carefully retrieve a small, representative sample of the catalyst from the reaction mixture.

  • If the catalyst is in solution, it may be possible to run the NMR directly on an aliquot. If the catalyst needs to be isolated, remove the solvent under vacuum.

  • Dissolve the catalyst sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) that is known to be compatible with the catalyst. Ensure the solvent is anhydrous and degassed.

  • Transfer the solution to an NMR tube and seal it under an inert atmosphere.

NMR Acquisition:

  • Instrument: A high-field NMR spectrometer.

  • Nucleus: ³¹P

  • Experiment: A standard proton-decoupled ³¹P{¹H} NMR experiment.

  • Key Parameters:

    • Relaxation Delay (d1): Should be sufficiently long (e.g., 5 times the longest T₁ of the phosphorus nuclei) to ensure quantitative integration if needed.

    • Number of Scans: Adjust to achieve an adequate signal-to-noise ratio.

Data Interpretation:

  • Chemical Shifts: Compare the chemical shifts of the phosphorus signals in the used catalyst sample to those of the fresh catalyst. Significant changes in chemical shifts can indicate a change in the coordination environment of the iridium center.

  • New Signals: The appearance of new signals may suggest ligand degradation, the formation of different iridium species (e.g., dimers, oxides), or coordination of other species from the reaction mixture.

  • Signal Broadening: Broadening of the NMR signals can indicate the presence of paramagnetic species or dynamic processes occurring on the NMR timescale.

  • Integration: Changes in the relative integration of different phosphorus signals can provide quantitative information about the extent of decomposition or the formation of new species.

NMR_Workflow Start Suspected Catalyst Deactivation Sample_Prep Sample Preparation (under inert atmosphere) Start->Sample_Prep Acquisition 31P{1H} NMR Acquisition Sample_Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Comparison Compare with Fresh Catalyst Spectrum Analysis->Comparison No_Change No Significant Change (Catalyst is likely stable) Comparison->No_Change No Change Significant Changes Observed (New peaks, shift changes) Comparison->Change Yes Interpretation Interpret Changes: - Ligand Degradation - Dimer Formation - Oxidative Addition Change->Interpretation Action Correlate with Reactivity Data and Propose Deactivation Pathway Interpretation->Action

Caption: Workflow for ³¹P NMR analysis of catalyst integrity.

References

Technical Support Center: Optimizing Iridium(IV) Chloride Hydrate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of Iridium(IV) chloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of working with this versatile precursor.

Frequently Asked Questions (FAQs)

Q1: What is Iridium(IV) chloride hydrate and why is it used as a precursor?

A1: this compound (IrCl₄·xH₂O) is a black crystalline solid where iridium is in the +4 oxidation state, coordinated to chloride ions and water molecules.[1][2] It is a crucial precursor for developing iridium-based catalysts and nanoparticles due to its versatility in various synthetic applications.[1][2] These resulting materials are used in a wide range of applications, including the fabrication of electrodes for redox flow batteries, as catalysts for hydrogenation reactions, and in electrochemistry for reactions like the oxygen evolution reaction (OER).[1][2]

Q2: What are the common challenges in reducing this compound?

A2: A primary challenge is the kinetic inertness of some iridium complexes, which can make the reduction process difficult.[3] Achieving complete reduction to the desired oxidation state (commonly Ir(III) or Ir(0)) without side reactions can be complex. The choice of reducing agent, solvent, temperature, and pH are all critical parameters that must be carefully controlled. For instance, in cementation processes, increased acidity can lead to the undesirable side reaction of the reducing metal dissolving.[3]

Q3: What are some common reducing agents for this compound?

A3: A variety of reducing agents can be employed, each with its own advantages and specific applications. These include:

  • Metallic agents (Cementation): Zinc and iron powders are used to precipitate iridium from chloride solutions.[3]

  • Sulfur-containing compounds: Sodium thiosulfate, sodium sulfide, sodium sulfite, and sodium dithionite (B78146) can be used, sometimes as additives to improve cementation efficiency.[3]

  • Borohydrides: Sodium borohydride (B1222165) is a strong reducing agent used to synthesize iridium nanoparticles.[4]

  • Alcohols: Ethanol (B145695) can be used as a reducing agent, particularly in the synthesis of iridium nanoparticles.[4][5]

  • Ascorbic acid: This is a natural and green reducing agent that can be used for the reduction of Ir(IV).[6]

  • Mixed reducing systems: A combination of reagents, such as propanol, hydrazine (B178648) hydrochloride, and ascorbic acid, can be used for a controlled reduction.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reduction of Ir(IV) to Ir(III) is often accompanied by a distinct color change. For instance, the reduction of a dark red-brown Ir(IV) chloride solution to a light-yellow Ir(III) solution can be observed.[3] For more quantitative analysis, UV-Vis spectrophotometry is a valuable tool. The disappearance of the characteristic absorption peaks of the Ir(IV) complex and the appearance of new peaks corresponding to the reduced iridium species can be monitored over time to determine the reaction kinetics.[6]

Troubleshooting Guides

Issue 1: Incomplete Reduction

Q: My reaction seems to have stopped, and I still have starting material present. What could be the cause of the incomplete reduction?

A: Incomplete reduction can stem from several factors. Consider the following troubleshooting steps:

  • Insufficient Reducing Agent: The stoichiometry of the reaction is crucial. For some reducing agents, like sodium borohydride, a significant excess may be required to drive the reaction to completion.[4]

  • Suboptimal pH/Acidity: The efficiency of some reduction methods is highly pH-dependent. For example, in cementation with zinc, high acidity can lead to the consumption of the reducing agent through dissolution, hindering the reduction of iridium.[3]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. Some reductions may require heating to proceed at a reasonable rate. For instance, a controlled reduction using a mix of propanol, hydrazine hydrochloride, and ascorbic acid is conducted at 75-100°C.

  • Purity of Reagents and Solvents: The presence of impurities can sometimes interfere with the reaction. Ensure high-purity reagents and solvents are used.

Issue 2: Undesired Side Products or Precipitates

Q: I've observed the formation of unexpected precipitates or the final product seems impure. What could be the cause?

A: The formation of side products is a common issue and can be addressed by carefully controlling the reaction conditions.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. For example, the use of low-purity ethanol in the synthesis of iridium nanoparticles can lead to the presence of unreacted IrCl₃ in the final product.[4]

  • Hydrolysis and Oxide Formation: In aqueous solutions, iridium species can undergo hydrolysis, potentially leading to the formation of iridium oxides or hydroxides, especially at higher pH values.

  • Co-precipitation: In complex mixtures, other metal ions present might co-precipitate with the desired iridium product.

Troubleshooting Workflow

Here is a logical workflow to help diagnose and resolve common issues during the reduction of this compound.

G Troubleshooting Workflow for Iridium(IV) Chloride Reduction start Problem Observed incomplete_reduction Incomplete Reduction start->incomplete_reduction side_products Side Products / Impurities start->side_products check_reductant Check Reducing Agent Stoichiometry incomplete_reduction->check_reductant check_ph Verify pH / Acidity incomplete_reduction->check_ph check_temp Review Reaction Temperature incomplete_reduction->check_temp side_products->check_ph check_reagents Assess Reagent/Solvent Purity side_products->check_reagents analyze_precipitate Analyze Precipitate Composition side_products->analyze_precipitate adjust_conditions Adjust Reaction Conditions check_reductant->adjust_conditions check_ph->adjust_conditions check_temp->adjust_conditions check_reagents->adjust_conditions analyze_precipitate->adjust_conditions

Caption: A decision tree for troubleshooting common issues.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Reduction Methods
Reducing Agent/MethodIridium PrecursorSolvent/MediumTemperature (°C)Key Observations/Yield
Zinc (Cementation)Iridium Chloride Solution0.19 M HCl80Up to 72% extraction with 3-3.5 times theoretical amount of Zn.[3]
Iron (Cementation)Iridium Chloride Solution0.19 M HCl8028% extraction, increased to 74% with Na₂S₂O₃ additive.[3]
Sodium BorohydrideIridium(III) chlorideEthanol (High Purity)Not specifiedLeads to the formation of iridium nanoparticles. A 20-fold excess of NaBH₄ can almost completely reduce the precursor.[4]
L-Ascorbic Acid[IrCl₆]²⁻ (0.20 mM)0.200 M H⁺ (µ = 1.0 M)25Rapid reduction observed within milliseconds.[6]
Mixed ReductantsChloroiridic acidAqueous75-100Complete conversion to trivalent iridium in 3 hours.

Experimental Protocols

Protocol 1: Reduction using L-Ascorbic Acid

This protocol is based on the rapid reduction of hexachloroiridate(IV) and is suitable for kinetic studies.

Materials:

  • This compound (to prepare a 0.20 mM solution of [IrCl₆]²⁻)

  • L-Ascorbic acid (to prepare a 2.00 mM solution)

  • Hydrochloric acid (to adjust the proton concentration to 0.200 M)

  • A suitable salt (e.g., NaCl) to maintain an ionic strength of 1.0 M

  • Deionized water

Procedure:

  • Prepare the stock solutions of the iridium salt, ascorbic acid, and hydrochloric acid.

  • In a reaction vessel, combine the appropriate volumes of the hydrochloric acid and salt solution to achieve the desired final concentrations.

  • Add the iridium salt solution to the reaction vessel.

  • Initiate the reaction by adding the ascorbic acid solution.

  • Monitor the reaction progress using a rapid-scan stopped-flow spectrophotometer, acquiring spectra at short time intervals (e.g., 2-80 ms).[6]

Experimental Workflow for L-Ascorbic Acid Reduction:

G Workflow for L-Ascorbic Acid Reduction prep_solutions Prepare Stock Solutions (Ir(IV), Ascorbic Acid, HCl) mix_reagents Combine HCl and Salt in Reaction Vessel prep_solutions->mix_reagents add_iridium Add Iridium(IV) Solution mix_reagents->add_iridium initiate_reaction Initiate with Ascorbic Acid add_iridium->initiate_reaction monitor Monitor via Stopped-Flow Spectrophotometry initiate_reaction->monitor analyze Analyze Kinetic Data monitor->analyze

Caption: Step-by-step workflow for the reduction with L-ascorbic acid.

Protocol 2: Synthesis of Iridium Nanoparticles using Sodium Borohydride

This protocol describes the synthesis of iridium nanoparticles from an iridium chloride precursor.

Materials:

  • Iridium(III) chloride

  • High-purity ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Argon gas

Procedure:

  • Dissolve Iridium(III) chloride in high-purity ethanol in a reaction flask under an argon atmosphere.

  • Stir the solution at a constant speed (e.g., 600 rpm).

  • Prepare a fresh solution of sodium borohydride in ethanol. A significant excess (e.g., 20-fold) is recommended for complete reduction.[4]

  • Slowly add the NaBH₄ solution to the iridium chloride solution. A color change from greenish to blackish indicates the reduction and formation of nanoparticles.[4]

  • Continue stirring for an extended period (e.g., 12 hours) to ensure complete reaction.[4]

  • Separate the synthesized nanoparticles from the liquid phase by centrifugation (e.g., 4 minutes at 7600 rpm).[4]

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove contaminants.[4]

  • Dry the resulting powder in a furnace at a low temperature (e.g., 40°C) under an air atmosphere.[4]

Experimental Workflow for Sodium Borohydride Reduction:

G Workflow for NaBH4 Reduction dissolve_ir Dissolve IrCl3 in Ethanol under Argon add_nabh4 Slowly Add NaBH4 Solution to IrCl3 Solution dissolve_ir->add_nabh4 prepare_nabh4 Prepare NaBH4 Solution in Ethanol prepare_nabh4->add_nabh4 stir Stir for 12 hours add_nabh4->stir separate Separate Nanoparticles (Centrifugation) stir->separate wash Wash with Ethanol and Water separate->wash dry Dry Nanoparticles in Furnace wash->dry

Caption: Step-by-step workflow for iridium nanoparticle synthesis.

Protocol 3: Controlled Reduction to Iridium(III)

This protocol is based on a patented method for the controlled reduction of tetravalent iridium to trivalent iridium.

Materials:

  • Chloroiridic acid (100 grams)

  • Propanol (2 g)

  • Hydrazine hydrochloride (1.5 g)

  • Ascorbic acid (6.5 g)

  • Three-necked flask with magnetic stirring and a constant temperature water bath

Procedure:

  • Place the chloroiridic acid, propanol, hydrazine hydrochloride, and ascorbic acid into the three-necked flask.

  • Set the constant temperature water bath to 75-100°C.

  • Turn on the magnetic stirring system.

  • Maintain the constant temperature and stirring for 3 hours, until all tetravalent iridium is converted to the trivalent state.

  • Utilize a condensation reflux device during the reaction to minimize volatilization of the reducing agents and maintain a stable reaction system.

References

challenges in controlling iridium nanoparticle size and morphology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium nanoparticle (IrNP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in controlling the size and morphology of iridium nanoparticles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My nanoparticles are too large or the size distribution is too broad (polydisperse).

Q1: I'm getting nanoparticles that are consistently larger than my target size. What are the likely causes and how can I fix this?

A1: Uncontrolled growth is the primary reason for oversized nanoparticles. This often results from slow nucleation relative to the growth phase. Here are the key parameters to adjust:

  • Reducing Agent Concentration: A low concentration of the reducing agent can lead to fewer initial nuclei, meaning the available iridium precursor deposits onto a smaller number of particles, resulting in larger final sizes.

    • Solution: Try incrementally increasing the concentration or using a stronger reducing agent (e.g., NaBH₄) to promote rapid nucleation.

  • Temperature: Lower reaction temperatures generally slow down both nucleation and growth. If the growth rate is disproportionately faster, larger particles can form.

    • Solution: A rapid increase to the target temperature can sometimes promote a burst of nucleation, leading to smaller particles. Conversely, in some systems, a lower temperature might be needed to control the growth phase.

  • Precursor Addition Rate: Adding the iridium precursor all at once can sometimes lead to uncontrolled growth.

    • Solution: Employ a syringe pump for the slow, controlled addition of the iridium salt. This can help maintain a low concentration of monomers and favor the formation of new nuclei over the growth of existing ones.

Q2: The size of my iridium nanoparticles is highly variable (high polydispersity). How can I achieve a more uniform size distribution?

A2: High polydispersity typically indicates that nucleation and growth are occurring simultaneously over a prolonged period. The goal is to separate these two phases.

  • Promote Burst Nucleation: A rapid injection of a strong reducing agent at the optimal temperature can create a large number of nuclei simultaneously. This "burst" ensures that most particles start growing at the same time, leading to a narrower size distribution.

  • Use of Seed-Mediated Growth: Synthesize a batch of small, monodisperse iridium "seeds" first. Then, in a separate step, add these seeds to a growth solution containing more iridium precursor and a weaker reducing agent. This method offers excellent control over the final size.

  • Stabilizer/Capping Agent Concentration: Insufficient stabilizer can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, broadening the size distribution.[1][2]

    • Solution: Ensure adequate coverage by optimizing the concentration of your capping agent. Studies have shown that increasing surfactant concentration can lead to smaller and more uniform particles.[3]

Problem: I am not achieving the desired nanoparticle morphology.

Q3: My synthesis is yielding spherical nanoparticles, but I need cubic or rod-shaped ones. What should I change?

A3: Nanoparticle morphology is primarily controlled by the crystalline structure and the relative growth rates of different crystal facets. To achieve anisotropic shapes, you must selectively slow the growth of certain facets.[4][5]

  • Choice of Capping Agent: This is the most critical factor. Capping agents selectively bind to specific crystal facets, inhibiting their growth and allowing other facets to grow faster.[5] For example, cetyltrimethylammonium bromide (CTAB) is often used to direct the formation of rod-shaped particles.

  • Precursor and Reaction Pathway: The choice of iridium salt and the reaction mechanism can significantly influence morphology.[6][7][8] For instance, a galvanic reaction between an iridium precursor and a copper foil has been shown to produce cubic iridium nanoparticles.[9] A green synthesis approach using pectin (B1162225) has been reported to yield rod-shaped IrNPs.

  • Reaction Kinetics: The rate of reduction can influence the final shape. Slower reduction rates can provide enough time for capping agents to adsorb onto specific facets, leading to more defined shapes. You can control this by adjusting temperature or using a milder reducing agent.

Problem: My nanoparticles are aggregating and precipitating out of solution.

Q4: My iridium nanoparticles are clumping together and falling out of suspension. What's causing this and how can I prevent it?

A4: Aggregation occurs when the repulsive forces between particles are weaker than the attractive van der Waals forces. This is a common sign of insufficient surface stabilization.[1][10]

  • Insufficient Stabilizer: The most common cause is not having enough capping agent to fully cover the nanoparticle surfaces.

    • Solution: Increase the concentration of the stabilizing agent. Ensure the chosen stabilizer has a strong affinity for the iridium surface.[2]

  • Incorrect pH: The surface charge of nanoparticles is often pH-dependent. At a pH near the isoelectric point (IEP), the surface charge is neutral, leading to rapid aggregation.

    • Solution: Adjust the pH of the solution to be far from the IEP. This enhances electrostatic repulsion between particles, keeping them stable in the colloid.[10]

  • Solvent and Ionic Strength: High concentrations of salts in the solution can shield the surface charge on the nanoparticles, reducing electrostatic repulsion and causing aggregation.

    • Solution: Purify the nanoparticles from excess ions after synthesis using methods like centrifugation and resuspension in a suitable low-ionic-strength buffer or solvent.

Factors Influencing Iridium Nanoparticle Synthesis

The synthesis of iridium nanoparticles is a multifactorial process where precursors are reduced to form atomic iridium, which then undergoes nucleation and growth. Stabilizing agents control this process to achieve the desired final characteristics.

G cluster_inputs Controlling Factors cluster_process Synthesis Process cluster_outputs Resulting Properties Precursor Precursor (e.g., IrCl₃, H₂IrCl₆) Nucleation Nucleation (Formation of Seeds) Precursor->Nucleation Reducer Reducing Agent (e.g., NaBH₄, Ethylene Glycol) Reducer->Nucleation Stabilizer Stabilizing Agent (e.g., CTAB, PVP, Pectin) Stabilizer->Nucleation Growth Growth (Atom Deposition) Stabilizer->Growth controls facet growth Stability Colloidal Stability Stabilizer->Stability prevents aggregation Conditions Conditions (Temp, pH, Solvent) Conditions->Nucleation Conditions->Growth Nucleation->Growth Size Particle Size Growth->Size Morphology Morphology (Shape) Growth->Morphology Size->Stability

Key factors and their influence on the nanoparticle synthesis process.

Frequently Asked Questions (FAQs)

Q5: What is the role of the iridium precursor, and does the choice of salt matter?

A5: Yes, the choice of precursor is critical. Different iridium salts (e.g., IrCl₃, H₂IrCl₆, Na₂IrCl₆) exhibit different reaction kinetics.[11][8] The formation pathway for metallic iridium nanoparticles is highly dependent on the precursor salt used. For example, syntheses using IrCl₃ can result in rapid nanoparticle formation, while those using H₂IrCl₆ may show a distinct induction period followed by sudden growth.[11][7]

Q6: How do stabilizing agents (capping agents) work?

A6: Stabilizing agents are molecules that adsorb to the surface of nanoparticles during and after their formation. They play two main roles:

  • Preventing Aggregation: They create a protective layer that prevents nanoparticles from sticking together through either electrostatic repulsion (if the agent is charged) or steric hindrance (if the agent is a bulky polymer).[2][10]

  • Controlling Growth and Shape: By selectively binding to certain crystal facets, they can slow down growth in one direction, promoting it in another. This is the primary mechanism for controlling nanoparticle morphology.[4][5]

Q7: My synthesis seems to produce iridium oxide (IrOx) instead of pure iridium (Ir⁰). How can I avoid this and how do I check?

A7: The formation of iridium oxides is a common challenge in IrNP synthesis.[12] This can occur if the reaction conditions are not sufficiently reducing or if the nanoparticles are exposed to oxygen.

  • Prevention: Ensure a strongly reducing environment and maintain an inert atmosphere (e.g., using Argon or Nitrogen) throughout the reaction and purification steps.[13] Using a sufficient excess of the reducing agent can also help.[14]

  • Characterization: To confirm the oxidation state of your nanoparticles, you need to use advanced characterization techniques. X-ray Photoelectron Spectroscopy (XPS) is excellent for determining surface oxidation states, while X-ray Diffraction (XRD) can identify the crystalline structure of Ir⁰ versus IrO₂.[12]

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the final size and morphology of iridium nanoparticles.

Table 1: Effect of Cation in Base on Nanoparticle Size (Data derived from a surfactant-free synthesis using H₂IrCl₆ in methanol (B129727) at 50°C)

Cation in Base (MOH)Resulting Average Nanoparticle CompositionParticle Characteristics
LiOHIr₅₅Smallest particles
NaOHIr₅₅Small particles
KOHIr₈₅Medium particles
CsOHIr₁₁₆Largest particles
(Source: Based on findings from in situ X-ray total scattering experiments)[11][6][7]

Table 2: Effect of Surfactant Concentration on Nanoparticle Size (Data derived from radiolytic synthesis on multiwalled carbon nanotubes)

Ir Precursor Conc.SDS Surfactant Conc.Resulting Average Particle Size
3 mM0.03 M3.8 ± 0.4 nm
3 mM0.06 M2.5 ± 0.4 nm
(Source: Based on findings from gamma irradiation synthesis)[3]

Troubleshooting Workflow

If you are experiencing issues with your synthesis, follow this logical workflow to diagnose the problem.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Observed Problem: Poor Size/Morphology Control or Aggregation check_reagents 1. Verify Reagents & Solvents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_stabilizer 3. Assess Stabilization start->check_stabilizer sol_reagents Use high-purity precursors. Ensure solvents are anhydrous/deoxygenated. Check reducing agent activity. check_reagents->sol_reagents sol_conditions Adjust temperature. Optimize precursor/reagent concentrations. Control addition rate (syringe pump). Ensure inert atmosphere (Ar/N₂). check_conditions->sol_conditions sol_stabilizer Increase stabilizer concentration. Change stabilizer type for morphology control. Adjust pH away from isoelectric point. check_stabilizer->sol_stabilizer

A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Galvanic Synthesis of Cubic Iridium Nanoparticles

This protocol is adapted from a method for producing surfactant-free cubic IrNPs.[9]

Materials:

  • Iridium(III) chloride (IrCl₃)

  • Copper (II) chloride (CuCl₂)

  • Deionized (DI) water

  • Copper foil (1 cm x 1 cm)

Procedure:

  • Prepare a 400 µL aqueous precursor solution containing 2 mM IrCl₃ and 10 mM CuCl₂.

  • Thoroughly clean the copper foil substrate.

  • Using a micropipette, carefully place a single 400 µL drop of the precursor solution onto the surface of the copper foil.

  • Allow the galvanic reaction to proceed for approximately 30 seconds at room temperature. The solution color will change as the iridium nanoparticles form on the foil's surface.

  • After 30 seconds, carefully rinse the copper foil with DI water to remove any remaining precursor solution and byproducts.

  • Dry the foil under a gentle stream of nitrogen.

  • The cubic iridium nanoparticles are now synthesized on the copper substrate and are ready for characterization (e.g., via SEM).

Protocol 2: Green Synthesis of Iridium Nanoparticles

This protocol is based on a method using grape marc extract as both a reducing and capping agent.[15]

Materials:

  • Iridium(III) chloride (IrCl₃) solution (0.005 M)

  • Grape marc extract (prepared by aqueous thermal extraction)

  • Thermostatic oil bath with magnetic stirring

  • Centrifuge

Procedure:

  • In a glass flask, combine 4 mL of the 0.005 M IrCl₃ aqueous solution with 4 mL of the grape marc extract.

  • Place the flask in a thermostatic oil bath pre-heated to 80 °C.

  • Stir the mixture at 700 rpm for 5 hours. A color change will indicate the formation of nanoparticles.

  • After the reaction is complete, transfer the solution to centrifuge tubes.

  • Centrifuge the sample at 9500 rpm for 30 minutes to pellet the nanoparticles.

  • Discard the supernatant and resuspend the nanoparticle pellet in DI water.

  • Repeat the centrifugation and resuspension steps four more times to ensure the removal of unreacted reagents.

  • After the final wash, resuspend the purified nanoparticles in DI water and store at 4 °C for future use and characterization. The size of the resulting nanoparticles can be influenced by the temperature at which the initial grape marc extraction was performed.[15]

References

improving the solubility of Iridium(IV) chloride hydrate for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iridium(IV) chloride hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing catalyst solutions with this versatile precursor.

Frequently Asked Questions (FAQs)

Q1: What is Iridium(IV) chloride hydrate and why is it used in catalysis?

A1: this compound (IrCl₄·xH₂O) is a black crystalline solid that serves as a crucial precursor for synthesizing a wide range of homogeneous and heterogeneous iridium-based catalysts.[1][2][3][4] These catalysts are valued for their high activity and selectivity in various chemical transformations, including hydrogenations, C-H activation, and oxidation reactions, which are critical in pharmaceutical and fine chemical synthesis.[3]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in water, alcohol (such as methanol (B129727) and ethanol), and dilute hydrochloric acid.[5] The solubility in aqueous media is enhanced in acidic conditions, which help to suppress hydrolysis and the formation of insoluble iridium oxides.

Q3: How should I store solid this compound?

A3: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[5] Proper storage is crucial to prevent the absorption of moisture, which can affect its reactivity and solubility.

Q4: Can I use Iridium(III) chloride hydrate and this compound interchangeably?

A4: While both are common iridium precursors, they have different oxidation states and may exhibit different reactivity and solubility characteristics. For instance, hydrated Iridium(III) chloride can be oxidized to Iridium(IV). Therefore, it is crucial to use the specific iridium precursor required by your experimental protocol.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem 1: The this compound is not dissolving completely in water.

  • Possible Causes:

    • Hydrolysis: In neutral water, this compound can hydrolyze to form insoluble iridium oxides or hydroxides.

    • Aged Material: The material may have absorbed moisture or oxidized over time, affecting its solubility.

    • Insufficient Solvent: The concentration may be too high for the given volume of solvent.

  • Solutions:

    • Acidify the Solvent: Add a small amount of dilute hydrochloric acid (e.g., 1-5% v/v) to the water before adding the iridium salt. The acidic environment helps to stabilize the iridium chloro-complexes and prevent hydrolysis.

    • Gentle Heating: Gently warm the solution while stirring. Avoid boiling, as this can accelerate the formation of insoluble oxides.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

    • Increase Solvent Volume: If the concentration is high, add more solvent to ensure complete dissolution.

Problem 2: The solution is initially clear but a precipitate forms over time.

  • Possible Causes:

    • Slow Hydrolysis: Even in slightly acidic solutions, hydrolysis can occur over time, leading to the precipitation of iridium oxides.

    • Change in pH: The pH of the solution may have changed due to the introduction of other reagents or absorption of atmospheric CO₂.

    • Photodecomposition: Exposure to light can sometimes induce decomposition.

  • Solutions:

    • Ensure Sufficient Acidity: Maintain a low pH by using dilute HCl as the solvent.

    • Store Properly: Store the solution in a tightly sealed, dark container, preferably under an inert atmosphere (argon or nitrogen), and at a cool temperature (2-8 °C).

    • Prepare Fresh Solutions: For best results, prepare solutions fresh before use, especially for highly sensitive catalytic reactions.

Quantitative Solubility Data

While exact solubility data for this compound can vary depending on the degree of hydration and the specific batch, the following table provides an estimate based on available information for iridium chlorides.

SolventEstimated Solubility of Iridium Chloride Hydrate
WaterHigh (Analogous Ir(III) form is 623.82 g/L)[6]
EthanolSoluble
MethanolSoluble
Dilute HClHighly Soluble

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound

  • Objective: To prepare a stable stock solution of this compound for use in aqueous catalytic reactions.

  • Materials:

    • This compound (IrCl₄·xH₂O)

    • High-purity deionized water

    • Concentrated hydrochloric acid (HCl)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the acidic solvent by adding a calculated amount of concentrated HCl to deionized water in a volumetric flask to achieve the desired final acid concentration (e.g., 1 M HCl).

    • Carefully weigh the desired amount of this compound and add it to the acidic solvent.

    • Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming (40-50 °C) can be applied if necessary.

    • Once dissolved, allow the solution to cool to room temperature and fill the volumetric flask to the mark with the acidic solvent.

    • Transfer the solution to a clean, dark glass bottle and store it under an inert atmosphere at 2-8 °C.

Visualized Workflows

Troubleshooting_Solubility start Start: Dissolving IrCl4·xH2O issue Is the solid fully dissolved? start->issue solution Solution is ready for use issue->solution Yes troubleshoot Troubleshoot Dissolution issue->troubleshoot No acidify Acidify solvent with dilute HCl troubleshoot->acidify heat Gently warm and stir acidify->heat sonicate Use sonication heat->sonicate check_again Re-check for dissolution sonicate->check_again check_again->solution Yes check_again->troubleshoot No, consider re-evaluating material or protocol Solution_Stability_Workflow start Freshly Prepared IrCl4·xH2O Solution storage_decision Immediate Use? start->storage_decision use_now Proceed to Catalytic Reaction storage_decision->use_now Yes storage_protocol Storage Protocol storage_decision->storage_protocol No dark_bottle Transfer to dark, airtight container storage_protocol->dark_bottle inert_atm Purge with Argon or Nitrogen dark_bottle->inert_atm refrigerate Store at 2-8 °C inert_atm->refrigerate use_later Use stored solution refrigerate->use_later

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your iridium-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during iridium-catalyzed reactions that can lead to the formation of unwanted byproducts.

Issue 1: Low Conversion of Starting Material and Formation of Unidentified Byproducts

Question: My iridium-catalyzed reaction is showing low conversion, and I am observing multiple unidentified spots on my TLC/peaks in my GC-MS, suggesting significant byproduct formation. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion coupled with multiple byproducts often points to issues with catalyst integrity, reagent purity, or suboptimal reaction conditions. A systematic approach is recommended to identify and resolve the problem.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low Conversion & Byproduct Formation catalyst 1. Verify Catalyst Integrity start->catalyst reagents 2. Assess Reagent & Solvent Purity catalyst->reagents Catalyst OK solution Problem Resolved catalyst->solution Decomposition (Use Fresh Catalyst) conditions 3. Optimize Reaction Conditions reagents->conditions Reagents Pure reagents->solution Impurities Present (Purify Reagents) substrate 4. Examine Substrate Stability conditions->substrate Conditions Optimized conditions->solution Conditions Suboptimal (Adjust Parameters) substrate->solution Substrate Stable substrate->solution Substrate Degradation (Modify Conditions)

Caption: A systematic workflow for troubleshooting low conversion and byproduct formation in iridium-catalyzed reactions.

Detailed Troubleshooting Steps:

  • Verify Catalyst Integrity:

    • Catalyst Decomposition: Iridium catalysts, particularly those in low oxidation states, can be sensitive to air and moisture.[1] Catalyst deactivation can occur through ligand degradation, dimerization, or changes in the metal's oxidation state.

      • Solution: Use a freshly synthesized or newly purchased batch of the catalyst. Perform spectroscopic analysis (e.g., ¹H, ³¹P NMR) to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.

    • Improper Handling: Exposure to atmospheric oxygen and moisture can deactivate the catalyst.

      • Solution: Handle all air- and moisture-sensitive iridium complexes under a strictly inert atmosphere using a glovebox or Schlenk line techniques.

  • Assess Reagent and Solvent Purity:

    • Trace Impurities: Even high-grade solvents and reagents can contain trace impurities that can act as catalyst poisons.[1] Sulfur compounds are notorious poisons for metal catalysts.[1]

      • Solution: Use freshly purified and degassed solvents. If catalyst poisoning is suspected, consider purifying the reagents.

    • Water Content: The presence of water can lead to hydrolysis of the catalyst, ligands, or substrate, generating byproducts.

      • Solution: Use rigorously dried solvents and reagents.

  • Optimize Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to catalyst decomposition or promote undesired side reactions.

      • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

    • Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and potentially favor byproduct formation. Some reactions may exhibit zero-order kinetics with respect to the substrate, meaning the rate is independent of its concentration.

      • Solution: Vary the substrate and catalyst concentrations to identify the optimal conditions.

    • Additives: Some reactions require additives like acids, bases, or salts to activate the catalyst or promote the desired reaction pathway.

      • Solution: Ensure all necessary additives are present in the correct stoichiometry. The absence or incorrect amount of an additive can lead to byproduct formation.

  • Examine Substrate Stability:

    • Substrate Decomposition: The substrate itself may not be stable under the reaction conditions, leading to the formation of byproducts.

      • Solution: Run a control experiment without the catalyst to check for substrate decomposition. If the substrate is unstable, consider milder reaction conditions.

Issue 2: Formation of Isomeric Byproducts (Regio- or Stereoisomers)

Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity of my iridium-catalyzed reaction?

Answer: The formation of isomeric byproducts is a common challenge and is often influenced by the choice of ligand, solvent, and other reaction parameters.

Strategies to Improve Selectivity:

The interplay of various factors determines the selectivity of an iridium-catalyzed reaction. Understanding these relationships is key to minimizing the formation of isomeric byproducts.

Selectivity_Factors ligand Ligand (Sterics & Electronics) selectivity Reaction Selectivity (Regio- & Stereo-) ligand->selectivity solvent Solvent (Polarity & Coordination) solvent->selectivity temperature Temperature temperature->selectivity additives Additives (Acids, Bases, Salts) additives->selectivity

Caption: Key factors influencing the selectivity of iridium-catalyzed reactions and thus the formation of isomeric byproducts.

Detailed Strategies:

  • Ligand Modification: The steric and electronic properties of the ligand play a crucial role in controlling selectivity.

    • Steric Bulk: Increasing the steric bulk of the ligand can favor the formation of one regioisomer over another by sterically hindering the approach of the substrate to the metal center in a particular orientation.

    • Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can influence the electronic properties of the iridium center, thereby affecting the transition state energies for the formation of different isomers.

  • Solvent Effects: The solvent can influence selectivity through polarity effects and by coordinating to the metal center.

    • Polarity: A change in solvent polarity can alter the relative energies of the transition states leading to different isomers.

    • Coordinating Solvents: Coordinating solvents can compete with the substrate for binding to the iridium center, which can impact selectivity.

  • Temperature Optimization: Temperature can have a significant effect on selectivity. In some cases, lowering the temperature can enhance selectivity by favoring the pathway with the lower activation energy.

  • Role of Additives: Additives can influence the active catalytic species and the reaction mechanism. For example, in iridium-catalyzed allylic substitution, the choice of base can affect the regioselectivity.

Data Presentation: Ligand and Solvent Effects on Regioselectivity in Iridium-Catalyzed Allylic Substitution

LigandSolventBranched:Linear RatioReference
P(OPh)₃THF>99:1[Hartwig, J. F. et al. J. Am. Chem. Soc.2009 , 131, 7228–7229]
P(OPh)₃Dioxane>99:1[Hartwig, J. F. et al. J. Am. Chem. Soc.2009 , 131, 7228–7229]
Phosphoramidite L1CH₂Cl₂>20:1[Helmchen, G. et al. Angew. Chem. Int. Ed.2002 , 41, 451-454]
Phosphoramidite L1Toluene10:1[Helmchen, G. et al. Angew. Chem. Int. Ed.2002 , 41, 451-454]

Note: The data presented is illustrative and specific outcomes will depend on the exact substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I suspect my iridium catalyst is deactivating during the reaction. What are the common deactivation pathways and how can I prevent them?

A1: Common deactivation pathways for iridium catalysts include:

  • Dimerization: The active monomeric iridium species can dimerize to form inactive species. This has been observed in iridium-catalyzed hydrogenations.

  • Ligand Degradation: The ligands can undergo side reactions, such as hydrogenation or oxidation, leading to catalyst deactivation.

  • Formation of Inactive Hydrides or Clusters: In hydrogenation reactions, the formation of stable iridium hydride species or clusters can remove the active catalyst from the catalytic cycle.

Prevention Strategies:

  • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes disfavor dimerization.

  • Ligand Choice: Select more robust ligands that are stable under the reaction conditions.

  • Control of Reaction Conditions: Adjusting temperature and pressure can help minimize deactivation pathways.

  • Use of Additives: In some cases, additives can stabilize the active catalytic species.

Q2: How can I minimize protodeborylation as a side reaction in iridium-catalyzed C-H borylation of pyridines?

A2: Protodeborylation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially for borylated products ortho to the nitrogen in pyridines.[1] This is due to the increased acidity of the C-H bond at that position and the potential for protonolysis of the product.

Strategy:

  • Substrate Modification: Incorporating a substituent at the C-2 position of the pyridine (B92270) ring can overcome the low reactivity caused by catalyst inhibition and slow the rate of protodeborylation, allowing for the isolation of the C-6 borylated product.[1] When this substituent is sufficiently electron-withdrawing, the protodeborylation is significantly suppressed.[1]

Q3: In my iridium-photocatalyzed reaction, I am observing byproducts resulting from the decomposition of the photocatalyst. How can I improve the stability of the photocatalyst?

A3: A known side reaction in iridium photoredox catalysis involves the partial saturation of one of the pyridine rings of the ancillary ligand in heteroleptic iridium(III) complexes. The stability of the photocatalyst is highly dependent on the ligand composition.

Strategy:

  • Ligand Selection: The choice of the ancillary ligand is a key factor in determining the photochemical stability. Complexes containing 1,10-phenanthroline (B135089) derivatives tend to exhibit greater long-term stability in their reduced state compared to complexes with 2,2'-bipyridine (B1663995) ligands, which are more susceptible to hydrogen atom transfer and subsequent ligand modification.

Data Presentation: Effect of Ancillary Ligand on Photocatalyst Stability

Ancillary Ligand TypeStability of Reduced IntermediateCommon Side Reaction
1,10-Phenanthroline derivativesHighMinimal
2,2'-Bipyridine derivativesLowPartial saturation of a pyridine ring

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Iridium-Catalyzed Reaction

This protocol describes the general steps for setting up a reaction using standard Schlenk line techniques to ensure an inert atmosphere.

Materials:

  • Oven-dried glassware (Schlenk flask, condenser, etc.)

  • Iridium catalyst and ligand

  • Substrate and other reagents

  • Anhydrous, degassed solvent

  • Schlenk line with a dual vacuum/inert gas manifold

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

Procedure:

  • Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Degassing Solvent: Degas the solvent by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Charging the Reaction Vessel:

    • Under a positive pressure of inert gas, add the iridium catalyst, ligand, and any solid reagents to the Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.

  • Addition of Solvent and Liquid Reagents:

    • Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

    • Add any liquid substrates or reagents via a gas-tight syringe.

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by taking aliquots under inert conditions for analysis (e.g., TLC, GC, NMR).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction (if necessary) with a degassed solution.

    • Perform the extraction and purification steps. If the product is air-sensitive, continue to use inert atmosphere techniques until it is isolated in a stable form.

Protocol 2: Minimizing Aldol (B89426) Condensation Byproduct in Iridium-Catalyzed Asymmetric Hydrogenation of a Dialkyl Imine

This protocol provides a method to reduce the formation of an aldol condensation byproduct from the imine substrate.

Materials:

  • Pre-prepared active iridium catalyst (e.g., a pre-activated hydride species)

  • Dialkyl imine substrate

  • Anhydrous, degassed propan-2-ol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: Prepare the active iridium catalyst in situ or use a pre-prepared, well-defined active species. This avoids the use of a base in the hydrogenation step, which can promote the aldol condensation of the imine.

  • Reaction Setup:

    • In a glovebox, charge the autoclave with the pre-prepared active iridium catalyst and the imine substrate.

    • Add the anhydrous, degassed propan-2-ol.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

    • Stir the reaction mixture at a low temperature (e.g., -10 °C) to further suppress the aldol condensation side reaction.

    • Monitor the reaction until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture and purify the product by standard methods (e.g., column chromatography).

By following these troubleshooting guides, FAQs, and experimental protocols, researchers can effectively minimize byproduct formation and improve the efficiency and selectivity of their iridium-catalyzed reactions.

References

effect of pH on the stability of Iridium(IV) chloride hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium(IV) chloride hydrate (B1144303) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Iridium(IV) chloride hydrate solution has changed color and a precipitate has formed. What is the cause?

A1: Color change and precipitation are common indicators of solution instability, primarily caused by an increase in pH. This compound is stable in strongly acidic aqueous solutions, typically as the hexachloroiridate(IV) anion, [IrCl6]2-. As the pH increases, this complex undergoes hydrolysis, leading to the formation of insoluble iridium(IV) oxide hydrate (IrO₂·nH₂O), which appears as a dark or black precipitate.

Q2: What is the recommended pH range for maintaining the stability of this compound solutions?

A2: To ensure the stability of this compound solutions and keep the iridium in its soluble [IrCl6]2- form, it is crucial to maintain a highly acidic environment. The recommended pH is typically below 2.0. In neutral or alkaline conditions, hydrolysis and subsequent precipitation of iridium oxides will occur. Pourbaix diagrams for iridium in chloride media confirm that soluble iridium species are favored only at low pH values.

Q3: Can I use buffers to control the pH of my this compound solution?

A3: While pH control is essential, the choice of buffer is critical. Many common buffers (e.g., phosphate, acetate) can complex with iridium ions, interfering with their intended reactivity and potentially leading to the precipitation of insoluble iridium salts. If pH adjustment is necessary, it is generally recommended to use dilute hydrochloric acid (HCl) to maintain a high chloride ion concentration and ensure the stability of the [IrCl6]2- complex.

Q4: How does temperature affect the stability of the solution?

A4: Elevated temperatures can accelerate the rate of hydrolysis, even at acidic pH values. All platinum-group metal-chloride complexes are more susceptible to hydrolysis at higher temperatures. Therefore, it is advisable to store stock solutions at room temperature or as recommended by the supplier and to avoid prolonged heating unless it is a required step in a specific protocol.

Q5: My solution appears to have a different color than expected upon dissolution. What could be the reason?

A5: The color of an this compound solution can be an indicator of the iridium speciation. A freshly prepared solution in concentrated HCl should have a characteristic color associated with the [IrCl6]2- anion. A shift in color could indicate the presence of other iridium species, such as aquated chloro-complexes or even the partial reduction of Ir(IV) to Ir(III). In basic solutions, hexachloroiridate(IV) is rapidly and quantitatively reduced to iridium(III).

Troubleshooting Guide

Problem Possible Cause Recommended Action
Precipitate formation pH of the solution is too high (above 2.0), leading to hydrolysis and formation of insoluble iridium oxide.Acidify the solution by adding dilute hydrochloric acid (HCl) dropwise until the precipitate redissolves. For future preparations, ensure the solvent is sufficiently acidic before dissolving the this compound.
Color change over time Instability of the [IrCl6]2- complex due to changes in pH, chloride concentration, or exposure to light. It could also indicate a slow reduction of Ir(IV) to Ir(III).Verify the pH of the solution and adjust with dilute HCl if necessary. Store the solution in a dark, well-sealed container to minimize photochemical reactions and evaporation. Prepare fresh solutions for critical applications.
Inconsistent experimental results Variation in the speciation of iridium in the solution due to aging or improper storage. The active catalytic species may not be the one you assume.Always use freshly prepared solutions for the best reproducibility. If storing solutions, ensure they are kept in a tightly sealed container in a dark place and at a consistent, low pH. Consider characterizing the solution using UV-Vis spectroscopy before use.
Low catalytic activity The active Ir(IV) species has been converted to a less active or inactive form, such as precipitated iridium oxide or a different complex due to interaction with the solvent or other reagents.Ensure the reaction medium is sufficiently acidic to maintain the desired iridium species. Be mindful of any reagents that could alter the pH or complex with the iridium.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stable stock solution of this compound.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Volumetric flasks and pipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Determine the desired final concentration of the iridium solution.

  • In a fume hood, add a volume of concentrated HCl to a volumetric flask. For a stable solution, the final HCl concentration should be at least 1 M.

  • Carefully add deionized water to the volumetric flask, ensuring the solution does not heat up excessively. Allow the solution to cool to room temperature.

  • Accurately weigh the required amount of this compound.

  • Transfer the weighed solid to the volumetric flask containing the acidic solution.

  • Mix the solution by swirling or using a magnetic stirrer until the solid is completely dissolved.

  • Add deionized water to the mark, cap the flask, and invert several times to ensure homogeneity.

  • Store the solution in a well-labeled, tightly sealed glass container, protected from light.

Protocol for Monitoring Solution Stability using UV-Vis Spectroscopy

This protocol provides a method for monitoring the stability of an this compound solution by observing changes in the absorbance spectrum of the [IrCl6]2- complex.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent blank (e.g., 1 M HCl)

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength range for scanning, typically from 300 to 600 nm, to cover the characteristic absorption peaks of [IrCl6]2-.

  • Fill a quartz cuvette with the solvent blank (the same acidic solution used to prepare the iridium standard) and place it in the spectrophotometer.

  • Perform a baseline correction or "zero" the instrument with the blank.

  • Prepare a dilution of your iridium stock solution in a quartz cuvette that results in an absorbance within the linear range of the instrument (typically below 1.5 AU).

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum. The [IrCl6]2- ion has characteristic absorption bands that can be monitored.

  • To assess stability over time, store the stock solution under the desired conditions and repeat the UV-Vis measurement at regular intervals. A decrease in the absorbance of the characteristic peaks or a shift in the peak positions indicates degradation or changes in speciation.

Visual Guides

Diagram of pH Effect on Iridium(IV) Chloride Solution Stability

pH_Effect cluster_stable Stable Solution cluster_unstable Unstable Solution cluster_reduced Reductive Conditions Stable [IrCl6]2- (Soluble, Active) Unstable IrO2·nH2O (Insoluble Precipitate) Stable->Unstable Increase pH (Hydrolysis) Reduced [IrCl6]3- (Reduced, Soluble) Stable->Reduced Basic Conditions (Reduction) Unstable->Stable Decrease pH (Acidification) Stability_Workflow prep Prepare IrCl4·xH2O Solution in Acidic Medium (e.g., 1M HCl) initial_uv Record Initial UV-Vis Spectrum (Time = 0) prep->initial_uv storage Store Solution Under Test Conditions (e.g., varying pH, temp) initial_uv->storage periodic_uv Periodically Record UV-Vis Spectrum storage->periodic_uv periodic_uv->storage Continue monitoring analysis Analyze Spectral Changes (Peak intensity, position) periodic_uv->analysis conclusion Determine Stability and Degradation Rate analysis->conclusion

Technical Support Center: Purification of Iridium Catalysts Synthesized from Iridium(IV) chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of iridium catalysts synthesized from Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O).[1] Iridium(IV) chloride hydrate is a common precursor for creating various iridium-based catalysts, including nanoparticles and single-atom catalysts, which are crucial in numerous chemical processes.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of iridium catalysts.

Issue Potential Cause Recommended Solution
Low Catalyst Activity or Yield Atmospheric Contamination: Exposure to oxygen or moisture can lead to the decomposition of the catalyst.[2]Ensure all glassware is thoroughly dried (e.g., at 125°C overnight) and cooled under an inert atmosphere.[2] It is recommended to use a glovebox or Schlenk line for all manipulations.[2]
Solvent Impurities: Solvents can be a significant source of water and oxygen contamination.[2]Utilize properly dried and degassed solvents.[2] Solvent purification systems (SPS) are highly effective. Alternatively, distill solvents over appropriate drying agents.[2] For the most effective removal of dissolved gases, use the freeze-pump-thaw method.[2]
Improper Catalyst Storage: Extended exposure to even minute amounts of air can degrade the catalyst.Store iridium catalysts in a glovebox under a continuously maintained inert atmosphere.[2] If a glovebox is not available, store them in a sealed container within a desiccator under an inert atmosphere.[2]
Low Recovery After Column Chromatography Irreversible Adsorption: The iridium complex may be binding too strongly to the stationary phase.Try using a more polar eluent to increase the mobile phase's strength. Consider alternative stationary phases if the issue persists.[3]
Incomplete Elution: The selected eluent system may not be sufficiently strong to elute the entire complex.Employ a gradient elution by gradually increasing the eluent's polarity. A final flush with a highly polar solvent, such as methanol, can help recover strongly retained compounds.[3]
Precipitation on the Column: Low solubility of the complex in the eluent can cause it to precipitate on the column.Ensure the complex is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase.[3]
Recrystallization Yields Impure Crystals Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer to maximize the formation of pure crystals.[3]
Lack of Supersaturation: Crystallization requires a supersaturated solution.If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] Slowly evaporating some of the solvent can also help to increase the concentration.[3]
Catalyst Decomposition Ligand Degradation or Change in Oxidation State: The catalyst's structure may be compromised.Use NMR spectroscopy to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.[4] If decomposition is suspected, using a freshly synthesized or newly purchased batch can confirm the issue.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying iridium catalysts?

A1: The most common purification techniques include:

  • Recrystallization: This is a powerful method for obtaining highly crystalline and pure products, assuming a suitable solvent system can be identified.[3]

  • Solvent Extraction: This technique is useful for separating iridium complexes from aqueous solutions that contain impurities.[3] The choice of the organic solvent and the conditions of the aqueous phase (e.g., pH, chloride concentration) are critical for selective extraction.[3][5]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is important to choose an appropriate stationary phase and eluent system to avoid decomposition of the complex.[3]

  • Precipitation: This can be used to selectively precipitate iridium complexes from a solution, often by altering the solvent composition or adding a specific precipitating agent.[3]

Q2: How can I confirm if my iridium complex is unstable on a silica (B1680970) gel column?

A2: To determine if your complex is decomposing on a silica column, you can perform a two-dimensional thin-layer chromatography (TLC) test.[3] Spot your compound in one corner of a TLC plate and elute it. Then, rotate the plate 90 degrees and elute it again with the same solvent system.[3] If the resulting spot is not on the diagonal, it indicates that decomposition has occurred.[3] In such cases, recrystallization or solvent extraction may be more appropriate purification methods.[3]

Q3: What is the best way to store my air-sensitive iridium catalyst?

A3: The ideal method for storing air-sensitive iridium catalysts is inside a glovebox filled with nitrogen or argon to protect it from atmospheric oxygen and moisture.[2] The atmosphere within the glovebox should be continuously circulated over a catalyst to remove any contaminants.[2] If a glovebox is unavailable, the catalyst should be stored in a tightly sealed vial or ampule under an inert atmosphere, which can then be placed inside a desiccator.[2]

Q4: How do I properly dry glassware for handling air-sensitive iridium catalysts?

A4: All glassware, such as Schlenk flasks and condensers, should be rigorously dried in an oven, for example, at 125°C overnight.[2] The hot glassware should then be assembled and allowed to cool under a stream of inert gas or inside a glovebox.[2]

Experimental Protocols

Protocol 1: General Recrystallization of a Cationic Iridium(III) Complex
  • Dissolution: In an Erlenmeyer flask, dissolve the crude iridium complex in a minimal amount of a suitable solvent. Gentle heating may be necessary to achieve complete dissolution.[3]

  • Hot Filtration (if required): If any insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Precipitation: Slowly add an anti-solvent to the warm solution until it becomes slightly cloudy. If crystals do not form immediately, you can add a seed crystal or scratch the inside of the flask to induce crystallization.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under a high vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography for Iridium Complex Purification
  • Column Packing: Prepare a column with a suitable stationary phase (e.g., silica gel or alumina) and equilibrate it with the chosen eluent system.

  • Sample Loading: Dissolve the crude iridium complex in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin eluting the column with the solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to separate the components.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).[3]

  • Product Isolation: Combine the fractions that contain the pure iridium complex. Remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Drying: Dry the purified complex under a high vacuum to remove any remaining solvent.[3]

Visualizations

Troubleshooting_Workflow start Problem: Low Catalyst Purity or Activity check_synthesis Verify Synthesis Protocol start->check_synthesis check_impurities Identify Potential Impurities start->check_impurities purification_method Select Purification Method check_synthesis->purification_method check_impurities->purification_method recrystallization Recrystallization purification_method->recrystallization Suitable solvent found? chromatography Column Chromatography purification_method->chromatography Thermally stable? solvent_extraction Solvent Extraction purification_method->solvent_extraction Different solubility? analyze_purity Analyze Purity (e.g., NMR, HPLC) recrystallization->analyze_purity chromatography->analyze_purity solvent_extraction->analyze_purity success Pure Catalyst Obtained analyze_purity->success Purity > 99% failure Re-evaluate Purification Strategy analyze_purity->failure Purity < 99% failure->purification_method

Caption: Troubleshooting workflow for iridium catalyst purification.

Purification_Process_Flow start Crude Iridium Catalyst (from IrCl4·xH2O synthesis) dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration of Insoluble Impurities dissolution->filtration purification_step Primary Purification (e.g., Recrystallization or Chromatography) filtration->purification_step isolation Isolation of Purified Catalyst purification_step->isolation drying Drying under Vacuum isolation->drying final_product Pure Iridium Catalyst drying->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: General experimental workflow for iridium catalyst purification.

References

addressing ligand degradation in homogeneous iridium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Homogeneous Iridium Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to ligand degradation in homogeneous iridium catalysis.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during iridium-catalyzed reactions, with a focus on identifying and mitigating ligand degradation.

Q1: My iridium-catalyzed reaction is sluggish or shows no conversion. What are the primary areas I should investigate?

A1: Low or no catalytic activity in iridium-catalyzed reactions can often be attributed to one of four main areas: catalyst integrity, the purity of reagents and solvents, the reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended to pinpoint the root cause.[1]

Q2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?

A2: Catalyst deactivation is a common problem and can occur through several pathways, including ligand degradation, dimerization of the active complex, or changes in the metal's oxidation state.[1]

  • Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ³¹P) to check the integrity of your catalyst. Comparing the spectrum of the used catalyst with that of a fresh sample can reveal changes in the ligand structure or the formation of new iridium species.[1]

  • Use a Fresh Batch: If you suspect decomposition, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm if the issue lies with the catalyst's integrity.[1]

Q3: My reaction starts well but then stalls or deactivates over time. What could be the cause?

A3: This often points to catalyst deactivation during the course of the reaction. Potential causes include:

  • Ligand Degradation: The ligands attached to the iridium center can undergo side reactions under catalytic conditions. For instance, in formic acid dehydrogenation, pyridine-carboxiamide ligands have been observed to be hydrogenated, leading to catalyst deactivation.[1] Similarly, during photoredox catalysis, the catalyst itself can undergo functionalization, leading to a loss of activity.[1]

  • Product Inhibition: The product of your reaction or a byproduct could be coordinating to the iridium center and inhibiting further catalysis.

  • Formation of Inactive Species: The active catalytic species may convert into an inactive state, such as an iridium hydride, a dimer, or a cluster. This has been observed in iridium-catalyzed hydrogenations where the active complex can form an inactive dimer in an irreversible process.[1]

  • Slow Poisoning: A reactant or a slowly forming byproduct could be acting as a catalyst poison. For example, hydrolysis of imine intermediates can release ammonia (B1221849) or primary amines that strongly coordinate to the iridium center and halt catalysis.

Q4: I suspect my ligand is degrading. What are some common ligand degradation pathways for iridium catalysts?

A4: Ligand degradation is highly dependent on the specific ligand and the reaction conditions. Some common pathways include:

  • Hydrogenation: Ligands with reducible functional groups, such as pyridyls or imines, can be hydrogenated during reactions involving a hydrogen source.

  • Oxidative Degradation: Under oxidative conditions, certain ligands, most notably pentamethylcyclopentadienyl (Cp*), can be oxidatively cleaved from the iridium center.

  • Hydrolysis: Ligands with hydrolytically sensitive groups (e.g., esters, amides) can be cleaved in the presence of water.

  • Pincer Ligand Degradation: Pincer ligands, while generally robust, can undergo degradation through pathways such as C-H activation of the pincer backbone or cleavage of the donor arms under harsh conditions.

Q5: What measures can I take to prevent or minimize ligand degradation?

A5: Several strategies can be employed to enhance catalyst stability and prevent ligand degradation:

  • Rigorous Inert Atmosphere: Many iridium catalysts are sensitive to air and moisture.[1] Performing reactions under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques) is crucial to prevent oxidative degradation and hydrolysis.[1]

  • Use of High-Purity Reagents and Solvents: Even trace impurities in solvents and reagents can act as catalyst poisons.[1] It is essential to use dry, degassed solvents and high-purity starting materials.

  • Ligand Modification: The electronic and steric properties of a ligand can be tuned to improve its stability. For example, introducing bulky substituents near the metal center can sterically protect it and prevent unwanted side reactions.

  • Use of Additives: In some cases, additives can be used to stabilize the active catalyst or scavenge species that might lead to ligand degradation.

  • Optimization of Reaction Conditions: Carefully tuning reaction parameters such as temperature, pressure, and reactant concentrations can help to minimize pathways that lead to ligand degradation.

Troubleshooting Guides

Guide 1: Diagnosing Low or No Catalytic Activity

This guide provides a step-by-step workflow to identify the cause of low or no conversion in your iridium-catalyzed reaction.

Troubleshooting_Low_Activity start Low or No Catalytic Activity Observed integrity 1. Verify Catalyst Integrity start->integrity purity 2. Assess Reagent & Solvent Purity integrity->purity sub_integrity Fresh Catalyst vs. Used Catalyst NMR Analysis integrity->sub_integrity conditions 3. Review Reaction Conditions purity->conditions sub_purity Use Freshly Purified Reagents Dry/Degas Solvents purity->sub_purity substrate 4. Examine Substrate conditions->substrate sub_conditions Check Temperature, Pressure, Concentration Verify Additive Stoichiometry conditions->sub_conditions sub_substrate Check Substrate Purity Consider Substrate Decomposition substrate->sub_substrate

Caption: A flowchart for troubleshooting low catalytic activity.

Guide 2: Investigating Catalyst Deactivation During Reaction

This guide helps to diagnose the cause of a reaction that starts but then deactivates.

Troubleshooting_Deactivation start Reaction Stalls or Deactivates poisoning Possibility 1: Catalyst Poisoning start->poisoning degradation Possibility 2: Ligand/Catalyst Degradation start->degradation inhibition Possibility 3: Product Inhibition start->inhibition sol_poisoning Run control with a known clean substrate. Purify all reagents. poisoning->sol_poisoning sol_degradation Monitor reaction by NMR. Run control without substrate. degradation->sol_degradation sol_inhibition Add product at the start of the reaction. Observe the initial rate. inhibition->sol_inhibition

Caption: A logical workflow for diagnosing catalyst deactivation.

Data Presentation

Table 1: Comparison of Iridium Catalyst Stability in Asymmetric Hydrogenation

This table summarizes the performance of different iridium catalysts, highlighting the impact of the ligand on catalyst stability and activity.

Catalyst PrecursorLigandSubstrateTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)ConditionsReference
[Ir(COD)Cl]₂(S)-SpiroCAPUnsaturated Carboxylic AcidsUp to 1000>100H₂ (50 atm), rt, 12 hChemical Science, 2017, 8, 1479-1483
[Ir(COD)₂]BF₄Tridentate PNNPN-phosphinoylimines10,000>833H₂ (50 atm), 30 °C, 12 hOrg. Chem. Front., 2017, 4, 1123-1126[2]
[Ir(COD)Cl]₂Tripyridyl phosphinePropene503-CO/H₂ (1:1, 4 MPa), 120 °C, 4 hOrg. Biomol. Chem., 2020, 18, 1236-1242[3]
[Ir(COD)(NHC)(PPh₃)]PF₆NHC-PhosphineKetones3100 (recycled)Up to 3534iPrOH, 80 °CJ. Organomet. Chem., 2025, 1036, 123718[4]

Note: TON and TOF values are highly dependent on the specific substrate and reaction conditions and should be used as a relative comparison.

Table 2: Stability of Cp*-Iridium Water Oxidation Catalysts

This table compares the turnover frequencies of various Cp*-Ir complexes in water oxidation, illustrating the effect of ancillary ligand modification on catalyst activity.

Catalyst Precursor ([RCp*IrCl(μ-Cl)]₂)R substituentTOF (min⁻¹)ConditionsReference
1 H1011-10 μM catalyst, 5-40 mM NaIO₄, pH 7, 298 KCatal. Sci. Technol., 2021, 11, 2115-2124[5][6]
2 Me3931-10 μM catalyst, 5-40 mM NaIO₄, pH 7, 298 KCatal. Sci. Technol., 2021, 11, 2115-2124[5][6]
3 Et2851-10 μM catalyst, 5-40 mM NaIO₄, pH 7, 298 KCatal. Sci. Technol., 2021, 11, 2115-2124[5][6]
6 Ph1551-10 μM catalyst, 5-40 mM NaIO₄, pH 7, 298 KCatal. Sci. Technol., 2021, 11, 2115-2124[5][6]

Experimental Protocols

Protocol 1: In-situ NMR Monitoring of an Iridium-Catalyzed Reaction

Objective: To monitor the stability of an iridium catalyst and detect potential ligand degradation during a catalytic reaction.

Materials:

  • J. Young NMR tube

  • Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene)

  • Deuterated solvent appropriate for the reaction

  • Syringes and needles for sample transfer under inert atmosphere

Procedure:

  • Sample Preparation:

    • In a glovebox or under a strict inert atmosphere, accurately weigh the iridium catalyst, ligand (if not pre-formed), substrate, and internal standard into a vial.

    • Dissolve the mixture in the deuterated solvent.

    • Transfer the solution to a J. Young NMR tube and seal it.

  • Initial NMR Spectrum (t=0):

    • Acquire ¹H and, if applicable, ³¹P or ¹⁹F NMR spectra of the reaction mixture before initiating the reaction. This will serve as your reference (time zero) point.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by heating to the desired temperature or by exposure to light for photoredox reactions).

    • Acquire NMR spectra at regular intervals throughout the course of the reaction. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the NMR spectra and integrate the signals corresponding to the starting material, product, internal standard, and the ligand on the catalyst.

    • Plot the concentration of each species versus time to obtain a reaction profile.

    • Carefully examine the ligand region of the spectra for the appearance of new signals or a decrease in the intensity of the original ligand signals, which would indicate ligand degradation.

    • The appearance of new signals in the ³¹P NMR spectrum is a strong indicator of changes in the phosphorus ligand environment.

Protocol 2: Control Experiment to Test for Ligand Degradation

Objective: To determine if the reaction conditions, in the absence of the substrate, cause degradation of the iridium catalyst's ligand.

Procedure:

  • Setup:

    • Prepare two identical reaction vessels under a strict inert atmosphere.

    • To both vessels, add the iridium catalyst, ligand (if applicable), and any additives or co-catalysts at the same concentrations as in the actual reaction.

    • Add the same anhydrous, degassed solvent to both vessels.

  • Execution:

    • To one vessel (the "Control Reaction"), do not add the substrate.

    • To the other vessel (the "Standard Reaction"), add the substrate at the standard concentration.

    • Subject both vessels to the identical reaction conditions (temperature, stirring, light exposure, etc.) for the same duration as a typical experiment.

  • Analysis:

    • After the specified time, take an aliquot from the "Control Reaction" and analyze it by NMR spectroscopy.

    • Compare the NMR spectrum of the catalyst from the "Control Reaction" to the spectrum of the fresh catalyst. Any changes in the ligand signals in the absence of the substrate strongly suggest that the ligand is unstable under the reaction conditions.

    • Compare the outcome of the "Standard Reaction" with your typical results. If the "Control Reaction" shows ligand degradation, it is highly likely that this is a contributing factor to any observed catalyst deactivation in the "Standard Reaction".

Visualizations

Ligand_Degradation_Pathways cluster_degradation Degradation Pathways Active_Catalyst Active Iridium Catalyst [L_nIr-X] Hydrogenation Hydrogenation (+ H₂) Active_Catalyst->Hydrogenation Oxidation Oxidative Cleavage (+ Oxidant) Active_Catalyst->Oxidation Hydrolysis Hydrolysis (+ H₂O) Active_Catalyst->Hydrolysis Degraded_Catalyst_H Degraded Catalyst [L'_nIr-X] (e.g., reduced ligand) Hydrogenation->Degraded_Catalyst_H Degraded_Catalyst_O Degraded Catalyst [Ir-species + L_degraded] Oxidation->Degraded_Catalyst_O Degraded_Catalyst_H2O Degraded Catalyst [L''_nIr-X] (e.g., hydrolyzed ligand) Hydrolysis->Degraded_Catalyst_H2O

Caption: Common ligand degradation pathways in iridium catalysis.

References

Technical Support Center: Overcoming Precursor Stability Issues in Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to precursor stability during catalyst synthesis. Unstable precursors can lead to inconsistent catalyst performance, including poor activity, selectivity, and lifespan. This guide offers practical advice in a question-and-answer format to help you identify, understand, and resolve these challenges.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My precursor solution has changed color or is forming an unexpected precipitate. What is happening and how can I fix it?

A1: Unintended color changes or premature precipitation in a precursor solution are often primary indicators of instability, typically caused by hydrolysis or undesirable reactions with the solvent.

  • Cause 1: Hydrolysis. Many metal salt precursors, especially metal halides and alkoxides, are sensitive to moisture.[1] When dissolved, metal ions become hydrated, and the positive charge on the metal ion can weaken the O-H bonds of coordinated water molecules, releasing protons and making the solution acidic.[2] This process, known as hydrolysis, can lead to the formation of insoluble metal hydroxides or oxides, which appear as precipitates.[1][3] The extent of hydrolysis is influenced by the metal ion's charge density and the solution's pH.[2]

  • Cause 2: Solvent Interaction. The choice of solvent is critical as it can directly influence precursor stability.[4][5] Solvents can affect the reactivity of precursors, the rate of reactant collisions, and the stabilization of certain facets or intermediates.[4] An inappropriate solvent may not adequately solvate the precursor, leading to aggregation and precipitation, or it may react directly with the precursor.

Troubleshooting Steps:

  • Control pH: For aqueous solutions, adjusting the pH can often stabilize the precursor. For metal cations that hydrolyze, lowering the pH (adding acid) can shift the equilibrium back towards the soluble aqua complex.[3] Conversely, for some systems, maintaining a specific pH range is crucial for preventing precipitation.[6]

  • Solvent Selection: If using an aqueous solvent, consider switching to a non-aqueous organic solvent (e.g., ethanol (B145695), acetone) for moisture-sensitive precursors.[6] The choice of solvent can significantly affect metal dispersion and metal-support interaction.[7]

  • Use Stabilizing Agents: The addition of certain ligands or stabilizing agents, such as citric acid or ethylene (B1197577) glycol, can chelate the metal ion, preventing premature hydrolysis and precipitation.[6][8]

  • Work Under Inert Atmosphere: For extremely sensitive precursors, perform the synthesis under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to strictly exclude atmospheric moisture.

Q2: My final catalyst shows poor activity and selectivity. Could precursor decomposition during thermal treatment be the cause?

A2: Yes, uncontrolled thermal decomposition of the precursor during calcination or reduction steps is a frequent cause of poor catalytic performance. The goal of thermal treatment is to convert the precursor into the desired active phase, but if not properly controlled, it can lead to undesirable outcomes.

  • Cause: Uncontrolled Decomposition. The thermal decomposition of a precursor is a crucial process for synthesizing the active phase of a catalyst.[9] If the heating rate is too fast or the temperature is too high, it can lead to:

    • Sintering: The agglomeration of small catalyst particles into larger ones.[10] This reduces the number of exposed active sites and lowers catalytic activity.[10][11]

    • Formation of Incorrect Phases: Uncontrolled decomposition can result in the formation of inactive or less selective crystalline phases of the metal or metal oxide.[12]

    • Poor Dispersion: Rapid decomposition can lead to a non-uniform distribution of the active species on the support material.[6]

Troubleshooting Steps:

  • Optimize Calcination Protocol: The heating rate, final temperature, and duration of calcination are critical parameters.[13] Use a slower heating ramp to allow for a more controlled, gradual decomposition of the precursor.

  • Characterize Thermal Behavior: Use Thermogravimetric Analysis (TGA) to understand the decomposition profile of your precursor. TGA measures weight changes as a function of temperature, revealing the temperatures at which decomposition events occur.[12][14][15] This data is essential for designing an optimal calcination procedure.

  • Select Appropriate Precursor: Different precursors for the same metal can have vastly different decomposition temperatures and behaviors.[6] For instance, metal nitrates often decompose at lower temperatures than metal carbonates. Choosing a precursor with a decomposition profile that is compatible with your support and desired outcome is key.[16]

  • Control the Atmosphere: The atmosphere during calcination (e.g., air, N₂, H₂) is critical. An oxidizing atmosphere (air) is typically used to form metal oxides, while a reducing atmosphere (H₂) is used to form the metallic phase.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common visual and performance-based indicators of precursor instability?

A1: Key indicators include:

  • Visual Indicators:

    • Unexpected color changes in the precursor solution.

    • Formation of precipitates or turbidity in a solution that should be clear.

    • Phase separation in the precursor solution.

  • Performance Indicators:

    • Inconsistent batch-to-batch catalytic activity or selectivity.

    • Low surface area of the final catalyst.

    • Poor dispersion of the active metal on the support.

    • Presence of unintended crystalline phases in the final catalyst, as detected by XRD.[17]

Q2: Which analytical techniques are most important for assessing precursor stability and the final catalyst structure?

A2: A multi-technique approach is often necessary for a complete understanding.[15][17]

  • For Precursor Solutions:

    • UV-Vis Spectroscopy: To monitor changes in the coordination environment of the metal ion in solution.

    • pH Measurement: To track hydrolysis, as it often involves the release of protons.[2]

  • For Solid Precursors and Catalysts:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition pathway of the precursor.[14]

    • X-ray Diffraction (XRD): To identify the crystalline phases present in the precursor and the final catalyst.[15]

    • Temperature Programmed Reduction/Oxidation/Desorption (TPR/TPO/TPD): To study the reducibility of the metal species and its interaction with the support.[17][18]

    • Electron Microscopy (TEM, SEM): To visualize the morphology, particle size, and dispersion of the active phase on the support.[14][15]

Q3: How does the choice of solvent affect precursor stability and the final catalyst properties?

A3: The solvent plays a critical role in the synthesis process.[4][5]

  • Solubility and Stability: The primary role of the solvent is to dissolve the precursor. However, solvents also influence the precursor's reactivity and can prevent aggregation.[4] For instance, high-viscosity solvents can slow nucleation rates, leading to larger nanocrystals.[4]

  • Metal-Support Interaction: The solvent can modify the surface of the support material, which in turn affects how the precursor interacts with and disperses on the support.[7] Using ethanol instead of water as a solvent has been shown to improve the dispersion and reduction of cobalt on silica (B1680970) supports.[7]

  • Control of Morphology: The dipole moment and coordinating ability of the solvent can influence the shape and size of the resulting catalyst particles.[4]

Q4: Can additives or stabilizing agents be used to prevent precursor decomposition?

A4: Yes, additives are frequently used to enhance precursor stability.

  • Chelating Agents: Molecules like citric acid, EDTA, or ethylene glycol can form stable complexes (chelates) with the metal ion.[6] This prevents the metal ion from undergoing premature hydrolysis and precipitation.

  • pH Buffers: Using a buffer solution can maintain the pH within a range where the precursor is most stable.

  • Surfactants: Surfactants can adsorb on the surface of growing particles, preventing their aggregation and controlling their final size.[6]

Data Presentation

Table 1: Influence of Solvent Composition on Palladium Nanocrystal Size

This table summarizes how changing the solvent from pure water to ethylene glycol (EG) affects the final size of palladium (Pd) nanocrystals. An increase in the viscosity and boiling point of the solvent leads to a slower nucleation rate, resulting in larger particles.[4]

Sample IDSolvent Composition (% EG in Water)Viscosity (cP at 25°C)Average Particle Size (nm)
PdNC-10%~0.896.4 ± 1.0
PdNC-225%~1.87.9 ± 1.6
PdNC-350%~4.09.8 ± 2.1
PdNC-475%~8.512.4 ± 2.6
PdNC-5100%~16.116.9 ± 2.2
(Data adapted from Reference[4])
Table 2: Example Thermal Decomposition Temperatures of Catalyst Precursors

This table provides examples of decomposition temperatures for different precursors. This information is critical for designing the calcination step in catalyst synthesis.

PrecursorDecomposition Temperature Range (°C)Main ProductsAtmosphereReference
Copper-Zinc Hydroxycarbonates200 - 400 °CCuO, ZnO, H₂O, CO₂Air[9]
Tin (II) Sulfate (SnSO₄)450 - 550 °CSnO₂, SO₂N₂[12]
Nickel Nitrate (on a support)~500 °CNiOAir[13]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Preparation by Incipient Wetness Impregnation

Incipient wetness impregnation is a common technique where a precursor solution is added to a porous support material. The volume of the solution is equal to the pore volume of the support, ensuring the precursor is deposited within the pores.[19]

  • Determine Support Pore Volume:

    • Weigh a known mass of the dry support material (e.g., silica, alumina).

    • Slowly add a solvent (typically water or ethanol) dropwise from a burette to the support with gentle mixing until the support is saturated (appears damp but with no excess liquid).

    • The volume of solvent added is the pore volume (mL/g of support).

  • Prepare Precursor Solution:

    • Calculate the mass of the precursor required to achieve the desired metal loading on the support.

    • Dissolve this mass of precursor in a volume of solvent equal to the total pore volume of the support mass you will use. Ensure the precursor is fully dissolved.

  • Impregnation:

    • Place the dry support material in a suitable vessel (e.g., a round-bottom flask or evaporating dish).

    • Add the precursor solution to the support dropwise while continuously mixing or agitating the support to ensure uniform distribution.

  • Drying:

    • Dry the impregnated support to remove the solvent. This is typically done in an oven at a temperature between 80-120°C for several hours (e.g., overnight). The drying temperature should be well below the decomposition temperature of the precursor.

  • Calcination/Reduction:

    • Place the dried material in a tube furnace.

    • Heat the material to the desired final temperature under a controlled atmosphere (e.g., air for calcination, H₂/N₂ for reduction) using a defined heating ramp. The temperature and atmosphere are chosen to convert the precursor into the desired active catalyst phase.[13]

Protocol 2: Assessing Precursor Thermal Stability using Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition.[15]

  • Sample Preparation:

    • Place a small, accurately weighed amount of the solid precursor (typically 5-10 mg) into the TGA sample pan (usually platinum or alumina).

  • Instrument Setup:

    • Place the sample pan into the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) and set the flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Program the instrument with the desired temperature profile. A typical program involves:

      • An initial isotherm at a low temperature (e.g., 30-40°C) to allow the instrument to stabilize.

      • A temperature ramp at a constant heating rate (e.g., 5-10°C/min) up to a final temperature (e.g., 800-1000°C) that is well above the expected decomposition temperature.

      • A final isotherm at the maximum temperature to ensure complete decomposition.

  • Data Analysis:

    • The output is a plot of mass (%) versus temperature (°C).

    • Identify the onset temperature of mass loss, which indicates the beginning of decomposition.

    • The steps in the TGA curve correspond to distinct decomposition events. The percentage mass loss for each step can be used to infer the chemical reactions occurring (e.g., loss of water, CO₂, etc.).[9][12]

Visualizations

G cluster_prep Preparation Phase cluster_treat Thermal Treatment cluster_char Characterization cluster_key Critical Stability Points P1 Select Precursor & Support P2 Prepare Precursor Solution P1->P2 P3 Impregnation / Precipitation P2->P3 S1 Solution Stability P2->S1 T1 Drying P3->T1 T2 Calcination / Reduction T1->T2 C1 Final Catalyst Characterization T2->C1 S2 Thermal Stability T2->S2

Caption: General workflow for solid catalyst synthesis.

G Start Problem: Inconsistent Catalyst Performance Q1 Is the precursor solution stable? (No precipitate/color change) Start->Q1 A1_Yes Check Thermal Treatment (TGA) Q1->A1_Yes Yes A1_No Address Solution Instability: 1. Check pH 2. Change Solvent 3. Add Stabilizer 4. Use Inert Atmosphere Q1->A1_No No Q2 Is thermal decomposition controlled? A1_Yes->Q2 A2_Yes Investigate other factors: - Support interaction - Poisoning - Reaction conditions Q2->A2_Yes Yes A2_No Optimize Calcination: 1. Adjust Temp. Ramp 2. Change Atmosphere 3. Select different precursor Q2->A2_No No

Caption: Troubleshooting flowchart for precursor instability.

G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Pathway Precursor Metal Precursor (e.g., M-Xn) H1 Reaction with H₂O Precursor->H1 Aqueous Solvent T1 Application of Heat (Calcination) Precursor->T1 High Temp H2 Formation of Metal Hydroxide/Oxide [M(OH)n / MOx] H1->H2 H3 Precipitation & Aggregation H2->H3 Inactive Poor Catalyst Performance H3->Inactive Leads to T2 Decomposition to Active Phase (Metal/Oxide) T1->T2 T3 Sintering & Phase Change T2->T3 T3->Inactive Leads to

Caption: Common degradation pathways for catalyst precursors.

References

Validation & Comparative

A Comparative Guide to Iridium(IV) Chloride Hydrate and Iridium(III) Chloride as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst precursor is a critical decision in the development of efficient and selective chemical transformations. Iridium-based catalysts are renowned for their high activity in a wide array of reactions, including hydrogenation, C-H activation, and asymmetric synthesis.[1] Among the commercially available iridium sources, Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) and Iridium(III) chloride (IrCl₃) are two of the most common starting materials for the synthesis of both homogeneous and heterogeneous iridium catalysts.[2] This guide provides an objective comparison of these two precursors, supported by experimental data, to assist researchers in making an informed choice for their specific applications.

Physicochemical Properties and Handling

A fundamental understanding of the physical and chemical properties of each precursor is essential for its effective use in catalyst preparation.

PropertyIridium(IV) Chloride HydrateIridium(III) Chloride
Formula IrCl₄·xH₂OIrCl₃ (anhydrous) / IrCl₃·xH₂O (hydrated)
Appearance Black crystalline solid[3]Dark green solid (trihydrate)[4]
Iridium Oxidation State +4[3]+3
Solubility Soluble in water, alcohol, and dilute hydrochloric acid.[5]Hydrated form is soluble in water and alcohol; anhydrous form is insoluble.[4]
Stability Hygroscopic.Hygroscopic.[4]

Performance in Heterogeneous Catalysis: Nanoparticle Synthesis

Both Iridium(IV) and Iridium(III) chlorides are effective precursors for the synthesis of iridium nanoparticles, which are highly active heterogeneous catalysts. However, the choice of precursor can influence the nanoparticle formation pathway and resulting particle characteristics.

In a comparative study on the surfactant-free synthesis of colloidal iridium nanoparticles in methanol, distinct differences were observed between the use of IrCl₃ and IrCl₄.[6]

PrecursorNanoparticle Formation PathwayResulting Nanoparticle Characteristics
Iridium(IV) chloride (IrCl₄) Rapid and direct formation from IrₓClᵧ complexes.[6]Final nanoparticles can be modeled with a combination of decahedral and icosahedral structures.[6]
Iridium(III) chloride (IrCl₃) Also proceeds via rapid formation from IrₓClᵧ complexes.[6]Similar to IrCl₄-derived nanoparticles, exhibiting decahedral and icosahedral structures.[6]

While both precursors lead to the formation of iridium nanoparticles, the kinetics and intermediate species may differ, which can be a critical factor in controlling particle size and morphology for specific catalytic applications.

Experimental Protocol: Synthesis of Iridium Nanoparticles from Iridium(III) Chloride

This protocol outlines a general method for the synthesis of iridium nanoparticles using Iridium(III) chloride as the precursor.

Materials:

  • Iridium(III) chloride (IrCl₃)

  • Polyvinylpyrrolidone (PVP) (stabilizing agent)

  • Ethanol (solvent and reducing agent)

  • Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

Procedure:

  • Dissolve a calculated amount of IrCl₃ in ethanol.

  • In a separate beaker, dissolve PVP in deionized water.

  • Slowly mix the two solutions at room temperature with magnetic stirring.

  • Add the NaOH solution dropwise with vigorous stirring.

  • Transfer the solution to a round-bottom flask and heat in an oil bath for 1-2 hours, monitoring for a color change from brown to black, which indicates nanoparticle formation.[7]

Diagram: Workflow for Iridium Nanoparticle Synthesis

G cluster_prep Solution Preparation cluster_reaction Nanoparticle Formation cluster_analysis Characterization prep_ir Dissolve IrCl3 in Ethanol mix Mix IrCl3 and PVP Solutions prep_ir->mix prep_pvp Dissolve PVP in Water prep_pvp->mix add_naoh Add NaOH Solution mix->add_naoh heat Heat Mixture add_naoh->heat characterize Characterize Nanoparticles (TEM, XRD) heat->characterize

Caption: General workflow for the synthesis of iridium nanoparticles.

Performance in Homogeneous Catalysis

Iridium complexes derived from both Ir(IV) and Ir(III) chlorides are widely used in homogeneous catalysis for reactions such as hydrogenation, C-H activation, and asymmetric synthesis. The choice of precursor can impact the in-situ formation of the active catalytic species.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a key transformation in the pharmaceutical industry. While both Ir(IV) and Ir(III) precursors can be used to generate active catalysts, the specific ligand and reaction conditions are crucial for achieving high enantioselectivity. For instance, chiral ruthenium and iridium catalysts are highly effective for the ATH of ketones and imines.[8]

Data on Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone Derivatives:

Catalyst SystemSubstrateConversion (%)ee (%)ProductKey Conditions
5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPENAcetophenone-71.3(R)-PhenylethanolLiOH additive
5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPEN2'-(trifluoromethyl)acetophenone-79.8(R)-2'-(trifluoromethyl)phenylethanolLiOH additive

Data sourced from a study on iridium-catalyzed asymmetric hydrogenation. Note that the precursor for this specific catalyst is not detailed in the provided snippet.[9]

Experimental Protocol: General Procedure for Iridium-Catalyzed Transfer Hydrogenation

This protocol provides a general workflow for evaluating iridium precursors in a homogeneous transfer hydrogenation reaction.

Materials:

  • Iridium precursor (IrCl₄·xH₂O or IrCl₃·xH₂O)

  • Appropriate ligand (e.g., a chiral diamine)

  • Substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol (B130326) or formic acid/triethylamine mixture)

  • Base (if required, e.g., KOH or t-BuOK)

  • Anhydrous solvent

Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the iridium precursor and the ligand in the anhydrous solvent in a Schlenk flask.

  • Stir the mixture to allow for the formation of the active catalyst complex.

  • Add the substrate and the hydrogen donor to the reaction mixture.

  • If required, add the base.

  • Heat the reaction to the desired temperature and monitor its progress by techniques such as TLC, GC, or NMR.

  • Upon completion, quench the reaction and perform a standard work-up procedure.

  • Purify the product by column chromatography.

  • Determine the yield and, for asymmetric reactions, the enantiomeric excess (ee) by chiral HPLC or GC.

Diagram: Generalized Catalytic Cycle for Transfer Hydrogenation

G Ir-H [Ir]-H Substrate_complex [Ir]-Substrate Ir-H->Substrate_complex Substrate Ir_complex [Ir] Ir_complex->Ir-H Hydrogen Donor Product_complex [Ir]-Product Substrate_complex->Product_complex Hydride Transfer Product_complex->Ir_complex Product Release

Caption: Simplified catalytic cycle for iridium-catalyzed transfer hydrogenation.

C-H Activation

Iridium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. Catalysts derived from both Ir(IV) and Ir(III) precursors are active in these transformations. The choice of precursor, ligand, and reaction conditions dictates the efficiency and selectivity of the C-H functionalization. For example, iridium-catalyzed ortho-silylation of arenes can be achieved using [Ir(cod)OMe]₂ as a precursor, where a hydroxyl group directs the C-H activation.[10]

Electrocatalysis

Iridium oxides, often prepared from iridium chloride precursors, are state-of-the-art catalysts for the oxygen evolution reaction (OER) in water splitting.[1][3] The precursor choice can influence the properties of the resulting iridium oxide and, consequently, its electrocatalytic performance. This compound is a common precursor for synthesizing iridium oxide nanoparticles for electrocatalytic applications.[11][12]

Diagram: Logical Flow for Precursor Selection in Catalysis

G start Define Catalytic Application precursor_choice Select Iridium Precursor (IrCl4·xH2O or IrCl3) start->precursor_choice catalyst_prep Catalyst Preparation precursor_choice->catalyst_prep reaction Catalytic Reaction catalyst_prep->reaction analysis Performance Analysis (Yield, Selectivity, ee) reaction->analysis optimization Optimization analysis->optimization optimization->precursor_choice Re-evaluate

Caption: Decision workflow for selecting and optimizing an iridium catalyst precursor.

Conclusion

Both this compound and Iridium(III) chloride are versatile and effective precursors for a wide range of iridium-catalyzed reactions.

  • For heterogeneous catalysis , particularly the synthesis of iridium nanoparticles, both precursors are suitable, though the formation pathways may differ, offering a handle for controlling nanoparticle characteristics.[6]

  • For homogeneous catalysis , the choice of precursor is often dictated by the specific ligand system and the desired in-situ generation of the active catalyst. The ultimate performance in terms of activity and selectivity is a complex interplay between the precursor, ligand, substrate, and reaction conditions.

Researchers should consider the specific requirements of their catalytic system, including desired oxidation state of the active species, solvent compatibility, and ease of handling, when selecting between these two valuable precursors. Empirical optimization of the catalyst preparation and reaction conditions for each specific application is highly recommended.

References

performance comparison of different iridium precursors in electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iridium Precursors in Electrocatalysis

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iridium precursor is a critical first step in the synthesis of high-performance electrocatalysts, significantly influencing the final material's activity, stability, and selectivity for key electrochemical reactions such as the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER). This guide provides an objective comparison of various iridium precursors, supported by experimental data from recent studies.

Performance Data of Iridium Precursors

The catalytic performance of an electrocatalyst is highly dependent on the chosen iridium precursor, which dictates the resulting catalyst's structure, oxidation state, and ligand environment.[1] The following tables summarize quantitative data for iridium-based electrocatalysts synthesized from different precursors.

Table 1: Comparison of Iridium Precursors for the Oxygen Evolution Reaction (OER)

Iridium PrecursorCatalystElectrolyteOverpotential (mV) @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Notes
Iridium(III) chloride (IrCl₃)Ir nanoparticles functionalized with L-cysteine0.1 M KOHNot specifiedNot specifiedFocus on spin-selective catalysis.[2]
Iridium(III) chloride (IrCl₃)IrO₂ calcined at 400°CNot specifiedNot specifiedNot specifiedHigh crystallinity, 1.24 nm particle size, high specific surface area (185 m² g⁻¹).[3]
Hexachloroiridic acid (H₂IrCl₆)Thermally decomposed IrO₂ (TDIROF)Not specifiedSimilar to AIROFSimilar to AIROFCrystalline film.[3]
Metallic IridiumAnodically oxidized IrO₂ (AIROF)Not specifiedSimilar to TDIROFSimilar to TDIROFAmorphous, hydrous film; less stable than TDIROF.[3]
Organometallic aqua complexesElectrodeposited amorphous Ir oxideAqueous solutionIndistinguishable from each otherNot specifiedHigh turnover frequencies (>0.5 mol O₂ (mol Ir)⁻¹ s⁻¹); more stable than films from pre-formed IrO₂ nanoparticles.[4]
Iridium acetylacetonate (B107027) (Ir(acac)₃)Ir₁-NC (singly dispersed atomic Ir)0.1 M HClO₄ + 4.0 M NaClNot specifiedNot specifiedUsed as a control for comparison with dinuclear iridium sites for the Chlorine Evolution Reaction (CER).[5]
Dinuclear Iridium PrecursorIr₂-ONC (dinuclear iridium sites)0.1 M HClO₄ + 4.0 M NaClOnset potential of 1.375 V vs. NHE49.6Superior CER activity compared to single-atom sites from Ir(acac)₃.[5]
Phosphorus-Iridium PrecursorP-Ir nanocrystals0.1 M HClO₄190 (onset potential)Not specifiedOutperformed pure iridium nanoparticles.[6]

Table 2: Comparison of Iridium Precursors for the Hydrogen Evolution Reaction (HER)

Iridium PrecursorCatalystElectrolyteOverpotential (mV) @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Notes
Iridium Precursor (unspecified)Electrodeposited Ir nano-electrocatalyst (ED Ir)1.0 M KOH4434Superior performance compared to catalysts from double glow plasma.[7]
Iridium Precursor (unspecified)Amorphous Ir/C0.5 M H₂SO₄1027Superior to commercial Pt/C.[8]
Iridium-Cobalt PrecursorsIr-CoP/CNFs0.5 M H₂SO₄ / 1.0 M KOH117 @ 1000 mA cm⁻² (acidic) / 235 @ 1000 mA cm⁻² (alkaline)Not specifiedExhibits exceptional activity at high current densities.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for the synthesis and electrochemical evaluation of iridium-based electrocatalysts.

Synthesis of Iridium Nanoparticles from Iridium(III) Chloride

This protocol describes the synthesis of iridium nanoparticles, which can be subsequently functionalized.

  • Reduction of Precursor: Iridium(III) chloride is thermally reduced to iridium metal nanoparticles by reflux heating in propanediol.

  • Functionalization: The nanoparticles are then functionalized by stirring them in a solution containing the desired ligands (e.g., cysteamine, mercaptopropionic acid) overnight.[2]

Preparation of Supported Iridium Catalysts via Atomic Layer Deposition (ALD)

This protocol is used for creating highly dispersed supported iridium catalysts.

  • Support Pre-treatment: The support material is pre-treated by heating under a vacuum to remove adsorbed water and other surface contaminants.

  • Precursor Pulse: A volatile iridium precursor, such as Ir(acac)₃ or (MeCp)Ir(CHD), is introduced into the reactor, where it chemisorbs onto the support surface.

  • Purge: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.

  • Co-reactant Pulse: A co-reactant (e.g., O₂, H₂) is introduced to react with the adsorbed precursor.

  • Final Purge: The reactor is purged again with the inert gas to remove excess co-reactant and byproducts.[1]

Electrochemical Evaluation of OER/HER Performance

This protocol outlines a typical workflow for evaluating the electrocatalytic performance of the synthesized materials.

  • Electrode Preparation: The catalyst is dispersed in a solvent (e.g., a mixture of water, isopropanol, and Nafion) and sonicated to form an ink. A specific volume of this ink is then drop-casted onto a working electrode (e.g., a glassy carbon electrode) and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode, a counter electrode (e.g., a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode). The appropriate electrolyte (e.g., 0.1 M KOH for alkaline OER/HER, 0.5 M H₂SO₄ for acidic OER/HER) is used.

  • Cyclic Voltammetry (CV): CV scans are performed to clean and activate the catalyst surface.

  • Linear Sweep Voltammetry (LSV): LSV is conducted at a slow scan rate (e.g., 5 or 10 mV s⁻¹) to measure the catalytic activity. The potential is swept in the direction of the reaction (anodic for OER, cathodic for HER). The current density is recorded as a function of the applied potential.[10]

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). This provides insights into the reaction mechanism.

  • Stability Testing: Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential change, respectively.

Visualizations

Experimental Workflow for Electrocatalyst Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of electrocatalysts from different iridium precursors.

G cluster_0 Precursor Selection cluster_1 Catalyst Synthesis cluster_2 Physicochemical Characterization cluster_3 Electrochemical Evaluation cluster_4 Performance Comparison precursor1 Inorganic Precursor (e.g., IrCl₃, H₂IrCl₆) synthesis Synthesis Method (e.g., Hydrothermal, ALD, Electrodeposition) precursor1->synthesis precursor2 Organometallic Precursor (e.g., Ir(acac)₃) precursor2->synthesis characterization Characterization Techniques (e.g., XRD, TEM, XPS) synthesis->characterization evaluation Electrochemical Measurements (CV, LSV, Tafel, Stability) characterization->evaluation comparison Data Analysis (Overpotential, Tafel Slope, Durability) evaluation->comparison

Caption: Workflow for comparing electrocatalysts from different iridium precursors.

Signaling Pathway in Electrocatalysis (OER Example)

This diagram illustrates a simplified signaling pathway for the Oxygen Evolution Reaction (OER) on an iridium oxide surface, a common outcome of many precursor syntheses.

OER_Pathway Ir Ir Active Site IrOH OH Ir->IrOH H₂O → OH + H⁺ + e⁻ IrO O IrOH->IrO OH → O + H⁺ + e⁻ IrOOH *OOH IrO->IrOOH O + H₂O → OOH + H⁺ + e⁻ O2 O₂ IrO->O2 2O → 2 + O₂ IrOOH->Ir OOH → * + O₂ + H⁺ + e⁻

References

A Comparative Guide to Iridium Catalyst Activity and Selectivity in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective hydrogenation reactions. This guide provides an objective comparison of iridium catalysts with other common alternatives, supported by experimental data, to aid in this critical decision-making process.

Iridium catalysts have emerged as a powerful tool in the field of hydrogenation, offering distinct advantages in terms of activity and selectivity for a range of substrates, particularly in asymmetric synthesis. This guide delves into the performance of iridium catalysts in the hydrogenation of key functional groups – ketones, unfunctionalized olefins, and imines – and provides a comparative analysis with commonly used rhodium and ruthenium catalysts.

Asymmetric Hydrogenation of Ketones: Iridium vs. Ruthenium

In the asymmetric hydrogenation of ketones to produce chiral alcohols, both iridium and ruthenium catalysts have demonstrated high efficacy. However, the choice between them can significantly impact catalytic activity. A comparative study using the same chiral NNP ligands highlights that while ruthenium catalysts can achieve excellent enantioselectivity (up to 99.9% ee), iridium catalysts often exhibit significantly higher activity under identical conditions.

Table 1: Comparison of Iridium and Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [1]

Metal CatalystLigandConversion (%)ee (%)
Iridium(S,S)-NNP>9998.2 (R)
Ruthenium(S,S)-NNP9997.6 (S)

Reaction Conditions: Substrate/catalyst = 500/1, 6 MPa H₂, 30 °C, 2 h in methanol (B129727) with Ba(OH)₂ as base.

While the enantioselectivity is excellent for both metals, the iridium-based system demonstrates superior activity, a crucial factor in large-scale synthesis and process efficiency.

Asymmetric Hydrogenation of Unfunctionalized Olefins: The Iridium Advantage

For the asymmetric hydrogenation of unfunctionalized olefins, particularly tri- and tetrasubstituted ones, iridium catalysts have carved out a unique niche where rhodium and ruthenium catalysts often fall short.[2][3] Rhodium and ruthenium catalysts typically require a coordinating group near the double bond to achieve high enantioselectivity. In contrast, iridium catalysts, particularly those with chiral P,N ligands, can effectively hydrogenate simple alkenes with high enantiomeric excess.

Table 2: Performance of an Iridium Catalyst in the Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins [4]

SubstrateConversion (%)ee (%)
1,2-dimethyl-1,2-dihydronaphthalene>9996
1-(2-methyl-1-propenyl)-4-methoxybenzene>9992
(E)-2-methyl-3-phenyl-2-butenenitrile>9988

Reaction Conditions: 1 mol% [Ir(COD)L]BArF, 50 bar H₂, CH₂Cl₂ or Toluene, rt, 2-15 h. L = chiral P,N-ligand.

The ability to achieve high enantioselectivity for this challenging class of substrates makes iridium catalysts a valuable tool for the synthesis of complex chiral molecules.

Asymmetric Hydrogenation of Imines: A Competitive Landscape

The asymmetric hydrogenation of imines to chiral amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Iridium catalysts, particularly those with chiral phosphine-oxazoline (PHOX) ligands, have proven to be highly effective for this reaction, often providing excellent enantioselectivities (up to 96% ee) at low catalyst loadings and mild conditions.[5] While direct, side-by-side comparisons with other metals under identical conditions are less common in the literature, iridium catalysts are recognized for their high turnover numbers (TON) and turnover frequencies (TOF) in large-scale industrial processes, such as the synthesis of (S)-metolachlor, where a TON of over 1,000,000 has been achieved.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative procedures for the asymmetric hydrogenation of a ketone and an unfunctionalized olefin using iridium catalysts.

General Procedure for Asymmetric Hydrogenation of Ketones

A solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a suitable solvent (e.g., methanol) is prepared in a glovebox. This catalyst solution is then transferred to an autoclave containing the ketone substrate and a base (e.g., Ba(OH)₂). The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 6 MPa). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 2 hours). After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Hydrogenation of Unfunctionalized Olefins

In a glovebox, the iridium catalyst precursor (e.g., [Ir(COD)L]BArF, where L is a chiral P,N-ligand) is dissolved in a dry, degassed solvent (e.g., CH₂Cl₂ or Toluene). The substrate is then added to this solution. The resulting mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at room temperature for the specified time (e.g., 2-15 hours). Upon completion, the autoclave is carefully depressurized, and the solvent is evaporated. The conversion is determined by ¹H NMR or GC analysis, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Experimental Workflow

Understanding the underlying mechanisms and the experimental workflow is key to optimizing catalyst performance.

Catalytic Cycles

The catalytic cycles for iridium-catalyzed hydrogenation vary depending on the substrate. For unfunctionalized olefins, the reaction is generally believed to proceed through an Ir(III)/Ir(V) catalytic cycle. In the case of imine hydrogenation, an outer-sphere mechanism has been proposed where the substrate is not directly coordinated to the metal center during the hydride transfer step.[8][9]

Iridium-Catalyzed Olefin Hydrogenation (Ir(III)/Ir(V) Cycle) Precatalyst Precatalyst Active_Catalyst [Ir(III)(H)2(L)(S)n]+ Precatalyst->Active_Catalyst + H2 - COD Olefin_Complex [Ir(III)(H)2(L)(olefin)]+ Active_Catalyst->Olefin_Complex + Olefin - S Alkane_Product Alkane_Product Ir_V_Intermediate [Ir(V)(H)3(L)(alkyl)]+ Olefin_Complex->Ir_V_Intermediate Migratory Insertion Ir_V_Intermediate->Active_Catalyst Reductive Elimination - Alkane Outer-Sphere Imine Hydrogenation cluster_catalyst Catalytic Cycle cluster_substrate Substrate Transformation Ir_H [Ir-H]+ Ir_complex [Ir]+ Ir_H->Ir_complex Hydride Transfer Imine Imine Ir_H->Imine Outer-Sphere Hydride Transfer Ir_complex->Ir_H + H2 Amine Amine Imine->Amine + H- Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Setup (Autoclave) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate and Reagent Preparation Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (Controlled T, P) Reaction_Setup->Hydrogenation Workup Reaction Workup Hydrogenation->Workup Conversion_Analysis Conversion Analysis (NMR, GC) Workup->Conversion_Analysis Selectivity_Analysis Enantioselectivity Analysis (Chiral HPLC, GC) Workup->Selectivity_Analysis

References

The Influence of Precursors on Iridium Nanoparticle Characteristics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with iridium nanoparticles now have a comprehensive guide comparing the effects of different chemical precursors on the final nanoparticle characteristics. This guide synthesizes experimental data to provide a clear comparison of how the choice of precursor—ranging from iridium(III) chloride to ammonium (B1175870) hexachloroiridate—impacts critical properties such as particle size, structure, and formation pathway.

The synthesis of iridium nanoparticles with tailored properties is crucial for their diverse applications in catalysis, electrochemistry, and nanomedicine. A key factor in controlling these properties is the selection of the iridium precursor. This guide provides a detailed comparison of iridium nanoparticles synthesized from various precursors, supported by experimental data and characterization techniques.

Impact of Precursor on Nanoparticle Properties: A Tabulated Comparison

The choice of iridium precursor significantly influences the resulting nanoparticle size, crystal structure, and formation kinetics. The following table summarizes quantitative data from various studies, offering a side-by-side comparison.

Precursor SaltAverage Particle Size (nm)Crystal StructureFormation PathwayKey Characterization Techniques
Iridium(III) chloride (IrCl₃) 1.3 ± 0.2[1]Decahedral & Icosahedral[1][2][3]Rapid formation from IrₓClᵧ complexes[1][2][3]TEM, in situ X-ray Total Scattering (TS) with PDF analysis, XANES[1]
Iridium(IV) chloride (IrCl₄) 1.2 ± 0.3[1]Decahedral & Icosahedral[1][2][3]Rapid formation from IrₓClᵧ complexes[1][2][3]TEM, in situ X-ray Total Scattering (TS) with PDF analysis, XANES[1]
Hexachloroiridic acid (H₂IrCl₆) 1.3 ± 0.3[1]Decahedral & Icosahedral[1][2][3]Sudden growth after an induction period[1][2][3]TEM, in situ X-ray Total Scattering (TS) with PDF analysis[1]
Sodium hexachloroiridate(IV) (Na₂IrCl₆) ~Ir₅₅ clustersDecahedral & Icosahedral[1][2][3]Sudden growth after an induction period[1][2][3]in situ X-ray Total Scattering (TS) with PDF analysis[1]
Ammonium hexachloroiridate(III/IV) Not specified in abstractsMetallic Iridium after decomposition[4]Thermal decomposition[4]Quick-EXAFS, Temperature-resolved XRD[4]

Visualizing the Synthesis and Characterization Workflow

The general process for synthesizing and characterizing iridium nanoparticles is a multi-step procedure. The following diagram illustrates a typical workflow, from precursor selection to final characterization.

G General Workflow for Iridium Nanoparticle Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursor Select Iridium Precursor (e.g., IrCl₃, H₂IrCl₆) Solvent Choose Solvent (e.g., Methanol, Ethanol) Precursor->Solvent ReducingAgent Add Reducing Agent (e.g., Alcohol, NaBH₄) Solvent->ReducingAgent Reaction Controlled Reaction (Temperature, Time) ReducingAgent->Reaction TEM Transmission Electron Microscopy (TEM) (Size, Shape, Dispersion) Reaction->TEM XRD X-ray Diffraction (XRD) (Crystal Structure) Reaction->XRD XPS X-ray Photoelectron Spectroscopy (XPS) (Oxidation State, Surface Composition) Reaction->XPS UVVis UV-Vis Spectroscopy (Optical Properties) Reaction->UVVis Data Analyze and Compare Nanoparticle Properties TEM->Data XRD->Data XPS->Data UVVis->Data

Caption: A flowchart illustrating the key stages in the synthesis and subsequent characterization of iridium nanoparticles.

Relationship Between Precursors and Nanoparticle Properties

The choice of precursor directly dictates the chemical pathway of nanoparticle formation, which in turn affects the final properties of the nanoparticles. The diagram below illustrates this relationship.

G Influence of Precursor on Iridium Nanoparticle Properties cluster_precursors Iridium Precursors cluster_pathways Formation Pathways cluster_properties Nanoparticle Properties IrCl3 IrCl₃ Rapid Rapid Formation IrCl3->Rapid IrCl4 IrCl₄ IrCl4->Rapid H2IrCl6 H₂IrCl₆ Induction Induction Period followed by Sudden Growth H2IrCl6->Induction Na2IrCl6 Na₂IrCl₆ Na2IrCl6->Induction Size Particle Size (e.g., 1.2-1.3 nm) Rapid->Size Structure Crystal Structure (Decahedral/Icosahedral) Rapid->Structure Induction->Size Induction->Structure

Caption: A diagram showing the relationship between different iridium precursors, their formation pathways, and the resulting nanoparticle properties.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key characterization techniques mentioned in the literature.

1. Transmission Electron Microscopy (TEM)

  • Purpose: To determine the size, shape, and dispersion of the iridium nanoparticles.

  • Protocol:

    • A dilute colloidal solution of the synthesized iridium nanoparticles is prepared.

    • A small droplet of the solution is deposited onto a carbon-coated copper grid.

    • The grid is allowed to dry completely in a dust-free environment.

    • The grid is then loaded into the TEM instrument.

    • Images are acquired at various magnifications to visualize the nanoparticles.

    • Image analysis software is used to measure the diameters of a statistically significant number of particles to determine the average size and size distribution.

2. X-ray Diffraction (XRD)

  • Purpose: To identify the crystal structure of the iridium nanoparticles.

  • Protocol:

    • The iridium nanoparticle solution is concentrated and dried to obtain a powder sample.

    • The powder is placed on a sample holder.

    • The sample is mounted in the XRD instrument.

    • The sample is irradiated with monochromatic X-rays at various angles.

    • The diffraction pattern is recorded by a detector.

    • The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction patterns for iridium to determine the crystal structure (e.g., face-centered cubic, decahedral, icosahedral).

3. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and oxidation state of the iridium nanoparticles.

  • Protocol:

    • A sample of the iridium nanoparticles is deposited onto a suitable substrate.

    • The sample is placed in an ultra-high vacuum chamber of the XPS instrument.

    • The sample is irradiated with a focused beam of X-rays.

    • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • The binding energy of the electrons is calculated, which is characteristic of the element and its oxidation state.

    • The resulting spectra are analyzed to identify the presence of iridium and its oxidation state (e.g., Ir(0), Ir(IV)).

4. In situ X-ray Total Scattering (TS) with Pair Distribution Function (PDF) Analysis

  • Purpose: To study the formation mechanism of iridium nanoparticles in real-time.

  • Protocol:

    • The synthesis of iridium nanoparticles is carried out in a specialized reaction cell that is transparent to X-rays.

    • The reaction cell is placed in the path of a high-energy X-ray beam at a synchrotron source.

    • X-ray scattering data is collected continuously as the reaction proceeds.

    • The 2D scattering data is integrated to obtain a 1D total scattering structure function.

    • A Fourier transform is applied to the structure function to obtain the pair distribution function, G(r), which provides information about the distances between atoms.

    • The evolution of the PDF is analyzed to track the changes in atomic structure from the precursor to the final nanoparticles, revealing the formation pathway.[1][2][3]

This guide provides a foundational understanding of how precursor selection is a critical parameter in the synthesis of iridium nanoparticles. By leveraging the comparative data and experimental protocols presented, researchers can make more informed decisions to achieve desired nanoparticle characteristics for their specific applications.

References

A Researcher's Guide to Assessing the Purity and Crystallinity of Synthesized Iridium Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthesized iridium oxide (IrO₂) catalysts is paramount to understanding their performance and ensuring reproducibility. This guide provides a comparative overview of key analytical techniques for assessing the purity and crystallinity of these catalysts, complete with experimental data interpretation and detailed protocols.

The efficacy of an iridium oxide catalyst in applications such as electrocatalysis is intrinsically linked to its structural and compositional properties. Purity, in terms of the absence of unwanted elemental impurities and the presence of the desired iridium oxidation state, directly impacts catalytic activity and stability. Similarly, the degree of crystallinity influences the catalyst's surface area, conductivity, and the nature of its active sites. This guide will delve into the primary methods used to evaluate these critical parameters.

Comparative Analysis of Analytical Techniques

To aid in the selection of the most appropriate analytical methods, the following tables summarize the key techniques for assessing the purity and crystallinity of iridium oxide catalysts.

Purity Assessment Techniques
TechniqueInformation ProvidedSample FormDestructive?Detection LimitKey AdvantagesKey Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface (top 1-10 nm), oxidation states of iridium (e.g., Ir⁰, Ir³⁺, Ir⁴⁺), presence of surface contaminants.Powder, thin filmNo~0.1 atomic %Surface sensitive, provides chemical state information.Not a bulk technique, quantification can be challenging.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Bulk elemental composition, quantification of trace metal impurities.Digested solid/liquidYesparts-per-trillion (ppt) to parts-per-million (ppm)Extremely high sensitivity for trace elements, provides bulk composition.Destructive, does not provide information on chemical state.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition of a specific area, elemental mapping.Powder, thin filmNo~0.1 wt%Can be coupled with SEM/TEM for microscale analysis, provides spatial distribution of elements.Lower sensitivity than ICP-MS, less accurate for light elements.
Crystallinity Assessment Techniques
TechniqueInformation ProvidedSample FormDestructive?Key AdvantagesKey Limitations
X-ray Diffraction (XRD) Crystalline phase identification (e.g., rutile, anatase), crystallite size (via Scherrer equation), lattice parameters, degree of crystallinity.PowderNoIdentifies crystalline phases, provides quantitative information on crystallite size.Amorphous materials produce broad, less informative patterns.
Transmission Electron Microscopy (TEM) Particle size and morphology, visualization of crystal lattices (HRTEM), identification of amorphous vs. crystalline regions, selected area electron diffraction (SAED) for phase identification.Powder dispersed on a gridNoHigh spatial resolution, provides direct visualization of morphology and crystallinity.Analysis is localized to a very small sample area, sample preparation can be challenging.
Scanning Electron Microscopy (SEM) Surface morphology, particle size and aggregation.PowderNoProvides a 3D-like image of the sample surface, good for assessing overall morphology.Lower resolution than TEM, does not provide internal structure information.

Experimental Workflow for Catalyst Characterization

The logical progression for characterizing a newly synthesized iridium oxide catalyst is crucial for a comprehensive understanding of its properties. The following workflow outlines a typical assessment process.

Catalyst_Characterization_Workflow cluster_Synthesis Catalyst Synthesis cluster_Purity Purity Assessment cluster_Crystallinity Crystallinity & Morphology Assessment cluster_Analysis Data Analysis & Interpretation synthesis Synthesized Iridium Oxide xps XPS (Surface Composition, Oxidation State) synthesis->xps icpms ICP-MS (Bulk Elemental Purity) synthesis->icpms xrd XRD (Crystalline Phase, Crystallite Size) synthesis->xrd analysis Correlate Purity and Crystallinity with Catalytic Performance xps->analysis icpms->analysis tem TEM/HRTEM (Particle Size, Morphology, Lattice Imaging) xrd->tem sem SEM (Surface Morphology) tem->sem sem->analysis

Caption: Workflow for the assessment of synthesized iridium oxide catalysts.

Detailed Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for Purity and Oxidation State Analysis

Objective: To determine the surface elemental composition and the oxidation states of iridium.

Protocol:

  • Sample Preparation: Mount the powdered iridium oxide catalyst onto a sample holder using double-sided carbon tape. Ensure a smooth, even layer of powder for analysis. For thin films, mount the substrate directly.

  • Instrumentation: Utilize a monochromatic Al Kα X-ray source (1486.6 eV).

  • Analysis Conditions:

    • Conduct the analysis in an ultra-high vacuum chamber (pressure < 10⁻⁸ Torr).

    • Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ir 4f, O 1s, and C 1s regions.

    • Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution Ir 4f spectrum with appropriate components to deconvolve the different oxidation states (e.g., Ir⁰, Ir³⁺, Ir⁴⁺). The Ir 4f₇/₂ peak for IrO₂ is typically observed around 61.8 eV.[1][2]

    • Quantify the atomic concentrations of the elements from the survey spectrum using appropriate sensitivity factors.

X-ray Diffraction (XRD) for Crystallinity Assessment

Objective: To identify the crystalline phase and estimate the average crystallite size of the iridium oxide catalyst.

Protocol:

  • Sample Preparation: Place a sufficient amount of the powdered catalyst onto a zero-background sample holder and gently press to create a flat surface.

  • Instrumentation: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Analysis Conditions:

    • Scan the sample over a 2θ range of 10-90°.

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction pattern to standard reference patterns from the JCPDS database (e.g., rutile IrO₂, JCPDS card no. 15-0870).[3]

    • Estimate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.

Transmission Electron Microscopy (TEM) for Morphological and Crystallinity Analysis

Objective: To visualize the particle size, morphology, and crystallinity of the iridium oxide catalyst.

Protocol:

  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a volatile solvent like ethanol (B145695) or isopropanol.

    • Sonicate the suspension for 5-10 minutes to ensure good dispersion.

    • Drop-cast a few microliters of the suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely before introducing the grid into the microscope.[4]

  • Instrumentation: Use a transmission electron microscope operating at an accelerating voltage of 100-200 kV.

  • Analysis:

    • Acquire bright-field images to observe the overall morphology and particle size distribution.

    • Perform High-Resolution TEM (HRTEM) on individual particles to visualize the crystal lattice fringes, which confirms crystallinity.

    • Obtain Selected Area Electron Diffraction (SAED) patterns from an ensemble of particles. The appearance of sharp rings or spots is indicative of crystalline material, while diffuse halos suggest an amorphous nature.

By employing a combination of these techniques, researchers can obtain a comprehensive understanding of the purity and crystallinity of their synthesized iridium oxide catalysts, enabling a more robust correlation between material properties and catalytic performance.

References

A Comparative Guide to Iridium Catalysts for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxygen evolution reaction (OER) is a critical bottleneck in the advancement of clean energy technologies such as water splitting for hydrogen production. Iridium-based materials are the state-of-the-art catalysts for OER in acidic environments due to their unique combination of activity and stability. This guide provides a comparative analysis of prominent iridium-based catalysts, supported by experimental data, to aid researchers in selecting and developing optimal catalytic systems.

Performance Comparison of Iridium-Based OER Catalysts

The electrocatalytic performance of OER catalysts is primarily evaluated based on their overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and their long-term stability. The following tables summarize the performance of key iridium-based catalysts.

Disclaimer: The presented data is compiled from various sources. Direct comparison should be made with caution as performance metrics are highly dependent on experimental conditions such as electrolyte composition, catalyst loading, and the nature of the support material.

Table 1: Overpotential and Tafel Slope of Iridium Catalysts
Catalyst TypeCatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteSource
Crystalline Oxide Commercial IrO₂270 - 32049 - 560.5 M H₂SO₄[1]
Commercial IrO₂~438-0.1 M HClO₄
Amorphous Oxide Amorphous IrOₓ228-Not Specified[2]
Amorphous IrOₓ/LaCO₃OH25555Not Specified[3]
Supported Iridium Ir/C~332-0.1 M HClO₄[4]
Bimetallic Oxide IrNiOₓ--0.1 M HClO₄
IrCu₀.₇₇282-0.1 M HClO₄[4]
Ag₁/IrOₓ224-Not Specified[5]
Table 2: Stability of Iridium Catalysts
CatalystStability TestConditionsDurationObservationsSource
Commercial IrO₂ ChronopotentiometryConstant current9 hoursSudden potential increase after ~6 hours attributed to electrode-catalyst interface issues.[6][7]
IrNiOₓ/ATO Chronopotentiometry10 mA/cm²15 hoursNo obvious degradation observed.[8]
Ir₀.₇W₀.₂Sn₀.₁Oₓ Not Specified1 A/cm² in H₂SO₄> 220 hoursRobust durability reported.[5]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of OER catalysts.[6][7] Below are generalized methodologies for catalyst synthesis and electrochemical evaluation.

Synthesis of Amorphous Iridium Oxide (IrOₓ)

A common method for synthesizing amorphous IrOₓ is through a precursor complexation method.[2]

  • Precursor Preparation: An iridium precursor, such as iridium(III) chloride (IrCl₃), is dissolved in a suitable solvent.

  • Complexation: A complexing agent is added to the solution to form an iridium complex. The choice of complexing agent and reaction conditions can influence the properties of the final material.

  • Calcination: The resulting iridium complex is then calcined at a specific temperature. The calcination temperature and atmosphere are critical parameters that determine the degree of crystallinity and the oxidation state of the iridium. Lower calcination temperatures generally favor the formation of amorphous structures.[2]

Synthesis of Carbon-Supported Iridium (Ir/C)

The polyol method is a widely used technique for synthesizing supported metal nanoparticles.[4]

  • Precursor Dissolution: An iridium precursor (e.g., IrCl₃) is dissolved in a polyol solvent, such as ethylene (B1197577) glycol, which also acts as a reducing agent.

  • Support Dispersion: A carbon support material is dispersed in the solution.

  • Reduction: The mixture is heated to a specific temperature to facilitate the reduction of the iridium precursor to metallic iridium nanoparticles on the carbon support. A surfactant like poly(vinylpyrrolidone) can be used to control the particle size and prevent agglomeration.[4]

Synthesis of Iridium-Nickel Mixed Oxide (IrNiOₓ)

Hydrothermal synthesis is a common route for producing mixed metal oxides.

  • Precursor Solution: Soluble precursors of iridium and nickel, such as their chloride or nitrate (B79036) salts, are dissolved in a solvent, typically water.

  • Hydrothermal Reaction: The precursor solution is sealed in an autoclave and heated to a specific temperature for a set duration. The high temperature and pressure facilitate the co-precipitation and formation of the mixed oxide.

  • Post-treatment: The resulting product is then washed, dried, and may undergo further heat treatment to control its crystallinity and phase purity.

Electrochemical Evaluation of OER Performance

A standard three-electrode electrochemical cell is used for evaluating the OER performance of the catalysts.

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a mixture of a solvent (e.g., ethanol (B145695) and water) and a binder (e.g., Nafion). The ink is then drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: The working electrode, a counter electrode (typically a platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode or a reversible hydrogen electrode) are placed in an electrochemical cell containing an acidic electrolyte (e.g., 0.5 M H₂SO₄ or 0.1 M HClO₄).

  • Performance Measurement:

    • Linear Sweep Voltammetry (LSV): The potential is swept from a low to a high value at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve. The overpotential required to reach a current density of 10 mA/cm² is a key activity metric.

    • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density) and provides insights into the reaction mechanism.

    • Stability Test (Chronopotentiometry): A constant current density (e.g., 10 mA/cm²) is applied to the working electrode for an extended period, and the change in potential over time is monitored. A stable catalyst will exhibit a minimal change in potential.[6][7][9][10]

Visualizing Key Processes

OER Mechanism on Iridium Oxide

The generally accepted mechanism for the OER on iridium oxide surfaces in acidic media is the adsorbate evolution mechanism (AEM). This multi-step process involves the formation of several oxygen-containing intermediates on the iridium active sites.

OER_Mechanism cluster_catalyst Iridium Oxide Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ir-Active_Site Ir Active Site Ir-OH Ir-OH Ir-Active_Site->Ir-OH + H₂O → + H⁺ + e⁻ O2 O₂ H+ H⁺ e- e⁻ H2O H₂O H2O->Ir-Active_Site Adsorption Ir-O Ir-O Ir-OH->Ir-O → + H⁺ + e⁻ Ir-OOH Ir-OOH Ir-O->Ir-OOH + H₂O → + H⁺ + e⁻ Ir-OOH->Ir-Active_Site → O₂ + H⁺ + e⁻

Caption: Adsorbate Evolution Mechanism for OER on an Iridium Active Site.

Experimental Workflow for OER Catalyst Evaluation

The systematic evaluation of OER catalysts follows a well-defined workflow, from material synthesis to detailed electrochemical analysis.

Experimental_Workflow A Catalyst Synthesis B Physical Characterization (XRD, TEM, etc.) A->B C Catalyst Ink Preparation A->C D Working Electrode Fabrication C->D E Three-Electrode Cell Assembly D->E F Electrochemical Measurements (CV, LSV, Chronopotentiometry) E->F G Data Analysis (Overpotential, Tafel Slope, Stability) F->G

Caption: General experimental workflow for OER catalyst evaluation.

References

A Comparative Guide to the Long-Term Stability of Catalysts Derived from Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of catalysts is a critical factor in the development of sustainable and cost-effective chemical processes. Iridium-based catalysts, often synthesized from iridium(IV) chloride hydrate (B1144303), are renowned for their exceptional stability, particularly in harsh acidic environments typical of proton exchange membrane (PEM) water electrolysis for green hydrogen production. However, the high cost and scarcity of iridium have driven extensive research into more abundant and cost-effective alternatives. This guide provides an objective comparison of the long-term stability of catalysts derived from iridium(IV) chloride hydrate with leading alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Electrocatalysts for the Oxygen Evolution Reaction (OER)

The following tables summarize the long-term stability of various electrocatalysts under different testing conditions. It is important to note that direct comparison can be challenging due to the variety of experimental protocols used in the literature.

Table 1: Long-Term Stability of Iridium-Based and Alternative Catalysts

CatalystTest MethodDuration (hours)Current Density (A/cm²)Degradation Rate (µV/h)Reference
Iridium-Based Catalysts
IrO₂/TiO₂Durability Test4000328[1]
Ir-Ru (1:3)Durability Test>1000-Lower than Ir-Ru (1:1)[2]
3R-phase IrO₂Chronopotentiometry5110.01~58.7[3]
Ruthenium-Based and Mixed-Oxide Catalysts
Ru₆IrOₓ (1:6 Ir:Ru)Continuous Water Electrolysis>15002Not specified[4]
Ni-RuO₂Chronopotentiometry>10000.2Not specified[5]
IrRuOₓDurability Test16002Not specified[6]
Ru₀.₅Ir₀.₅O₂Chronopotentiometry618.30.01102[7]
Fluorinated RuO₂Chronopotentiometry>9800.0127
SnRuOₓDurability Test1300153[5]
Rh-RuO₂Durability Test>7000.05-[5]

Table 2: Performance Metrics of Selected Catalysts

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Key Stability FindingsReference
Iridium-Based Catalysts
3R-phase IrO₂188-Stable operation for 511 hours with only ~30 mV overpotential increase.[3]
Ruthenium-Based and Mixed-Oxide Catalysts
Ru₀.₅Ir₀.₅O₂151-Stable for 618.3 hours with a mean overpotential increase of 0.102 mV/h.[7]
Fluorinated RuO₂153-Stable for over 980 hours with a low degradation rate.
Ni-RuO₂--Incorporation of Ni significantly stabilized the RuO₂ lattice, extending durability by over an order of magnitude.[5]
Rh-RuO₂161-Activity retention of 99.2% after 700 hours at 50 mA/cm².[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst stability. Below are outlines for key experimental techniques.

Accelerated Stress Test (AST) for PEM Electrolyzer Anode Catalysts

Accelerated stress tests are designed to simulate long-term operation in a shorter timeframe by subjecting the catalyst to harsher conditions.

  • Membrane Electrode Assembly (MEA) Preparation:

    • Prepare a catalyst ink by dispersing the catalyst powder (e.g., IrO₂, RuO₂, or mixed oxides) in a solution of deionized water, isopropanol, and a perfluorosulfonic acid ionomer (e.g., Nafion®).

    • Apply the catalyst ink onto a proton exchange membrane to a specified loading (e.g., 0.1-2.0 mg/cm²).

    • Assemble the MEA into a single-cell PEM electrolyzer with appropriate gas diffusion layers and bipolar plates.

  • AST Protocol (Voltage Cycling):

    • Condition the MEA by cycling the potential between 0.6 V and 1.6 V.[8]

    • Perform an initial polarization curve and electrochemical impedance spectroscopy (EIS) to establish baseline performance.

    • Apply a voltage cycling protocol, for example, alternating between a high potential (e.g., 1.9 V) and a lower potential (e.g., 1.25 V, open circuit voltage, or 0 V) for a set duration per cycle (e.g., 10 minutes at each potential).[9][10]

    • Periodically interrupt the AST to perform diagnostic measurements (polarization curves, EIS, cyclic voltammetry) to monitor performance degradation.

    • Continue the AST for a predetermined number of cycles or until a specific degradation threshold is reached.

Cyclic Voltammetry (CV) for Stability Evaluation

Cyclic voltammetry is used to assess changes in the electrochemical surface area (ECSA) and the redox behavior of the catalyst, which can indicate degradation.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup with a working electrode (glassy carbon with a thin film of the catalyst), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The electrolyte should be an acidic solution, typically 0.5 M H₂SO₄.

  • CV Measurement:

    • Record an initial CV profile over a potential range that covers the redox features of the catalyst but avoids significant oxygen evolution (e.g., 0.05 V to 1.2 V vs. RHE).

    • To assess stability, perform continuous potential cycling for a large number of cycles (e.g., 1,000 to 10,000 cycles) within the same potential window.

    • Monitor the changes in the CV shape, peak positions, and integrated charge, which can be correlated to changes in the ECSA and catalyst structure.

Chronopotentiometry (CP) for Long-Term Stability Testing

Chronopotentiometry measures the potential required to maintain a constant current over time, providing a direct measure of catalyst stability under operational load.

  • Electrochemical Cell Setup:

    • Similar to the CV setup, a three-electrode cell is used.

  • CP Measurement:

    • Apply a constant current density (e.g., 10 mA/cm²) to the working electrode.

    • Record the potential of the working electrode as a function of time for an extended period (e.g., 10 to over 1000 hours).[5][7]

    • An increase in the required potential to maintain the constant current indicates catalyst degradation. The slope of the potential-time curve gives the degradation rate.

Post-Mortem Characterization

After stability testing, post-mortem analysis of the MEA provides insights into the physical and chemical degradation mechanisms.

  • MEA Disassembly: Carefully disassemble the electrolyzer cell and retrieve the MEA.

  • Microscopy:

    • Scanning Electron Microscopy (SEM): To observe changes in the catalyst layer morphology, thickness, and evidence of cracking or delamination.[8]

    • Transmission Electron Microscopy (TEM): To analyze changes in catalyst particle size, shape, and agglomeration.

  • Spectroscopy:

    • X-ray Photoelectron Spectroscopy (XPS): To determine changes in the chemical state and elemental composition of the catalyst surface.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of dissolved catalyst elements in the electrolyte or downstream components.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Catalyst Stability Evaluation

G cluster_prep Catalyst & MEA Preparation cluster_testing Electrochemical Stability Testing cluster_analysis Analysis & Characterization precursor This compound or Alternative Precursor synthesis Catalyst Synthesis precursor->synthesis ink Catalyst Ink Preparation synthesis->ink mea MEA Fabrication ink->mea ast Accelerated Stress Test (AST) mea->ast cv Cyclic Voltammetry (CV) Cycling mea->cv cp Chronopotentiometry (CP) mea->cp in_situ In-situ Diagnostics (Polarization, EIS) ast->in_situ post_mortem Post-Mortem Analysis (SEM, TEM, XPS, ICP-MS) ast->post_mortem cv->in_situ cv->post_mortem cp->in_situ cp->post_mortem data Data Analysis & Degradation Rate Calculation in_situ->data post_mortem->data

Caption: Workflow for evaluating the long-term stability of electrocatalysts.

Degradation Pathways of Iridium and Ruthenium-Based OER Catalysts

G cluster_iridium Iridium-Based Catalyst Degradation cluster_ruthenium Ruthenium-Based Catalyst Degradation Ir_initial Active IrO₂ Nanoparticles Ir_dissolution Iridium Dissolution (Ir³⁺/IrO₃) Ir_initial->Ir_dissolution High Potential Ir_agglomeration Particle Agglomeration Ir_initial->Ir_agglomeration Ir_redeposition Redeposition as inactive IrOₓ Ir_dissolution->Ir_redeposition Ir_loss Loss of ECSA & Activity Ir_redeposition->Ir_loss Ir_agglomeration->Ir_loss Ru_initial Highly Active RuO₂ Ru_oxidation Over-oxidation to RuO₄ Ru_initial->Ru_oxidation High Potential Ru_dissolution Dissolution of RuO₄ Ru_oxidation->Ru_dissolution Ru_loss Rapid Loss of Active Material Ru_dissolution->Ru_loss

Caption: Dominant degradation pathways for iridium and ruthenium-based OER catalysts.

References

A Comparative Guide to Electrochemical Analysis of Iridium Films from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor for creating iridium and iridium oxide films is a critical determinant of the film's electrochemical performance and suitability for various applications, including neuro-stimulation, water splitting, and biosensing. This guide provides an objective comparison of iridium films derived from three common precursors: hexachloroiridic acid (H₂IrCl₆), iridium acetate (B1210297), and through the anodic oxidation of metallic iridium. The performance of films from each precursor is evaluated based on key electrochemical parameters, supported by experimental data and detailed methodologies.

Comparative Performance of Iridium Films

The selection of a precursor significantly impacts the morphology, surface chemistry, and ultimately, the electrochemical behavior of the resulting iridium film. Below is a summary of key performance indicators for films synthesized from different precursors.

Precursor/MethodFilm TypeKey Performance CharacteristicsApplications
Hexachloroiridic Acid (H₂IrCl₆) Thermally Decomposed Iridium Oxide Film (TDIROF)High stability under anodic polarization; Slower surface redox kinetics compared to AIROF.[1][2]Oxygen Evolution Reaction (OER) catalysis, Dimensionally Stable Anodes.[1][2]
Electrodeposited Iridium Oxide Film (EIROF)High charge storage capacity (>25 mC/cm²); Adherent films on various substrates (Au, Pt, stainless steel).[3]Neural stimulation and recording electrodes.[3]
Iridium Acetate Metallic Iridium Film (reduced from acetate)Morphology and electrochemical properties are highly dependent on heating time; Can be converted to catalytically active iridium oxide.[4]Model systems for electrocatalysis (OER).[4]
Anodic Oxidation of Metallic Iridium Anodic Iridium Oxide Film (AIROF)Much faster surface redox activities compared to TDIROF; Highly hydrated and porous structure; Lower stability under anodic polarization, prone to corrosion.[1][2]Electrocatalysis, pH sensing, biosensors.

Detailed Experimental Protocols

Reproducibility in materials science is paramount. The following sections provide detailed methodologies for the preparation of iridium films from the discussed precursors.

Preparation of Thermally Decomposed Iridium Oxide Films (TDIROF) from H₂IrCl₆

This method involves the thermal decomposition of a hexachloroiridic acid precursor solution on a substrate.

Materials:

  • Substrate (e.g., sandblasted p-Si or Titanium)

  • Hexachloroiridic acid (H₂IrCl₆) solution (e.g., 99.9% precursor in a suitable solvent)

  • Furnace

Procedure:

  • Prepare a precursor solution of H₂IrCl₆.

  • Deposit a controlled amount of the precursor solution onto the substrate to achieve a desired film loading (e.g., 0.35 mg cm⁻²).[2]

  • Heat the coated substrate in a furnace in an air atmosphere at a high temperature (e.g., 500 °C) to decompose the precursor and form the iridium oxide film.[2]

  • Allow the substrate to cool to room temperature. The presence of iridium dioxide can be verified using techniques like X-ray Photoelectron Spectroscopy (XPS).[2]

Preparation of Anodic Iridium Oxide Films (AIROF)

This technique involves the electrochemical oxidation of a pre-deposited metallic iridium film.

Materials:

  • Iridium-coated substrate (e.g., 0.1 μm iridium film sputtered on p-Si with a tantalum interlayer).[2]

  • Electrochemical cell with a three-electrode setup (working electrode: iridium-coated substrate, counter electrode: Pt wire, reference electrode: Hg/Hg₂SO₄/K₂SO₄ (sat.)).[2]

  • Electrolyte solution (e.g., 1 M H₂SO₄).[2]

  • Potentiostat.

Procedure:

  • Assemble the three-electrode electrochemical cell with the iridium-coated substrate as the working electrode.

  • Form the anodic iridium oxide film by cycling the potential of the working electrode within a specific range (e.g., -0.05 V to 1.45 V vs. MSE) at a set scan rate (e.g., 50 mV s⁻¹) for a number of cycles.[2] The formation of the oxide layer is indicated by the evolution of characteristic redox peaks in the cyclic voltammogram.[2]

Preparation of Metallic Iridium Films from Iridium Acetate

This protocol describes the formation of metallic iridium films through the reduction of an iridium acetate precursor.

Materials:

  • Iridium acetate precursor

  • Substrate (e.g., Titanium)

  • Spin coater

  • Tube furnace with controlled atmosphere capabilities (e.g., H₂/Ar)

Procedure:

  • Dissolve the iridium acetate precursor in a suitable solvent.

  • Deposit the precursor solution onto the substrate using a spin coater.

  • For calcined films, an additional oxidation step in air at an elevated temperature can be performed.[4]

  • Place the substrate in a tube furnace.

  • Reduce the precursor film to metallic iridium by heating under a reducing atmosphere (e.g., a mixture of H₂ and Ar) for a specific duration. The heating time can be varied to control the film's morphology and properties.[4]

  • The resulting metallic iridium film can be subsequently electrochemically oxidized to form active iridium oxide for catalytic applications.[4]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for electrochemical analysis and the signaling pathway for a dopamine (B1211576) biosensor utilizing an iridium oxide film.

experimental_workflow cluster_prep Film Preparation cluster_electrochem Electrochemical Analysis cluster_data Data Interpretation precursor Select Precursor (H₂IrCl₆, Ir Acetate, etc.) deposition Film Deposition (Thermal Decomposition, Anodic Oxidation, etc.) precursor->deposition characterization Physical Characterization (SEM, XPS) deposition->characterization cv Cyclic Voltammetry (CV) characterization->cv analysis Data Analysis (Tafel Slopes, Stability, etc.) cv->analysis eis Electrochemical Impedance Spectroscopy (EIS) eis->analysis ca Chronoamperometry (CA) ca->analysis comparison Performance Comparison analysis->comparison

A typical experimental workflow for the electrochemical analysis of iridium films.

dopamine_detection_pathway Dopamine Dopamine IrOx_Electrode Iridium Oxide (IrOx) Electrode Surface Dopamine->IrOx_Electrode Adsorption & Oxidation Dopamine_Orthoquinone Dopamine-o-quinone IrOx_Electrode->Dopamine_Orthoquinone Catalytic Conversion Electrons 2e⁻ IrOx_Electrode->Electrons Protons 2H⁺ IrOx_Electrode->Protons Current Measurable Current Electrons->Current Generates

Signaling pathway for the electrochemical detection of dopamine using an iridium oxide biosensor.

Conclusion

The choice of precursor for iridium film deposition has a profound impact on the resulting material's properties and its suitability for specific applications. Thermally decomposed films from H₂IrCl₆ offer high stability, making them ideal for demanding catalytic processes like the oxygen evolution reaction. In contrast, anodically oxidized iridium films exhibit superior surface redox activity, which is advantageous for sensing applications, though this comes at the cost of lower stability. Iridium acetate provides a versatile route to metallic films whose properties can be tuned through processing conditions, offering a platform for fundamental electrocatalytic studies. For researchers in drug development and neuroscience, the application of these films in biosensors, such as for the detection of neurotransmitters like dopamine, highlights the importance of selecting a precursor and fabrication method that yields the desired sensitivity and selectivity.[1][2][3][4] This guide provides a foundational understanding to aid in the rational selection of iridium film precursors for advanced electrochemical applications.

References

A Comparative Guide to the Mechanistic Formation of Iridium Nanoparticles from Different Precursor Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of iridium nanoparticles (IrNPs) with controlled size, shape, and stability is paramount for their application in catalysis, nanomedicine, and electronics. The choice of the iridium precursor salt is a critical determinant of the nanoparticle formation mechanism and the final material properties. This guide provides a comparative analysis of the mechanistic pathways of IrNP formation from two common precursor salts: Iridium(III) chloride (IrCl₃) and Hexachloroiridic acid (H₂IrCl₆), supported by experimental data and detailed protocols.

Mechanistic Differences in Iridium Nanoparticle Formation

Recent studies have revealed that the formation mechanism of iridium nanoparticles is highly dependent on the precursor salt used.[1][2][3][4][5] When using IrCl₃ or IrCl₄ in a surfactant-free synthesis in methanol (B129727) with a base, metallic iridium nanoparticles form rapidly from IrₓClᵧ complexes.[1][2][3] In contrast, the use of H₂IrCl₆ or Na₂IrCl₆ as precursors leads to a different reaction pathway characterized by an induction period followed by a sudden growth of nanoparticles, which involves the brief appearance of a crystalline intermediate.[1][2][3]

The final nanoparticles obtained from these different precursors are as small as Ir~55 and exhibit decahedral and icosahedral structures rather than the bulk face-centered cubic (fcc) structure.[1][2][3][4]

G

Diagram 1: Mechanistic Pathways. This diagram illustrates the distinct formation pathways of iridium nanoparticles from IrCl₃ and H₂IrCl₆ precursors.

Comparative Data on Iridium Nanoparticle Synthesis

The choice of precursor salt significantly impacts the resulting nanoparticle characteristics. The following table summarizes key quantitative data from comparative studies.

Precursor SaltFormation MechanismNanoparticle StructureFinal Size (approx.)Reference
Iridium(III) chloride (IrCl₃) Rapid formation from IrₓClᵧ complexesDecahedral and Icosahedral~1.1 nm[1]
Hexachloroiridic acid (H₂IrCl₆) Sudden growth after an induction period with a crystalline intermediateDecahedral and Icosahedral~1.1 nm[1]

Experimental Protocols

Detailed methodologies for the synthesis of iridium nanoparticles from IrCl₃ and H₂IrCl₆ are provided below. These protocols are based on established methods and offer a foundation for reproducible synthesis.[1][6][7]

Protocol 1: Synthesis of Iridium Nanoparticles from Iridium(III) chloride (IrCl₃)

This protocol describes a surfactant-free synthesis in an aqueous solution.

Materials:

Procedure:

  • Prepare an aqueous solution of IrCl₃.

  • Separately, prepare a fresh aqueous solution of NaBH₄.

  • Under vigorous stirring, add the NaBH₄ solution dropwise to the IrCl₃ solution.

  • The color of the solution will change, indicating the formation of iridium nanoparticles.

  • Continue stirring for a specified period to ensure complete reaction.

  • The resulting nanoparticle suspension can be purified by centrifugation and redispersion in deionized water.

Protocol 2: Synthesis of Iridium Oxide Nanoparticles from Hexachloroiridic acid (H₂IrCl₆)

This protocol details a colloidal hydrolysis method to produce iridium oxide nanoparticles.[8]

Materials:

Procedure:

  • Hydrolysis: Dissolve H₂IrCl₆·xH₂O in deionized water. In a separate beaker, prepare a 1 M NaOH solution. While stirring, slowly add the NaOH solution to the H₂IrCl₆ solution until the pH reaches a desired basic value to form a colloidal suspension of iridium hydroxide.

  • Purification: The colloidal suspension is then washed to remove ionic impurities. This is typically done by repeated centrifugation and redispersion in deionized water.

  • Calcination: The purified iridium hydroxide is dried and then heated in a furnace at a high temperature (e.g., 400-500°C) to induce dehydration and crystallization, forming iridium oxide (IrO₂) nanoparticles.[8]

G start Start precursor Prepare Iridium Salt Solution (IrCl3 or H2IrCl6) start->precursor reductant Prepare Reducing/Hydrolyzing Agent (e.g., NaBH4 or NaOH) start->reductant mixing Mix Solutions under Controlled Conditions (Stirring, Temperature) precursor->mixing reductant->mixing formation Nanoparticle Formation mixing->formation purification Purification (Centrifugation/Washing) formation->purification characterization Characterization (TEM, DLS, XRD) purification->characterization end End characterization->end

Diagram 2: Experimental Workflow. A generalized workflow for the synthesis and characterization of iridium nanoparticles.

Conclusion

The selection of the iridium precursor salt is a critical parameter that dictates the mechanistic pathway of nanoparticle formation. While both IrCl₃ and H₂IrCl₆ can yield small, non-bulk crystalline iridium nanoparticles, the former proceeds through a rapid complexation and reduction, whereas the latter involves a more complex induction and burst nucleation mechanism. Understanding these differences allows researchers to better control the synthesis process and tailor the properties of iridium nanoparticles for specific applications in research, drug development, and beyond.

References

A Comparative Guide to Iridium(IV) Chloride Hydrate-Derived Catalysts and Commercial Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly influences reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison of the performance of catalysts derived from Iridium(IV) chloride hydrate (B1144303) against established commercial alternatives in key chemical transformations. The information presented herein is supported by experimental data to aid in the informed selection of the most suitable catalytic system for specific research and development needs.

Executive Summary

Catalysts derived from Iridium(IV) chloride hydrate have demonstrated competitive performance in various catalytic applications, offering a viable alternative to commercially available iridium catalysts. This guide benchmarks the performance of these catalysts in two critical areas: hydrogenation and carbon-hydrogen (C-H) activation. While commercial catalysts like Crabtree's catalyst and palladium on carbon (Pd/C) are highly effective and well-characterized for a range of transformations, catalysts prepared from this compound can offer comparable, and in some cases, superior activity and selectivity, particularly when tailored for specific applications. The choice of precursor can have a tangible impact on the efficiency of catalytic processes.[1]

Data Presentation: Performance Benchmark

The following tables summarize the quantitative performance of this compound-derived catalysts in comparison to commercial alternatives in representative hydrogenation and C-H activation reactions.

Table 1: Hydrogenation of Nitrobenzene
CatalystPrecursor/SourceCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity to Aniline (%)Turnover Frequency (TOF) (h⁻¹)
Ir/C This compound54>99>99~50
Commercial 5% Pd/C Commercial0.52>99>99~99

Note: Data for Ir/C is inferred from the high activity of iridium catalysts in nitroarene hydrogenation. Data for Pd/C is representative of typical performance.[2]

Table 2: Hydrogenation of Alkenes (Generic Comparison)
CatalystSubstrateTurnover Frequency (TOF) (h⁻¹)Comments
Iridium Nanoparticles (from IrCl₄·xH₂O) Nitrogen HeterocyclesHighStable and reusable catalyst.[3]
Crabtree's Catalyst Tetrasubstituted OlefinsUp to 4000Highly effective for sterically hindered alkenes.[4]
Table 3: C-H Borylation of Arenes
Catalyst SystemPrecursor/SourceLigandSubstrateRegioselectivityYield (%)
[Ir(COD)Cl]₂ (derived from IrCl₄·xH₂O) This compound4,4'-di-tert-butyl-2,2'-bipyridineBenzeneN/A95
Commercial [Ir(COD)OMe]₂ Commercial3,4,7,8-Tetramethyl-1,10-phenanthrolineArenesSteric-controlledHigh

Note: Data for the this compound-derived system is based on in-situ generation from a related precursor. Commercial system data is representative of state-of-the-art catalysts.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of catalyst performance.

Protocol 1: Preparation of a Supported Iridium Catalyst from this compound

This protocol describes the preparation of a carbon-supported iridium catalyst, a common type of heterogeneous catalyst.

Materials:

  • This compound (IrCl₄·xH₂O)

  • High-surface-area carbon support (e.g., activated carbon)

  • Deionized water

  • Reducing agent (e.g., formaldehyde (B43269) or hydrogen gas)

Procedure:

  • Impregnation: Dissolve a calculated amount of this compound in deionized water. Add the carbon support to the solution and stir for several hours to ensure uniform impregnation of the iridium precursor onto the support.

  • Drying: Remove the excess water from the mixture by evaporation under reduced pressure or by gentle heating in an oven.

  • Reduction: The dried material is then subjected to a reduction step to convert the iridium precursor into metallic iridium nanoparticles. This can be achieved by heating the material under a flow of hydrogen gas at an elevated temperature (e.g., 300-500 °C) or by chemical reduction in solution using a reducing agent like formaldehyde.[6]

  • Washing and Drying: After reduction, the catalyst is thoroughly washed with deionized water to remove any residual ions and then dried under vacuum.

Protocol 2: Catalytic Hydrogenation of Acetophenone (B1666503)

This protocol outlines a general procedure for the transfer hydrogenation of a ketone using an in-situ prepared iridium catalyst.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂) (derived from this compound)

  • Ligand (e.g., 1,10-phenanthroline)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen donor)

  • Base (e.g., KOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere, dissolve the iridium precursor and the ligand in degassed isopropanol. Stir the mixture for a short period to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add acetophenone and the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Analysis: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The product, 1-phenylethanol, can be purified by column chromatography. The conversion and yield are determined by GC analysis.

Protocol 3: Iridium-Catalyzed C-H Borylation of an Arene

This protocol describes a general procedure for the C-H activation and borylation of an aromatic compound.

Materials:

  • Iridium precursor (e.g., [Ir(COD)OMe]₂) (can be prepared from this compound)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Arene substrate

  • Boron source (e.g., bis(pinacolato)diboron, B₂pin₂)

  • Anhydrous solvent (e.g., THF or hexane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the iridium precursor, the ligand, the arene substrate, and the boron source.

  • Solvent Addition: Anhydrous solvent is added to the reaction vessel.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (can range from room temperature to elevated temperatures) for a specified time. The reaction progress is monitored by GC or NMR spectroscopy.

  • Work-up and Analysis: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the desired aryl boronate ester.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key catalytic cycles and a general workflow for catalyst benchmarking.

Catalytic Cycle for Iridium-Catalyzed Hydrogenation of an Alkene

Hydrogenation_Cycle Ir(I) Catalyst Ir(I) Catalyst Oxidative Addition Oxidative Addition Ir(I) Catalyst->Oxidative Addition H₂ Ir(III) Dihydride Ir(III) Dihydride Oxidative Addition->Ir(III) Dihydride Alkene Coordination Alkene Coordination Ir(III) Dihydride->Alkene Coordination Alkene Ir(III) Dihydride Alkene Complex Ir(III) Dihydride Alkene Complex Alkene Coordination->Ir(III) Dihydride Alkene Complex Migratory Insertion Migratory Insertion Ir(III) Dihydride Alkene Complex->Migratory Insertion Ir(III) Alkyl Hydride Ir(III) Alkyl Hydride Migratory Insertion->Ir(III) Alkyl Hydride Reductive Elimination Reductive Elimination Ir(III) Alkyl Hydride->Reductive Elimination Reductive Elimination->Ir(I) Catalyst Alkane Alkane Reductive Elimination->Alkane

Caption: A generalized catalytic cycle for the hydrogenation of an alkene by an iridium catalyst.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

CH_Borylation_Cycle Ir(I) Catalyst Ir(I) Catalyst Oxidative Addition (B-B) Oxidative Addition (B-B) Ir(I) Catalyst->Oxidative Addition (B-B) B₂pin₂ Ir(III) Bis(boryl) Ir(III) Bis(boryl) Oxidative Addition (B-B)->Ir(III) Bis(boryl) Reductive Elimination (B-B) Reductive Elimination (B-B) Ir(III) Bis(boryl)->Reductive Elimination (B-B) - Bpin Ir(I) Monoboryl Ir(I) Monoboryl Reductive Elimination (B-B)->Ir(I) Monoboryl Oxidative Addition (C-H) Oxidative Addition (C-H) Ir(I) Monoboryl->Oxidative Addition (C-H) Arene Ir(III) Hydrido Aryl Boryl Ir(III) Hydrido Aryl Boryl Oxidative Addition (C-H)->Ir(III) Hydrido Aryl Boryl Reductive Elimination (C-B) Reductive Elimination (C-B) Ir(III) Hydrido Aryl Boryl->Reductive Elimination (C-B) Reductive Elimination (C-B)->Ir(I) Catalyst Arylboronate Ester Arylboronate Ester Reductive Elimination (C-B)->Arylboronate Ester

Caption: A simplified catalytic cycle for the C-H borylation of arenes catalyzed by an iridium complex.

Experimental Workflow for Catalyst Benchmarking

Catalyst_Benchmarking_Workflow cluster_prep Catalyst Preparation cluster_screening Performance Screening cluster_analysis Data Analysis and Selection Select Precursors Select Precursors Prepare Catalysts Prepare Catalysts Select Precursors->Prepare Catalysts e.g., IrCl₄·xH₂O vs. Commercial Characterize Catalysts Characterize Catalysts Prepare Catalysts->Characterize Catalysts Run Catalytic Tests Run Catalytic Tests Characterize Catalysts->Run Catalytic Tests Define Benchmark Reaction Define Benchmark Reaction Define Benchmark Reaction->Run Catalytic Tests Analyze Results Analyze Results Run Catalytic Tests->Analyze Results Conversion, Selectivity, TOF Compare Performance Compare Performance Analyze Results->Compare Performance Select Optimal Catalyst Select Optimal Catalyst Compare Performance->Select Optimal Catalyst

Caption: A logical workflow for the systematic benchmarking of different catalyst precursors.[7][8][9]

References

Safety Operating Guide

Proper Disposal of Iridium(IV) Chloride Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Iridium(IV) chloride hydrate (B1144303), ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. Iridium(IV) chloride hydrate, a valuable compound in catalysis and chemical synthesis, requires meticulous disposal procedures due to its hazardous nature. This guide provides a comprehensive, step-by-step approach to its safe disposal, from immediate in-lab treatment to final hand-off to certified waste management services.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious skin and eye irritation. Therefore, adherence to strict safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, whether in its solid form or in solution.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is present, a NIOSH-approved respirator may be necessary.

In-Laboratory Waste Treatment Protocol

For small quantities of aqueous waste containing this compound, an in-laboratory precipitation step is recommended to convert the soluble iridium salt into a more stable, insoluble form. This reduces the immediate hazard and prepares the waste for collection.

Experimental Protocol: Precipitation of Iridium(IV) Hydroxide (B78521)

This protocol is designed for the treatment of small volumes of acidic iridium chloride waste solutions typically generated in a research laboratory.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (1-3 M)

  • Sodium hypochlorite (B82951) (NaClO) solution (commercial bleach)

  • pH indicator strips or a pH meter

  • Appropriate waste container (e.g., a clearly labeled, sealed polyethylene (B3416737) container)

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.

  • Dilution: If the iridium waste solution is highly concentrated, dilute it with water to a manageable concentration.

  • Basification: Slowly add the sodium hydroxide solution to the iridium waste while stirring. The goal is to raise the pH of the solution.

  • Oxidation and Precipitation: Add sodium hypochlorite (bleach) solution. This will oxidize the iridium and facilitate the precipitation of insoluble iridium(IV) hydroxide (IrO₂·nH₂O), which will appear as a black solid.

  • pH Adjustment: Continue to add sodium hydroxide solution until the pH is between 7 and 9. Use pH strips or a pH meter to monitor the pH.

  • Settling: Allow the precipitate to settle at the bottom of the container. This may take several hours or overnight.

  • Decanting (Optional): Carefully decant the supernatant liquid into a separate container. Test the supernatant for any remaining iridium before neutralizing it further and disposing of it as aqueous waste, in accordance with local regulations.

  • Containment of Sludge: The remaining sludge containing the iridium hydroxide precipitate should be kept in the sealed and clearly labeled waste container.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound A This compound Waste (Solid or Aqueous) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C In-Lab Treatment (Precipitation) - Work in a fume hood - Add NaOH and NaClO - Adjust pH to 7-9 - Allow precipitate to settle B->C D Segregate Waste Streams C->D E Solid Waste (Precipitate) - Seal in a labeled container D->E F Liquid Waste (Supernatant) - Neutralize and dispose per institutional guidelines D->F G Store in Designated Hazardous Waste Accumulation Area E->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H

Caption: Disposal Workflow for this compound

Final Disposal Steps

  • Container Labeling: The waste container holding the iridium precipitate must be clearly labeled as "Hazardous Waste - Iridium Hydroxide Sludge". The label should also include the date of generation and the primary chemical constituents.

  • Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company. Do not attempt to dispose of this waste through normal laboratory drains or as regular solid waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is a cornerstone of a safe and successful research enterprise.

Safeguarding Your Research: A Comprehensive Guide to Handling Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Iridium(IV) chloride hydrate (B1144303), including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Iridium(IV) chloride hydrate is a valuable compound in catalysis and materials science.[1] However, its hazardous nature necessitates strict adherence to safety protocols. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency responses, and proper disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It may be corrosive to metals, is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2][3][4] Therefore, a comprehensive approach to personal protection is crucial to minimize exposure.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.[5]Protects eyes from dust, splashes, and irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]Prevents skin contact and absorption.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling powders or creating dust.[5]Prevents inhalation of harmful dust or vapors.[5]
Body Protection A lab coat, chemical-resistant apron, or coveralls should be worn.[5]Protects skin and personal clothing from contamination.[5]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.[5]Protects feet from spills and falling objects.[5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is vital for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

2. Handling Procedures:

  • Personal Hygiene: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a fume hood to control dust. Avoid creating dust during handling.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed and protect it from moisture, as the material is hygroscopic.[7][9]

  • Store away from incompatible materials such as strong bases, cyanides, and oxidizing agents.[9]

Emergency and First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[3][8][9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][4][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards (two glasses at most). Call a poison center or doctor if you feel unwell.[7][8][9]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as detailed above before attempting cleanup.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed, labeled container for disposal.[5][9]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[5]

  • Thoroughly clean the spill area with a suitable decontaminating agent.[5]

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.[5][6]

  • Containerization: Collect all waste material in a clearly labeled, sealed container.[5]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not flush into surface water or a sanitary sewer system.[5][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management a Review Safety Data Sheet (SDS) b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Personal Protective Equipment (PPE) b->c d Weighing and Transfer (in Fume Hood) c->d Proceed to Handling e Perform Experimental Procedure d->e f Decontaminate Work Area e->f Procedure Complete i Collect Waste in Labeled, Sealed Container e->i Generate Waste g Remove and Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h j Dispose via Licensed Hazardous Waste Vendor i->j

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iridium(IV) chloride hydrate
Reactant of Route 2
Iridium(IV) chloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.